Product packaging for Latanoprostene Bunod(Cat. No.:CAS No. 860005-21-6)

Latanoprostene Bunod

Cat. No.: B1679694
CAS No.: 860005-21-6
M. Wt: 507.6 g/mol
InChI Key: LOVMMUBRQUFEAH-UIEAZXIASA-N
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Description

Latanoprostene Bunod is a first-in-class, dual-mechanism nitric oxide (NO)-donating prostaglandin F2α analog . Upon ocular administration, it is rapidly metabolized by corneal esterases into two active moieties: latanoprost acid and butanediol mononitrate, which subsequently releases NO . This unique metabolism underpins its dual mechanism of action for reducing intraocular pressure (IOP). The latanoprost acid component increases aqueous humor outflow through the uveoscleral pathway by binding to prostaglandin F receptors and remodeling the extracellular matrix . Concurrently, the NO-donating moiety enhances outflow through the conventional trabecular meshwork pathway . NO activates the soluble guanylyl cyclase/cyclic guanosine monophosphate signaling pathway, leading to relaxation of the trabecular meshwork and Schlemm's canal cells, thereby facilitating aqueous humor drainage . This dual action on both outflow pathways makes this compound a valuable compound for researching novel approaches to managing ocular hypertension and open-angle glaucoma . Beyond its primary IOP-lowering effect, the NO component is also of significant research interest for its potential to regulate ocular blood flow and promote retinal ganglion cell survival, suggesting possible neuroprotective applications in optic nerve disease research . This product is intended for research purposes only and is strictly labeled "For Research Use Only (RUO)." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory and safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H41NO8 B1679694 Latanoprostene Bunod CAS No. 860005-21-6

Properties

IUPAC Name

4-nitrooxybutyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41NO8/c29-22(15-14-21-10-4-3-5-11-21)16-17-24-23(25(30)20-26(24)31)12-6-1-2-7-13-27(32)35-18-8-9-19-36-28(33)34/h1,3-6,10-11,22-26,29-31H,2,7-9,12-20H2/b6-1-/t22-,23+,24+,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVMMUBRQUFEAH-UIEAZXIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)CC=CCCCC(=O)OCCCCO[N+](=O)[O-])CCC(CCC2=CC=CC=C2)O)O
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Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)OCCCCO[N+](=O)[O-])CC[C@H](CCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101027765
Record name Latanoprostene bunod
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Molecular Weight

507.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

860005-21-6
Record name Latanoprostene bunod
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Record name Latanoprostene BUNOD [USAN:INN]
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Record name Latanoprostene bunod
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Record name 4-nitrooxybutyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenyl-pentyl] cyclopentyl]hept-5-enoate
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Record name LATANOPROSTENE BUNOD
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Foundational & Exploratory

Latanoprostene bunod mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Latanoprostene Bunod

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (LBN) is a novel, dual-action intraocular pressure (IOP)-lowering agent approved for the treatment of open-angle glaucoma and ocular hypertension.[1][2] It is a single molecule that, upon topical administration to the eye, is metabolized into two distinct active moieties: latanoprost acid and butanediol mononitrate.[3][4] This unique design allows LBN to target both the uveoscleral (unconventional) and trabecular meshwork (conventional) aqueous humor outflow pathways, resulting in a more profound and consistent IOP reduction compared to agents targeting a single pathway.[5] Latanoprost acid, a prostaglandin F2α analog, enhances uveoscleral outflow, while the nitric oxide (NO) released from butanediol mononitrate increases outflow through the trabecular meshwork. This technical guide provides a comprehensive overview of the metabolic pathway, the distinct signaling mechanisms of its active metabolites, and a summary of the key clinical data supporting its efficacy.

Metabolism of this compound

This compound is a prodrug that is rapidly metabolized in the eye. Following topical instillation, it is absorbed through the cornea where it is hydrolyzed by endogenous corneal esterases. This enzymatic cleavage yields two active metabolites: latanoprost acid (LA) and butanediol mononitrate (BDMN). The butanediol mononitrate is then further reduced to 1,4-butanediol and, critically, nitric oxide (NO). Latanoprost acid has a plasma half-life of approximately 15-17 minutes, while the NO component has a very short half-life of less than 3 seconds.

G LBN This compound (LBN) (Topical Administration) Cornea Cornea LBN->Cornea Metabolism Metabolism by Corneal Esterases Cornea->Metabolism LA Latanoprost Acid (LA) Metabolism->LA Active Metabolite 1 BDMN Butanediol Mononitrate (BDMN) Metabolism->BDMN Metabolite 2 Reduction Reduction BDMN->Reduction NO Nitric Oxide (NO) Reduction->NO Active Metabolite 2 Butanediol 1,4-Butanediol (Inactive Metabolite) Reduction->Butanediol

Figure 1: Metabolic Pathway of this compound.

Dual Mechanism of Action

The therapeutic efficacy of this compound stems from the complementary actions of its two active metabolites on the two primary aqueous humor outflow pathways.

Latanoprost Acid and the Uveoscleral Outflow Pathway

Latanoprost acid is a well-characterized prostaglandin F2α analog. Its primary mechanism involves binding to and activating prostanoid FP receptors located in the ciliary muscle. This activation initiates a signaling cascade that leads to the remodeling of the extracellular matrix within the ciliary body. Specifically, it is thought to increase the expression of matrix metalloproteinases (MMPs), which degrade collagen and other extracellular matrix components. This remodeling process enlarges the interstitial spaces within the ciliary muscle, reducing hydraulic resistance and increasing the outflow of aqueous humor through the uveoscleral, or unconventional, pathway.

G cluster_0 Uveoscleral Pathway LA Latanoprost Acid FP_Receptor Prostaglandin FP Receptor LA->FP_Receptor binds Ciliary_Muscle Ciliary Muscle Cell FP_Receptor->Ciliary_Muscle activates ECM_Remodeling Extracellular Matrix Remodeling (e.g., MMP Upregulation) Ciliary_Muscle->ECM_Remodeling Increased_Spaces Enlarged Interstitial Spaces in Ciliary Muscle ECM_Remodeling->Increased_Spaces Uveoscleral_Outflow Increased Uveoscleral Outflow Increased_Spaces->Uveoscleral_Outflow

Figure 2: Latanoprost Acid Signaling Pathway.
Nitric Oxide and the Trabecular Meshwork Outflow Pathway

The second active metabolite, nitric oxide (NO), targets the conventional outflow pathway, which involves the trabecular meshwork (TM) and Schlemm's canal (SC). This pathway is the site of increased resistance in glaucomatous eyes. NO is a potent signaling molecule that activates soluble guanylate cyclase (sGC) in TM and SC cells. The activation of sGC leads to an increase in the intracellular concentration of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels trigger a cascade of events, including the inhibition of the Rho kinase (ROCK) pathway, which results in the reduction of myosin light chain phosphorylation. This leads to cytoskeletal rearrangement and relaxation of the TM and SC cells. The resulting change in cell shape and stiffness reduces the resistance to aqueous humor outflow through the conventional pathway, thereby lowering IOP.

G cluster_1 Trabecular Meshwork Pathway NO Nitric Oxide sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP Increased cGMP sGC->cGMP GTP GTP GTP->sGC ROCK Rho Kinase (ROCK) Pathway Inhibition cGMP->ROCK Relaxation Cytoskeletal Relaxation of TM/SC Cells ROCK->Relaxation TM_Outflow Increased Trabecular Meshwork Outflow Relaxation->TM_Outflow

Figure 3: Nitric Oxide Signaling Pathway.

Quantitative Data: Clinical Trial Summaries

Multiple clinical studies have demonstrated the efficacy of this compound 0.024% in lowering IOP. The following tables summarize key quantitative data from pivotal trials.

Table 1: VOYAGER Study - Dose-Ranging Comparison

Design: Randomized, controlled, parallel-group study comparing different concentrations of LBN with Latanoprost 0.005%.

Treatment GroupNBaseline Mean Diurnal IOP (mmHg)Mean Diurnal IOP Reduction at Day 28 (mmHg)Difference vs. Latanoprost (mmHg) [p-value]
LBN 0.024%-~26.5~8.91.23 [p=0.005]
LBN 0.040%-~26.5~9.11.40 [p=0.009]
Latanoprost 0.005%-~26.5~7.7-
Table 2: APOLLO and LUNAR Studies - Comparison with Timolol

Design: Phase 3, randomized, multicenter, double-masked, parallel-group studies comparing LBN 0.024% with Timolol 0.5%.

StudyTreatment GroupKey Efficacy Outcome
APOLLO LBN 0.024%Significantly greater IOP reduction than timolol 0.5% at all time points over 3 months.
Timolol 0.5%-
LUNAR LBN 0.024%Non-inferior to timolol 0.5% over 3 months; significantly greater IOP lowering at all time-points except the first assessment.
Timolol 0.5%-
Table 3: JUPITER Study - Long-Term Safety and Efficacy

Design: Single-arm, multicenter, open-label, 1-year study in Japanese subjects.

ParameterStudy EyesTreated Fellow Eyes
N 130126
Mean Baseline IOP (mmHg) 19.6 (±2.9)18.7 (±2.6)
Mean % IOP Reduction at Week 4 22.0%19.5%
Sustained IOP Reduction Significant reduction maintained through Week 52 (P < 0.001 vs. baseline at all visits).
Table 4: LEEP Study - Real-World Evidence

Design: Real-world, open-label, 6-week observational study in Canadian patients.

Patient GroupNMean Baseline IOP (mmHg)Mean % IOP Reduction
Overall Cohort 65319.516.3%
Treatment-Naïve (no prior SLT) --29.3%
Switched from other medication 369--
Add-on therapy 26--

Experimental Protocols

Detailed step-by-step protocols are proprietary to the conducting research entities. However, based on published literature, the key experiments to elucidate LBN's mechanism can be summarized.

In Vitro Assessment of cGMP Induction in Human Trabecular Meshwork (HTM) Cells

Objective: To demonstrate that LBN, via NO donation, activates the sGC-cGMP pathway in target cells.

  • Cell Culture: Primary HTM cells are isolated from human donor eyes and cultured under standard conditions (e.g., 37°C, 5% CO₂).

  • Treatment: Confluent HTM cells are pre-treated with a phosphodiesterase inhibitor like IBMX to prevent cGMP degradation. Cells are then incubated with varying concentrations of LBN, latanoprost, or an NO donor control (e.g., SE 175) for a specified time (e.g., 30 minutes).

  • Lysis and Assay: Cells are lysed, and the supernatant is collected. The concentration of cGMP in the cell lysates is quantified using a competitive enzyme immunoassay (EIA) kit.

  • Data Analysis: cGMP levels are normalized to total protein content and compared across treatment groups to determine the effect of LBN on cGMP production. An sGC inhibitor (e.g., ODQ) can be used to confirm the pathway's dependence on sGC activation.

Assessment of Trabecular Meshwork Cell Relaxation

Objective: To measure the functional effect of NO-mediated signaling on TM cell contractility.

  • Cell Culture on Electrode Arrays: HTM cells are cultured on microelectrode arrays.

  • Impedance Measurement: Electrical impedance across the cell monolayer is measured continuously. Increased impedance correlates with cell contraction and barrier function, while decreased impedance indicates cell relaxation.

  • Treatment: After establishing a stable baseline, cells are treated with LBN, latanoprost, or other compounds.

  • Data Analysis: Changes in transcellular electrical resistance (TER) are recorded over time. A greater decrease in resistance for LBN compared to latanoprost would indicate TM cell relaxation attributable to the NO moiety.

  • Biochemical Correlation: Parallel experiments can assess myosin light chain phosphorylation via Western blot to confirm the molecular mechanism of relaxation.

G cluster_exp1 Protocol 1: cGMP Induction cluster_exp2 Protocol 2: TM Cell Relaxation A1 Culture Primary HTM Cells A2 Treat with LBN, Latanoprost, Controls (+/- sGC inhibitor) A1->A2 A3 Lyse Cells A2->A3 A4 Quantify cGMP (EIA Assay) A3->A4 B1 Culture HTM Cells on Microelectrode Arrays B2 Establish Baseline Impedance (TER) B1->B2 B3 Treat with LBN or Latanoprost B2->B3 B4 Measure Change in TER Over Time B3->B4

References

The Genesis of a Dual-Action Therapeutic: The Discovery and Preclinical Development of Latanoprostene Bunod

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Latanoprostene bunod (LBN) is a novel, nitric oxide-donating prostaglandin F2α analog designed for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2] Its development marks a significant advancement in glaucoma therapy, offering a dual mechanism of action that targets both the uveoscleral and trabecular meshwork outflow pathways to enhance aqueous humor drainage and effectively lower IOP.[3][4][5] This technical guide provides a comprehensive overview of the discovery and preclinical development of this compound, detailing its mechanism of action, key preclinical efficacy and safety data, and the experimental protocols employed in its evaluation.

Discovery and Rationale: A Tale of Two Moieties

The development of this compound was driven by the need for more effective IOP-lowering agents that could provide consistent and sustained pressure reduction. The therapeutic rationale was to combine the well-established efficacy of a prostaglandin F2α analog with the IOP-lowering effects of nitric oxide (NO) in a single molecule.

Latanoprost, a prostaglandin F2α analog, primarily enhances aqueous humor outflow through the uveoscleral pathway by remodeling the extracellular matrix of the ciliary muscle. Nitric oxide, a signaling molecule, is known to induce relaxation of the trabecular meshwork and Schlemm's canal, thereby increasing conventional aqueous humor outflow.

This compound was designed as a prodrug that, upon topical ocular administration, is rapidly metabolized by corneal esterases into two active moieties: latanoprost acid and butanediol mononitrate. The butanediol mononitrate then further metabolizes to release nitric oxide. This innovative approach allows for the simultaneous targeting of two distinct outflow pathways, leading to a more robust and sustained reduction in IOP compared to single-mechanism agents.

Mechanism of Action: A Dual-Pronged Approach to IOP Reduction

The novelty of this compound lies in its dual mechanism of action, which addresses both the uveoscleral and trabecular meshwork outflow pathways.

  • Latanoprost Acid-Mediated Uveoscleral Outflow Enhancement: As a selective prostaglandin F2α (FP) receptor agonist, latanoprost acid binds to FP receptors in the ciliary muscle. This activation leads to the upregulation of matrix metalloproteinases (MMPs), which remodel the extracellular matrix, reduce hydraulic resistance, and increase aqueous humor outflow through the uveoscleral pathway.

  • Nitric Oxide-Mediated Trabecular Outflow Enhancement: The butanediol mononitrate moiety releases nitric oxide, which activates soluble guanylate cyclase (sGC) in the cells of the trabecular meshwork and Schlemm's canal. This leads to an increase in cyclic guanosine monophosphate (cGMP) levels, which in turn activates protein kinase G (PKG). The sGC/cGMP/PKG signaling cascade ultimately results in the relaxation of the trabecular meshwork and an increase in aqueous humor outflow through the conventional pathway.

This compound Signaling Pathways cluster_cornea Cornea cluster_uveoscleral Uveoscleral Pathway cluster_trabecular Trabecular Pathway LBN This compound Metabolism Corneal Esterases LBN->Metabolism Topical Administration LA Latanoprost Acid Metabolism->LA BDMN Butanediol Mononitrate Metabolism->BDMN FP_Receptor FP Receptor (Ciliary Muscle) LA->FP_Receptor MMPs ↑ Matrix Metalloproteinases FP_Receptor->MMPs Uveo_Outflow ↑ Uveoscleral Outflow MMPs->Uveo_Outflow NO Nitric Oxide (NO) BDMN->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP ↑ cGMP sGC->cGMP PKG ↑ PKG cGMP->PKG TM_Relax Trabecular Meshwork Relaxation PKG->TM_Relax Trab_Outflow ↑ Trabecular Outflow TM_Relax->Trab_Outflow This compound Metabolism cluster_metabolites Primary Metabolites cluster_secondary_metabolites Secondary Metabolites & Products LBN This compound LA Latanoprost Acid (Active) LBN->LA Corneal Esterases BDMN Butanediol Mononitrate LBN->BDMN Corneal Esterases Dinor 1,2-dinor & 1,2,3,4-tetranor metabolites LA->Dinor Liver β-oxidation NO Nitric Oxide (NO) (Active) BDMN->NO Butanediol 1,4-Butanediol BDMN->Butanediol SuccinicAcid Succinic Acid Butanediol->SuccinicAcid Oxidation Preclinical IOP Study Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis Animal_Selection Animal Model Selection (e.g., Rabbits, Monkeys) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Baseline_IOP Baseline IOP Measurement (Tonometry) Acclimatization->Baseline_IOP Randomization Randomization to Treatment Groups (LBN, Vehicle, Comparator) Baseline_IOP->Randomization Dosing Topical Ocular Dosing (Once daily) Randomization->Dosing IOP_Monitoring IOP Measurement at Multiple Time Points Post-Dose Dosing->IOP_Monitoring Ocular_Signs Observation for Ocular Signs (e.g., Hyperemia, Irritation) Dosing->Ocular_Signs Data_Analysis Statistical Analysis of IOP Changes from Baseline IOP_Monitoring->Data_Analysis Ocular_Signs->Data_Analysis Comparison Comparison between Treatment Groups Data_Analysis->Comparison

References

Latanoprostene Bunod: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprostene bunod is a novel, dual-action prostaglandin analog approved for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. Its unique chemical structure allows for a dual mechanism of action, targeting both the uveoscleral and trabecular meshwork outflow pathways of aqueous humor. This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, and the underlying signaling pathways of this compound. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound is a prodrug that is rapidly metabolized in the eye into two active moieties: latanoprost acid, a prostaglandin F2α analog, and butanediol mononitrate, a nitric oxide (NO)-donating entity.

Chemical Name: 4-(Nitrooxy)butyl (5Z)-7-{(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl}hept-5-enoate

Molecular Formula: C₂₇H₄₁NO₈

Molecular Weight: 507.62 g/mol

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₇H₄₁NO₈[1][2][3]
Molecular Weight 507.62 g/mol [1][3]
IUPAC Name 4-(Nitrooxy)butyl (5Z)-7-{(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl}hept-5-enoate
CAS Number 860005-21-6
Appearance Clear, colorless liquid
Solubility Soluble in ethanol and methanol; sparingly soluble in water
LogP (Partition Coefficient) ~4.5
Predicted Water Solubility 0.0032 mg/mL
Predicted pKa (Strongest Acidic) 14.47
Predicted pKa (Strongest Basic) -2.7

Pharmacological Properties and Mechanism of Action

This compound exerts its IOP-lowering effect through a dual mechanism of action mediated by its two metabolites.

  • Latanoprost Acid: This metabolite is a selective agonist of the prostaglandin F (FP) receptor. Activation of FP receptors in the ciliary muscle and other tissues of the uveoscleral pathway leads to remodeling of the extracellular matrix and a subsequent increase in aqueous humor outflow.

  • Butanediol Mononitrate: This moiety releases nitric oxide (NO), a potent vasodilator. NO activates soluble guanylate cyclase (sGC) in the trabecular meshwork, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This signaling cascade results in the relaxation of the trabecular meshwork and Schlemm's canal, thereby increasing the conventional outflow of aqueous humor.

The combined action on both the uveoscleral and trabecular meshwork outflow pathways results in a more significant reduction in IOP compared to agents that target only a single pathway.

Receptor Binding and Functional Activity

The pharmacological activity of the latanoprost acid metabolite has been characterized through receptor binding and functional assays.

ParameterValueAssay System
Ki (Latanoprost Acid) 98 nMHuman FP Receptor Radioligand Binding
EC₅₀ (Latanoprost Acid) 32-124 nMFP Receptor Functional Phosphoinositide Turnover
EC₅₀ (Latanoprost Acid) 3.6 nMHuman FP Receptors
Efficacy in Intraocular Pressure Reduction

Clinical studies have demonstrated the efficacy of this compound in lowering IOP.

Study/Patient GroupIOP Reduction (%)
Real-world study (overall cohort)16.3%
Real-world study (treatment-naïve patients)29.3%
Healthy Japanese subjects (24-hour reduction)27%
VOYAGER study (vs. latanoprost 0.005%)Statistically significant greater reduction
Real-world clinical experience (≥2 mmHg reduction)>50%

Signaling Pathways

The dual mechanism of action of this compound involves two distinct signaling pathways, as illustrated in the diagrams below.

latanoprost_acid_pathway cluster_cell Ciliary Muscle Cell LA Latanoprost Acid FP_receptor FP Receptor LA->FP_receptor Binds Gq_protein Gq Protein FP_receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release MMP ↑ Matrix Metalloproteinases (MMPs) Ca_release->MMP ECM_remodeling Extracellular Matrix Remodeling MMP->ECM_remodeling uveoscleral_outflow ↑ Uveoscleral Outflow ECM_remodeling->uveoscleral_outflow no_pathway cluster_cell Trabecular Meshwork Cell BDMN Butanediol Mononitrate NO Nitric Oxide (NO) BDMN->NO Releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP sGC->GTP Converts cGMP cGMP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates MLCP ↑ Myosin Light Chain Phosphatase (MLCP) PKG->MLCP relaxation Cell Relaxation MLCP->relaxation conventional_outflow ↑ Conventional Outflow relaxation->conventional_outflow radioligand_binding_workflow cluster_workflow Radioligand Binding Assay Workflow prep_membranes Prepare Cell Membranes Expressing FP Receptors incubate Incubate Membranes with Radioligand ([³H]-PGF2α) and Latanoprost Acid prep_membranes->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Bound Radioligand (Scintillation Counting) separate->quantify analyze Data Analysis (IC₅₀ and Ki Determination) quantify->analyze

References

The Dual-Action Pharmacology of Latanoprostene Bunod: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprostene bunod is a novel intraocular pressure (IOP)-lowering agent approved for the treatment of open-angle glaucoma and ocular hypertension.[1] A unique therapeutic entity, it is the first prostaglandin analog that donates nitric oxide (NO), resulting in a dual mechanism of action that targets both the uveoscleral and trabecular meshwork outflow pathways of aqueous humor.[1][2] This technical guide provides an in-depth overview of the pharmacological profile of this compound, presenting key quantitative data, detailed experimental protocols for seminal studies, and visualizations of its signaling pathways.

Mechanism of Action

This compound is a prodrug that is rapidly metabolized in the eye into two active moieties: latanoprost acid and butanediol mononitrate.[3] These two molecules exert their effects through distinct signaling pathways to increase aqueous humor outflow and thereby lower IOP.

Latanoprost Acid and the Uveoscleral Outflow Pathway

Latanoprost acid, a prostaglandin F2α analog, is a selective agonist of the prostaglandin F (FP) receptor.[1] Activation of FP receptors in the ciliary muscle leads to the remodeling of the extracellular matrix, which increases the outflow of aqueous humor through the uveoscleral pathway.

Nitric Oxide and the Trabecular Meshwork Outflow Pathway

Butanediol mononitrate is further metabolized to release nitric oxide (NO). NO activates soluble guanylate cyclase in the trabecular meshwork and Schlemm's canal, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP induces relaxation of the trabecular meshwork, which enhances the conventional outflow of aqueous humor.

Signaling Pathways

The dual mechanism of action of this compound involves two primary signaling cascades:

This compound Signaling Pathways cluster_uveoscleral Uveoscleral Outflow Pathway cluster_trabecular Trabecular Meshwork Outflow Pathway cluster_IOP Overall Effect LB This compound LA Latanoprost Acid LB->LA FP_receptor FP Receptor LA->FP_receptor Gq_protein Gq Protein Activation FP_receptor->Gq_protein PLC Phospholipase C Activation Gq_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release MMPs ↑ Matrix Metalloproteinases Ca_release->MMPs ECM_remodeling ECM Remodeling in Ciliary Muscle MMPs->ECM_remodeling Uveoscleral_outflow ↑ Uveoscleral Outflow ECM_remodeling->Uveoscleral_outflow IOP_lowering ↓ Intraocular Pressure Uveoscleral_outflow->IOP_lowering LB2 This compound BDMN Butanediol Mononitrate LB2->BDMN NO Nitric Oxide (NO) BDMN->NO sGC Soluble Guanylate Cyclase (sGC) Activation NO->sGC cGMP ↑ cGMP sGC->cGMP PKG Protein Kinase G (PKG) Activation cGMP->PKG MLC_dephospho ↓ Myosin Light Chain Phosphorylation PKG->MLC_dephospho TM_relaxation Trabecular Meshwork Relaxation MLC_dephospho->TM_relaxation Trabecular_outflow ↑ Trabecular Outflow TM_relaxation->Trabecular_outflow Trabecular_outflow->IOP_lowering

Dual signaling pathways of this compound.

Pharmacological Data

Receptor Binding and Functional Potency

The active metabolite of this compound, latanoprost acid, demonstrates a high affinity for the prostaglandin FP receptor.

ParameterReceptorValueReference
Binding Affinity (Ki) Human FP Receptor98 nM
Functional Potency (EC50) Human FP Receptors3.6 nM
Pharmacokinetics

Following topical ocular administration, this compound is rapidly hydrolyzed to its active metabolites. The systemic exposure to this compound and butanediol mononitrate is below the lower limit of quantification.

ParameterAnalyteValueReference
Time to Peak Plasma Concentration (Tmax) Latanoprost Acid~5 minutes
Peak Plasma Concentration (Cmax) - Day 1 Latanoprost Acid59.1 pg/mL
Peak Plasma Concentration (Cmax) - Day 28 Latanoprost Acid51.1 pg/mL
Plasma Elimination Latanoprost AcidRapid (below LLOQ by 15 min)
Metabolism Latanoprost AcidHepatic β-oxidation
Excretion Latanoprost Acid MetabolitesPrimarily urine
Clinical Efficacy: Intraocular Pressure Reduction

Multiple clinical trials have demonstrated the efficacy of this compound 0.024% in lowering IOP.

VOYAGER Study: Comparison with Latanoprost 0.005%

Treatment GroupMean Diurnal IOP Reduction from Baseline (Day 28)p-value vs. Latanoprost
This compound 0.024% -9.0 mmHg0.005
Latanoprost 0.005% -7.8 mmHg-

APOLLO and LUNAR Studies (Pooled Analysis): Comparison with Timolol 0.5%

ParameterThis compound 0.024%Timolol 0.5%p-value
Mean IOP Reduction from Baseline (Month 3) 32.0%27.6%<0.001
Proportion of Patients with IOP ≤18 mmHg 71.9%60.2%<0.001
Proportion of Patients with ≥25% IOP Reduction 90%79.6%<0.0001

JUPITER Study: Long-term Efficacy in Japanese Patients

TimepointMean IOP Reduction from Baseline% Reduction from Baseline
Week 4 4.3 mmHg22.0%
Week 52 5.3 mmHg26.3%

CONSTELLATION Study: 24-Hour IOP Reduction vs. Timolol 0.5%

Time PeriodMean IOP Change from Baseline (this compound 0.024%)Mean IOP Change from Baseline (Timolol 0.5%)
Diurnal (8 AM - 8 PM) -3.9 mmHg-2.4 mmHg
Nocturnal (10 PM - 6 AM) -2.75 mmHg-0.2 mmHg
Overall 24-Hour -3.5 mmHg-1.7 mmHg

Key Experimental Protocols

Radioligand Binding Assay for FP Receptor Affinity

Radioligand Binding Assay Workflow prep Prepare cell membranes expressing human FP receptors incubation Incubate membranes with radioligand ([3H]-PGF2α) and varying concentrations of unlabeled latanoprost acid prep->incubation separation Separate bound from free radioligand by vacuum filtration through glass fiber filters incubation->separation counting Quantify radioactivity on filters using a scintillation counter separation->counting analysis Analyze data to determine IC50 and calculate Ki using the Cheng-Prusoff equation counting->analysis cGMP Measurement Workflow culture Culture primary human trabecular meshwork (HTM) cells treatment Treat HTM cells with varying concentrations of this compound culture->treatment lysis Lyse the cells to release intracellular contents treatment->lysis eia Perform a competitive enzyme immunoassay (EIA) to quantify cGMP levels lysis->eia analysis Determine cGMP concentrations based on a standard curve eia->analysis MLC Phosphorylation Assay Workflow culture Culture human trabecular meshwork (HTM) cells treatment Treat HTM cells with this compound and/or a contractile agonist (e.g., endothelin-1) culture->treatment lysis Lyse cells and collect protein extracts treatment->lysis electrophoresis Separate proteins by size using SDS-PAGE lysis->electrophoresis transfer Transfer proteins to a PVDF membrane (Western blotting) electrophoresis->transfer blocking Block the membrane to prevent non-specific antibody binding transfer->blocking probing Probe the membrane with primary antibodies specific for phosphorylated MLC and total MLC blocking->probing detection Incubate with secondary antibodies and detect signals using chemiluminescence or fluorescence probing->detection analysis Quantify band intensities to determine the ratio of phosphorylated MLC to total MLC detection->analysis

References

Latanoprostene Bunod: A Dual-Action Approach to Enhancing Aqueous Humor Outflow

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Latanoprostene bunod (LBN) represents a significant advancement in the medical management of elevated intraocular pressure (IOP), a primary risk factor for glaucoma. This novel therapeutic agent is a single molecule that, upon topical administration to the eye, delivers two distinct active moieties, each targeting a different pathway of aqueous humor outflow. This dual mechanism of action provides a comprehensive approach to lowering IOP by enhancing both the uveoscleral (unconventional) and trabecular meshwork (conventional) outflow pathways.[1][2][3] This technical guide provides a detailed overview of the core mechanisms, supporting quantitative data, experimental methodologies, and signaling pathways associated with this compound's effects on aqueous humor dynamics.

Metabolism and Bioactivation

This compound is a prodrug that undergoes rapid metabolism in the eye to release its two active components: latanoprost acid and butanediol mononitrate.[2][3] This bioactivation is a critical first step in its mechanism of action. Butanediol mononitrate is further metabolized to release nitric oxide (NO), a key signaling molecule.

Dual Mechanisms of Action on Aqueous Humor Outflow

The efficacy of this compound in lowering IOP stems from the complementary actions of its two metabolites on the primary drainage systems of the eye.

Latanoprost Acid and the Uveoscleral Outflow Pathway

Latanoprost acid, a prostaglandin F2α analog, primarily enhances aqueous humor outflow through the uveoscleral pathway. It acts as a selective agonist for the prostaglandin F (FP) receptor located on ciliary muscle cells. Activation of these receptors initiates a signaling cascade that leads to the remodeling of the extracellular matrix (ECM) within the ciliary body. This remodeling involves the upregulation of matrix metalloproteinases (MMPs), enzymes that degrade components of the ECM such as collagens. The resulting expansion of the interstitial spaces within the ciliary muscle reduces hydraulic resistance and facilitates the drainage of aqueous humor through the uveoscleral route.

Nitric Oxide and the Trabecular Meshwork Outflow Pathway

The second active moiety, nitric oxide (NO), targets the conventional outflow pathway, which is the primary site of resistance to aqueous humor drainage in glaucoma. NO is a potent signaling molecule that activates soluble guanylate cyclase (sGC) in the cells of the trabecular meshwork (TM) and Schlemm's canal. This activation leads to an increase in the intracellular concentration of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels then activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets. This signaling cascade ultimately results in the relaxation of the trabecular meshwork and Schlemm's canal cells, leading to an increase in the facility of aqueous humor outflow through the conventional pathway.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from clinical and preclinical studies that demonstrate the efficacy of this compound and its active metabolites.

Table 1: Clinical Efficacy of this compound in Intraocular Pressure (IOP) Reduction

Study/TrialPatient PopulationLBN ConcentrationComparatorMean IOP Reduction from BaselinePercentage IOP ReductionCitation(s)
VOYAGER StudyOpen-Angle Glaucoma or Ocular Hypertension0.024%Latanoprost 0.005%1.23 mmHg greater reduction than latanoprost-
LEEP Study (Real-World)Glaucoma and Ocular Hypertension (Overall)0.024%-3.6 mmHg16.3%
LEEP Study (Real-World)Treatment-Naïve Patients0.024%--29.3%
Retrospective Chart ReviewNewly Diagnosed OHT/OAG0.024%-7.1 mmHg (at ~1.4 months)30.8%
Switch Study (Real-World)Switched from other therapies0.024%-5.4 mmHg (at ~1 month)~25%
Wang et al. (2020)--Latanoprost, Timolol6.53 mmHg-

Table 2: In Vitro Effects of Latanoprost Acid on Matrix Metalloproteinase (MMP) and Tissue Inhibitor of Metalloproteinase (TIMP) Expression in Human Ciliary Muscle Cells

TreatmentGene/ProteinFold/Percent ChangeExperimental ConditionsCitation(s)
Latanoprost Acid (8, 40, 200 nM)MMP-1 mRNADose-dependent increase (3- to 13-fold)24-hour treatment
Latanoprost Acid (200 nM)MMP-1 mRNAPeak expression at 6-12 hoursTime-course analysis
Latanoprost AcidMMP-3 mRNAIncreased24-hour treatment
Latanoprost AcidMMP-9 mRNAIncreased24-hour treatment
Latanoprost AcidMMP-2 mRNAReduced24-hour treatment
Latanoprost AcidMMP-17 mRNAIncreased in 4 of 5 cultures24-hour treatment
Latanoprost Acid (1 nM - 10 µM)TIMP-1 mRNADose-dependent increase (21-37%)24-hour treatment
Latanoprost Acid (1 µM, 10 µM)TIMP-1 mRNA45-54% increase18-hour treatment
Latanoprost AcidTIMP-2 mRNAMinor, transient increase6-hour treatment

Table 3: Effects on Aqueous Humor Outflow Facility

AgentOutflow PathwayModelIncrease in Outflow FacilityCitation(s)
Latanoprost AcidTrabecular MeshworkCultured Human Anterior Segments67% ± 11%
This compoundTrabecular Meshwork (Permeability)Human Trabecular Meshwork Cell MonolayerIncreased permeability

Experimental Protocols

This section outlines the key experimental methodologies used to elucidate the mechanism of action of this compound.

Measurement of Aqueous Humor Outflow Facility in Perfused Human Anterior Segments

This ex vivo technique provides a direct assessment of the effects of pharmacological agents on the conventional outflow pathway.

  • Tissue Preparation: Human donor eyes are obtained, and the anterior segment, including the cornea, scleral rim, and trabecular meshwork, is dissected. The lens, iris, and ciliary body are carefully removed to isolate the conventional outflow pathway.

  • Perfusion System: The anterior segment is mounted in a specialized perfusion chamber. A constant flow of perfusion medium (e.g., Dulbecco's Modified Eagle Medium) is maintained through the anterior chamber at a physiological rate (e.g., 2.5 µL/min) using a syringe pump.

  • Pressure Monitoring: Intraocular pressure is continuously monitored using a pressure transducer connected to the perfusion system.

  • Drug Administration: The test compound (e.g., latanoprost acid) is added to the perfusion medium at the desired concentration.

  • Data Analysis: Outflow facility (C) is calculated using the formula C = Flow Rate / IOP. Changes in outflow facility in response to the drug are compared to a vehicle control.

Cell Culture of Human Trabecular Meshwork (HTM) and Ciliary Muscle (HCM) Cells

Primary cell cultures are essential for investigating the cellular and molecular mechanisms of action.

  • Cell Isolation: HTM and HCM cells are isolated from human donor eyes by enzymatic digestion of the respective tissues.

  • Cell Culture: Cells are cultured in appropriate growth medium (e.g., DMEM with fetal bovine serum) in a humidified incubator at 37°C and 5% CO2.

  • Experimental Treatments: Confluent cell monolayers are treated with this compound, latanoprost acid, or a nitric oxide donor at various concentrations and for different durations.

  • Downstream Analyses: Following treatment, cells and culture media are collected for various analyses, including:

    • Quantitative Real-Time PCR (qRT-PCR): To measure changes in the mRNA expression of genes such as MMPs and TIMPs.

    • Western Blotting: To quantify changes in protein levels of signaling molecules and ECM components.

    • Enzyme-Linked Immunosorbent Assay (ELISA): To measure the concentration of secreted proteins (e.g., MMPs) or second messengers (e.g., cGMP).

    • Immunocytochemistry: To visualize the localization and expression of specific proteins within the cells.

Assessment of Trabecular Meshwork Cell Contractility

The effect of nitric oxide on TM cell relaxation can be assessed using various methods.

  • Electric Cell-Substrate Impedance Sensing (ECIS): HTM cells are grown on electrodes, and changes in the electrical impedance are measured. Cell contraction leads to a decrease in impedance, while relaxation causes an increase.

  • Measurement of Myosin Light Chain (MLC) Phosphorylation: Phosphorylation of MLC is a key event in cell contraction. Western blotting with an antibody specific for phosphorylated MLC can be used to quantify changes in its levels following treatment with this compound.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, visualize the key signaling pathways and the overall mechanism of action of this compound.

LBN_Metabolism LBN This compound Esterases Esterases (in cornea) LBN->Esterases Hydrolysis LA Latanoprost Acid Esterases->LA BM Butanediol Mononitrate Esterases->BM Metabolism Metabolism BM->Metabolism NO Nitric Oxide (NO) Metabolism->NO Butanediol 1,4-Butanediol (inactive) Metabolism->Butanediol

Caption: Metabolism of this compound in the eye.

NO_Signaling_Pathway cluster_TM Trabecular Meshwork Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Cytoskeletal Changes & TM Relaxation PKG->Relaxation Leads to Outflow Increased Trabecular Outflow Relaxation->Outflow LA_Signaling_Pathway cluster_CM Ciliary Muscle Cell LA Latanoprost Acid FP_receptor Prostaglandin F Receptor (FP) LA->FP_receptor Binds to Signaling Intracellular Signaling (c-Fos, c-Jun) FP_receptor->Signaling Activates MMPs Increased MMPs (MMP-1, -3, -9, -17) Signaling->MMPs Upregulates ECM Extracellular Matrix (ECM) Remodeling MMPs->ECM Leads to Uveoscleral_Outflow Increased Uveoscleral Outflow ECM->Uveoscleral_Outflow LBN_Dual_Action_Workflow LBN This compound (Topical Administration) Metabolism Metabolism in Eye LBN->Metabolism LA Latanoprost Acid Metabolism->LA NO Nitric Oxide (NO) Metabolism->NO Uveoscleral Uveoscleral Pathway LA->Uveoscleral Trabecular Trabecular Meshwork Pathway NO->Trabecular Uveo_Effect ECM Remodeling in Ciliary Muscle Uveoscleral->Uveo_Effect Trab_Effect TM & Schlemm's Canal Relaxation Trabecular->Trab_Effect Uveo_Outflow Increased Uveoscleral Outflow Uveo_Effect->Uveo_Outflow Trab_Outflow Increased Trabecular Outflow Trab_Effect->Trab_Outflow IOP_Reduction IOP Reduction Uveo_Outflow->IOP_Reduction Trab_Outflow->IOP_Reduction

References

An In-depth Review of Latanoprostene Bunod Research Literature: A Technical Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An authoritative guide on the nitric oxide-donating prostaglandin analogue, latanoprostene bunod, this whitepaper provides a comprehensive analysis of its mechanism of action, clinical efficacy, and safety profile. Detailed experimental protocols from pivotal preclinical and clinical studies are presented, alongside structured quantitative data and visualizations of key biological pathways.

This compound is a novel intraocular pressure (IOP)-lowering agent approved for the treatment of open-angle glaucoma and ocular hypertension.[1][2] It is a single molecule that, upon topical administration to the eye, is rapidly metabolized into two active moieties: latanoprost acid and butanediol mononitrate.[3][4] This dual-action mechanism targets both the uveoscleral and trabecular meshwork outflow pathways, resulting in significant IOP reduction.[5]

Mechanism of Action: A Dual-Pathway Approach

This compound's efficacy stems from its two metabolites, which enhance aqueous humor outflow through distinct and complementary pathways.

Latanoprost Acid and the Uveoscleral Outflow Pathway: Latanoprost acid, a well-characterized prostaglandin F2α analogue, increases aqueous humor outflow primarily through the uveoscleral (unconventional) pathway. It binds to prostaglandin F (FP) receptors in the ciliary muscle, leading to remodeling of the extracellular matrix and relaxation of the ciliary muscle. This action facilitates the drainage of aqueous humor through the uveoscleral route.

Nitric Oxide and the Trabecular Meshwork Outflow Pathway: Butanediol mononitrate is further metabolized to release nitric oxide (NO). NO is a potent signaling molecule that plays a crucial role in regulating conventional aqueous humor outflow. It activates soluble guanylate cyclase (sGC) in the trabecular meshwork and Schlemm's canal cells, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP induces cytoskeletal relaxation in these tissues, thereby increasing the facility of aqueous humor outflow through the conventional pathway.

The synergistic action of latanoprost acid and nitric oxide on both outflow pathways contributes to the robust IOP-lowering effect of this compound.

This compound Metabolism and Mechanism of Action cluster_cornea Cornea cluster_trabecular_meshwork Trabecular Meshwork / Schlemm's Canal cluster_ciliary_muscle Ciliary Muscle This compound This compound Latanoprost Acid Latanoprost Acid This compound->Latanoprost Acid Corneal Esterases Butanediol Mononitrate Butanediol Mononitrate This compound->Butanediol Mononitrate Corneal Esterases FP Receptors FP Receptors Latanoprost Acid->FP Receptors Binds to Nitric Oxide (NO) Nitric Oxide (NO) Butanediol Mononitrate->Nitric Oxide (NO) Metabolism sGC sGC Nitric Oxide (NO)->sGC Activates cGMP cGMP sGC->cGMP Increases Relaxation Relaxation cGMP->Relaxation Increased Conventional Outflow Increased Conventional Outflow Relaxation->Increased Conventional Outflow ECM Remodeling ECM Remodeling FP Receptors->ECM Remodeling Increased Uveoscleral Outflow Increased Uveoscleral Outflow ECM Remodeling->Increased Uveoscleral Outflow

Caption: Metabolism and dual mechanism of action of this compound.

Clinical Efficacy: Summary of Pivotal Trials

The clinical development program for this compound includes several key Phase 2 and Phase 3 clinical trials that have demonstrated its efficacy and safety in patients with open-angle glaucoma or ocular hypertension.

VOYAGER Study (Phase 2)

The VOYAGER study was a randomized, investigator-masked, parallel-group, dose-ranging study designed to assess the efficacy and safety of different concentrations of this compound compared to latanoprost 0.005%. The primary efficacy endpoint was the reduction in mean diurnal IOP at Day 28.

Table 1: VOYAGER Study - Mean Diurnal IOP Reduction from Baseline at Day 28

Treatment GroupNMean Baseline Diurnal IOP (mmHg)Mean Diurnal IOP Reduction from Baseline (mmHg)p-value vs. Latanoprost
This compound 0.024%8326.59.00.005
Latanoprost 0.005%8226.37.8-
APOLLO and LUNAR Studies (Phase 3)

The APOLLO and LUNAR studies were two independent, multicenter, randomized, double-masked, parallel-group, non-inferiority trials comparing once-daily this compound 0.024% with twice-daily timolol 0.5% over three months.

Table 2: APOLLO and LUNAR Studies - Mean IOP at 3 Months

StudyTreatment GroupNMean Baseline IOP (mmHg)Mean IOP at 3 Months (mmHg)Mean IOP Reduction from Baseline (mmHg)
APOLLO This compound 0.024%28426.717.8 - 18.78.0 - 8.9
Timolol 0.5%13326.619.1 - 19.86.8 - 7.5
LUNAR This compound 0.024%27826.517.7 - 19.27.3 - 8.8
Timolol 0.5%13626.418.8 - 19.66.8 - 7.6

In a pooled analysis of the APOLLO and LUNAR studies, a significantly greater proportion of patients treated with this compound achieved target IOP reductions of at least 25% from baseline at the 3-month evaluation compared to those treated with timolol.

JUPITER Study (Phase 3)

The JUPITER study was a long-term, open-label, single-arm study that evaluated the safety and efficacy of this compound 0.024% over one year in Japanese subjects with open-angle glaucoma or ocular hypertension.

Table 3: JUPITER Study - Mean IOP Reduction from Baseline

TimepointNMean Baseline IOP (mmHg)Mean IOP (mmHg)Mean IOP Reduction from Baseline (mmHg)Percent Reduction from Baseline (%)
Week 413019.615.34.322.0
Week 5212119.614.45.226.3

Safety and Tolerability

Across clinical trials, this compound 0.024% was generally well-tolerated. The most common ocular adverse events were conjunctival hyperemia, eye irritation, and eye pain. These events were typically mild to moderate in severity. An increase in iris pigmentation, a known side effect of prostaglandin analogues, was also observed.

Table 4: Common Ocular Adverse Events in Clinical Trials

Adverse EventVOYAGER (LBN 0.024%)APOLLO & LUNAR (Pooled - LBN 0.024%)JUPITER (LBN 0.024%)
Conjunctival Hyperemia4.8%5.9%17.7%
Eye Irritation12.0% (instillation site pain)~5%11.5%
Eye Pain-<5%10.0%
Growth of Eyelashes--16.2%
Iris Hyperpigmentation--3.8% (at 52 weeks)

Experimental Protocols

In Vitro Studies with Human Trabecular Meshwork (HTM) Cells

Objective: To investigate the effects of this compound on nitric oxide production and contractility in primary human trabecular meshwork (HTM) cells.

Methodology:

  • Cell Culture: Primary HTM cells were isolated from human donor eyes and cultured.

  • Treatment: Cells were treated with varying concentrations of this compound (1-100 µM), latanoprost, or an NO donor (SE 175) for specified durations. In some experiments, a soluble guanylate cyclase (sGC) inhibitor (ODQ) was used to confirm the NO-mediated pathway.

  • Assays:

    • cGMP Levels: Measured by ELISA to determine the activation of the NO signaling pathway.

    • Myosin Light Chain-2 (MLC-2) Phosphorylation: Assessed by Western blotting to evaluate changes in cell contractility. Endothelin-1 was used to induce contractility.

    • Cytoskeletal and Focal Adhesion Analysis: Confocal microscopy was used to visualize changes in F-actin stress fibers and the focal adhesion protein vinculin.

    • Cell Monolayer Resistance: Measured using electrical cell-substrate impedance sensing (ECIS) as an indicator of cell contractility.

In Vitro Experimental Workflow cluster_setup Experimental Setup cluster_assays Assays Isolate & Culture HTM Cells Isolate & Culture HTM Cells Treat with LBN, Latanoprost, etc. Treat with LBN, Latanoprost, etc. Isolate & Culture HTM Cells->Treat with LBN, Latanoprost, etc. cGMP ELISA cGMP ELISA Treat with LBN, Latanoprost, etc.->cGMP ELISA MLC-2 Western Blot MLC-2 Western Blot Treat with LBN, Latanoprost, etc.->MLC-2 Western Blot Confocal Microscopy Confocal Microscopy Treat with LBN, Latanoprost, etc.->Confocal Microscopy ECIS ECIS Treat with LBN, Latanoprost, etc.->ECIS

Caption: Workflow for in vitro studies on human trabecular meshwork cells.
In Vivo Animal Studies

Objective: To compare the effects of this compound and latanoprost on intraocular pressure (IOP) and pupil diameter (PD) in ophthalmologically normal Beagle dogs and cats with and without congenital glaucoma.

Methodology:

  • Animal Models:

    • Ophthalmologically normal Beagle dogs.

    • Normal cats and cats with feline congenital glaucoma (FCG).

  • Study Design: Masked, controlled, crossover studies.

  • Treatment: Animals received twice-daily topical administration of either this compound or latanoprost in one eye, with the contralateral eye serving as a control. A washout period was implemented between treatment phases.

  • Measurements: IOP and PD were measured at multiple time points during and after treatment.

Pharmacokinetics

Upon topical administration, this compound is rapidly hydrolyzed by corneal esterases into latanoprost acid and butanediol mononitrate. Systemic exposure to this compound and butanediol mononitrate is negligible. Latanoprost acid reaches peak plasma concentrations approximately 5 minutes post-administration and is rapidly eliminated. It is primarily metabolized in the liver via fatty acid beta-oxidation. Butanediol mononitrate is metabolized to 1,4-butanediol and nitric oxide.

Table 5: Pharmacokinetic Parameters of Latanoprost Acid after Topical Administration of this compound in Humans

ParameterValue
Tmax (Time to Peak Plasma Concentration)~5 minutes
Cmax (Peak Plasma Concentration)59.1 pg/mL (Day 1)
Elimination Half-life from PlasmaRapid (below limit of quantitation by 15 minutes)

Conclusion

This compound represents a significant advancement in the medical management of glaucoma and ocular hypertension. Its unique dual mechanism of action, targeting both the uveoscleral and trabecular meshwork outflow pathways, provides a robust and sustained reduction in intraocular pressure. Extensive clinical trials have established its efficacy and a favorable safety profile, comparable to other prostaglandin analogues. The detailed preclinical and clinical data presented in this technical guide underscore the scientific rationale for the development and use of this compound, offering valuable insights for researchers, scientists, and drug development professionals in the field of ophthalmology.

References

Latanoprostene Bunod: A Dual-Action Approach to Intraocular Pressure Reduction by Targeting Trabecular Meshwork and Uveoscleral Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Latanoprostene bunod (LBN) is a novel intraocular pressure (IOP)-lowering agent approved for the treatment of open-angle glaucoma and ocular hypertension.[1] Its unique dual mechanism of action distinguishes it from other glaucoma medications, as it enhances aqueous humor outflow through both the conventional (trabecular meshwork) and unconventional (uveoscleral) pathways.[2][3] This guide provides a detailed technical overview of LBN's effects on these two critical outflow routes, presenting key experimental data, methodologies, and the underlying signaling cascades.

Dual Mechanism of Action

Upon topical administration, LBN is rapidly metabolized into two active moieties: latanoprost acid and butanediol mononitrate. Butanediol mononitrate is further metabolized to release nitric oxide (NO). These two molecules exert their effects on different outflow pathways:

  • Latanoprost Acid: Primarily targets the uveoscleral pathway, increasing aqueous humor outflow by remodeling the extracellular matrix of the ciliary muscle.

  • Nitric Oxide (NO): Primarily targets the trabecular meshwork, increasing aqueous humor outflow by inducing relaxation of the trabecular meshwork cells and Schlemm's canal.

This dual action provides a comprehensive approach to lowering IOP.

Effect on the Trabecular Meshwork Pathway

The nitric oxide-donating component of LBN is responsible for its effects on the conventional outflow pathway. NO activates the soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway, leading to a cascade of events that ultimately increases outflow facility.

Signaling Pathway

The NO-mediated signaling cascade in the trabecular meshwork involves the following key steps:

  • NO Release: LBN's butanediol mononitrate moiety releases NO.

  • sGC Activation: NO diffuses into trabecular meshwork cells and activates soluble guanylate cyclase (sGC).

  • cGMP Production: Activated sGC catalyzes the conversion of GTP to cGMP.

  • PKG Activation: Increased cGMP levels activate protein kinase G (PKG).

  • Myosin Light Chain Phosphorylation Reduction: PKG activation leads to a decrease in the phosphorylation of myosin light chain (MLC), a key event in smooth muscle contraction.

  • Cytoskeletal Rearrangement: Reduced MLC phosphorylation results in the disassembly of actin stress fibers and a reduction in cell contractility.

  • Trabecular Meshwork Relaxation: The overall effect is a relaxation of the trabecular meshwork, which increases the outflow of aqueous humor through the conventional pathway.

G cluster_LBN This compound cluster_TM Trabecular Meshwork Cell LBN This compound NO Nitric Oxide (NO) LBN->NO Metabolizes to sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Increases PKG Protein Kinase G (PKG) cGMP->PKG Activates MLC_P Myosin Light Chain Phosphorylation (Reduced) PKG->MLC_P Actin Actin Cytoskeleton Relaxation MLC_P->Actin TM_Relax Trabecular Meshwork Relaxation Actin->TM_Relax Outflow Increased Conventional Outflow TM_Relax->Outflow

Caption: NO Signaling in Trabecular Meshwork
Experimental Evidence and Protocols

1. cGMP Level Measurement in Human Trabecular Meshwork Cells (HTMCs)

  • Objective: To quantify the effect of LBN on cGMP production in HTMCs.

  • Methodology:

    • Primary HTMCs are cultured to confluence.

    • Cells are pre-treated with a phosphodiesterase inhibitor like IBMX to prevent cGMP degradation.

    • Cells are then treated with varying concentrations of LBN, latanoprost, or an NO donor control (e.g., SE 175) for a specified time (e.g., 30 minutes).

    • To confirm the role of sGC, a separate set of cells is pre-treated with an sGC inhibitor (e.g., ODQ) before adding the test agents.

    • Cell lysates are collected, and cGMP levels are measured using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Results: LBN significantly increases cGMP levels in a dose-dependent manner, an effect that is abolished by the sGC inhibitor ODQ. Latanoprost alone has a minimal effect on cGMP levels.

2. Myosin Light Chain (MLC-2) Phosphorylation Assay

  • Objective: To assess the effect of LBN on the contractility of HTMCs by measuring the phosphorylation of MLC-2.

  • Methodology:

    • HTMCs are pre-treated with LBN or latanoprost for 1 hour.

    • Cell contractility is induced using an agent like endothelin-1 (ET-1).

    • After a short incubation with the contractile agent (e.g., 5 minutes), cell lysates are prepared.

    • The levels of phosphorylated MLC-2 and total MLC-2 are determined by Western blotting using specific antibodies.

  • Results: LBN significantly reduces ET-1-induced MLC-2 phosphorylation, indicating a relaxation effect.

3. Actin Cytoskeleton and Focal Adhesion Staining

  • Objective: To visualize the effect of LBN on the actin cytoskeleton and focal adhesions in HTMCs.

  • Methodology:

    • HTMCs are cultured on coverslips and treated with a contractile agent (e.g., ET-1) with or without LBN or latanoprost for 1 hour.

    • Cells are fixed and permeabilized.

    • F-actin is stained using fluorescently labeled phalloidin (e.g., green fluorescence).

    • Focal adhesions are stained using an antibody against a marker protein like vinculin (e.g., red fluorescence).

    • Nuclei are counterstained with DAPI (blue).

    • Images are acquired using confocal microscopy.

  • Results: LBN causes a dramatic reduction in ET-1-induced actin stress fibers and vinculin localization at focal adhesions, whereas latanoprost has a negligible effect.

G cluster_workflow Experimental Workflow: Actin Staining A Culture HTMCs on Coverslips B Treat with ET-1 +/ LBN or Latanoprost A->B C Fix and Permeabilize Cells B->C D Stain for F-actin (Phalloidin), Vinculin (Antibody), and Nuclei (DAPI) C->D E Image with Confocal Microscopy D->E

Caption: Actin Staining Experimental Workflow
ParameterThis compoundLatanoprostReference
cGMP Levels in HTMCs Dose-dependent increase (EC50 ≈ 1.5 µM)Minimal increase only at high concentrations
ET-1-Induced MLC-2 Phosphorylation Significant reductionLess significant reduction
ET-1-Induced Actin Stress Fibers Dramatic reductionNo significant effect

Effect on the Uveoscleral Pathway

The latanoprost acid component of LBN is responsible for its effects on the unconventional outflow pathway. It acts as a prostaglandin F2α (FP) receptor agonist, leading to the remodeling of the extracellular matrix in the ciliary muscle.

Signaling Pathway

The latanoprost acid-mediated signaling cascade in the ciliary muscle involves the following key steps:

  • FP Receptor Activation: Latanoprost acid binds to and activates FP receptors on ciliary muscle cells.

  • MMP Upregulation: This activation leads to an increased expression and activity of matrix metalloproteinases (MMPs), such as MMP-1, MMP-3, and MMP-9.

  • Extracellular Matrix Remodeling: MMPs degrade components of the extracellular matrix, including collagens.

  • Increased Interstitial Spaces: The breakdown of the extracellular matrix enlarges the interstitial spaces within the ciliary muscle bundles.

  • Increased Uveoscleral Outflow: This widening of the spaces reduces the resistance to aqueous humor outflow through the uveoscleral pathway.

G cluster_LBN This compound cluster_CM Ciliary Muscle Cell LBN This compound LA Latanoprost Acid LBN->LA Metabolizes to FP_Receptor FP Receptor LA->FP_Receptor Activates MMPs Matrix Metalloproteinases (MMP-1, -3, -9) FP_Receptor->MMPs Upregulates ECM Extracellular Matrix Degradation MMPs->ECM Spaces Increased Interstitial Spaces ECM->Spaces Outflow Increased Uveoscleral Outflow Spaces->Outflow

Caption: Latanoprost Acid Signaling in Ciliary Muscle
Experimental Evidence and Protocols

1. MMP Expression and Activity in Human Ciliary Body Smooth Muscle (CBSM) Cells

  • Objective: To determine the effect of latanoprost acid on the expression and activity of MMPs and their tissue inhibitors (TIMPs) in CBSM cells.

  • Methodology:

    • Primary human CBSM cells are cultured.

    • Cells are treated with varying concentrations of latanoprost acid for a specified duration (e.g., 24 hours).

    • The relative protein concentrations of various MMPs (e.g., MMP-1, -2, -3, -9) and TIMPs (e.g., TIMP-1, -2, -3, -4) are determined by Western blot analysis.

    • The enzymatic activity of MMPs is assessed using zymography.

  • Results: Latanoprost increases the expression of MMP-1, MMP-3, and MMP-9 in CBSM cells.

2. Measurement of Uveoscleral Outflow

  • Objective: To quantify the rate of aqueous humor outflow through the uveoscleral pathway.

  • Methodology:

    • Indirect Calculation (Modified Goldmann Equation): This is the most common method used in clinical studies.

      • Uveoscleral Outflow (Fu) = Total Aqueous Flow (F) - (Outflow Facility (C) * (IOP - Episcleral Venous Pressure (Pv)))

      • Each parameter is measured independently: F by fluorophotometry, C by tonography, IOP by tonometry, and Pv by venomanometry.

    • Direct Tracer Studies: These are typically performed in animal models.

      • A tracer (e.g., fluorescent or radioactive) is infused into the anterior chamber.

      • After a set period, the eye tissues are dissected, and the amount of tracer in the uveal and scleral tissues is quantified to determine the outflow rate.

  • Results: Studies have shown that latanoprost significantly increases uveoscleral outflow.

ParameterEffect of Latanoprost AcidReference
MMP-1, -3, -9 Expression in CBSM cells Increased
Uveoscleral Outflow Increased

Clinical Efficacy: Intraocular Pressure Reduction

The dual mechanism of action of this compound translates into significant IOP-lowering effects in patients with open-angle glaucoma and ocular hypertension.

StudyComparisonMean IOP Reduction with LBN 0.024%Reference
VOYAGER Latanoprost 0.005%1.23 mmHg greater reduction than latanoprost
APOLLO & LUNAR (Pooled Analysis) Timolol 0.5%Superior IOP lowering compared to timolol
JUPITER Single-arm study~26% IOP reduction in patients with baseline IOP < 21 mmHg
Real-world study (Canada) Naïve patients29.3% IOP reduction
Real-world study (US) Switched from other therapiesMean decrease of 2.8 mmHg at first follow-up

Conclusion

This compound's innovative dual-action design, which leverages the distinct and complementary mechanisms of latanoprost acid and nitric oxide, represents a significant advancement in the medical management of glaucoma. By enhancing aqueous humor outflow through both the trabecular meshwork and uveoscleral pathways, LBN provides robust and sustained IOP reduction. The experimental evidence detailed in this guide provides a solid foundation for understanding its molecular and cellular effects, offering valuable insights for researchers and clinicians in the field of ophthalmology.

References

An In-depth Technical Guide to the Early-Stage Research of Latanoprostene Bunod for Glaucoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational preclinical and early-stage clinical research on latanoprostene bunod, a nitric oxide-donating prostaglandin F2α analog for the treatment of glaucoma. The document details the drug's dual mechanism of action, summarizes key quantitative data from pivotal studies, and outlines the experimental protocols employed in its early-stage evaluation.

Core Mechanism of Action

This compound (LBN) is a single molecule that, upon topical ocular administration, is rapidly metabolized by corneal esterases into two active moieties: latanoprost acid and butanediol mononitrate.[1][2] This dual-component structure allows LBN to lower intraocular pressure (IOP) through two distinct and complementary pathways, targeting both the uveoscleral and trabecular meshwork outflow routes of aqueous humor.[3][4]

1. Latanoprost Acid and the Uveoscleral Outflow Pathway: Latanoprost acid, a well-established prostaglandin F2α analog, acts as a selective agonist for the prostaglandin F (FP) receptor.[5] Activation of FP receptors in the ciliary muscle leads to the upregulation of matrix metalloproteinases (MMPs), such as MMP-1, MMP-3, and MMP-9. This enzymatic activity remodels the extracellular matrix of the ciliary muscle, increasing the interstitial spaces and thereby enhancing the outflow of aqueous humor through the uveoscleral pathway.

2. Nitric Oxide and the Trabecular Meshwork Outflow Pathway: The second metabolite, butanediol mononitrate, serves as a nitric oxide (NO) donor. NO is a key signaling molecule that plays a crucial role in regulating aqueous humor outflow through the conventional trabecular meshwork pathway. NO activates soluble guanylate cyclase (sGC), which in turn increases the intracellular concentration of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the relaxation of the trabecular meshwork and Schlemm's canal cells. This relaxation is achieved through the inhibition of the Rho-associated protein kinase (ROCK) pathway and a subsequent decrease in the phosphorylation of myosin light chain 2 (MLC-2), leading to cytoskeletal rearrangement and reduced cell contractility. The resulting increase in the permeability of the trabecular meshwork facilitates the drainage of aqueous humor, further contributing to the reduction of IOP.

The following diagram illustrates the metabolic activation and dual signaling pathways of this compound.

latanoprostene_bunod_mechanism cluster_metabolism Metabolism in the Eye cluster_uveoscleral Uveoscleral Pathway cluster_trabecular Trabecular Meshwork Pathway This compound This compound Latanoprost Acid Latanoprost Acid This compound->Latanoprost Acid Corneal Esterases Butanediol Mononitrate Butanediol Mononitrate This compound->Butanediol Mononitrate Corneal Esterases FP Receptor FP Receptor Latanoprost Acid->FP Receptor activates Nitric Oxide (NO) Nitric Oxide (NO) Butanediol Mononitrate->Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->sGC activates MMP Upregulation MMP Upregulation FP Receptor->MMP Upregulation ECM Remodeling ECM Remodeling MMP Upregulation->ECM Remodeling Increased Uveoscleral Outflow Increased Uveoscleral Outflow ECM Remodeling->Increased Uveoscleral Outflow IOP Reduction Intraocular Pressure Reduction Increased Uveoscleral Outflow->IOP Reduction cGMP Increased cGMP sGC->cGMP ROCK Pathway Inhibition ROCK Pathway Inhibition cGMP->ROCK Pathway Inhibition MLC-2 Dephosphorylation MLC-2 Dephosphorylation ROCK Pathway Inhibition->MLC-2 Dephosphorylation TM Relaxation Trabecular Meshwork Relaxation MLC-2 Dephosphorylation->TM Relaxation Increased Trabecular Outflow Increased Trabecular Outflow TM Relaxation->Increased Trabecular Outflow Increased Trabecular Outflow->IOP Reduction

Fig. 1: Dual mechanism of action of this compound.

Quantitative Data from Early-Stage Clinical Trials

The clinical development program for this compound included several key early-stage studies to establish its safety and efficacy. The following tables summarize the quantitative data on intraocular pressure (IOP) reduction from these trials.

Table 1: Phase 1 (KRONUS) and Phase 2 (VOYAGER) Study Results

StudyPhasePatient PopulationTreatment GroupsDurationMean Baseline IOP (mmHg)Mean IOP Reduction from Baseline
KRONUS 124 Healthy Japanese VolunteersThis compound 0.024%14 Days13.63.6 mmHg (27%) over 24 hours
VOYAGER 2413 Patients with OAG or OHTThis compound 0.024%28 Days~25.59.0 mmHg
Latanoprost 0.005%~25.57.8 mmHg

OAG: Open-Angle Glaucoma; OHT: Ocular Hypertension

Table 2: Phase 3 (APOLLO, LUNAR, JUPITER) Study Results - IOP Reduction

StudyPatient PopulationTreatment GroupsDurationMean Baseline IOP (mmHg)Mean Diurnal IOP Reduction from Baseline at Month 3
APOLLO 420 Patients with OAG or OHTThis compound 0.024%3 Months~26.7~8.5 mmHg
Timolol 0.5%~26.5~7.1 mmHg
LUNAR 420 Patients with OAG or OHTThis compound 0.024%3 Months~26.6~7.9 mmHg
Timolol 0.5%~26.5~7.0 mmHg
JUPITER 130 Japanese Patients with OAG or OHTThis compound 0.024%12 Months19.64.3 - 5.3 mmHg (sustained)

Note: Data for APOLLO and LUNAR are based on pooled analysis where available for consistency.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. The following sections outline the key experimental protocols used in the early-stage research of this compound.

Preclinical Study Protocols

1. Rabbit Model of Ocular Hypertension

  • Objective: To evaluate the IOP-lowering effect of this compound in an animal model of elevated IOP.

  • Animal Model: Male New Zealand White rabbits.

  • Induction of Ocular Hypertension: A transient increase in IOP is induced by a single intravitreal injection of hypertonic saline solution (e.g., 2.5% NaCl). The contralateral eye may receive an isotonic saline injection to serve as a control.

  • Drug Administration: A single drop of the test compound (e.g., this compound solution) or vehicle is administered topically to the hypertensive eye.

  • IOP Measurement: IOP is measured at baseline (before induction) and at multiple time points post-treatment (e.g., 0.5, 1, 2, 4, and 6 hours) using a calibrated tonometer (e.g., Tono-Pen).

  • Workflow Diagram:

rabbit_oht_protocol cluster_setup Experimental Setup cluster_induction Induction of OHT cluster_treatment Treatment and Measurement Select Rabbits Select Rabbits Baseline IOP Measure Baseline IOP Select Rabbits->Baseline IOP Induce OHT Intravitreal Injection of Hypertonic Saline Baseline IOP->Induce OHT Topical Administration Administer LBN or Vehicle Induce OHT->Topical Administration Measure IOP Measure IOP at Multiple Time Points Topical Administration->Measure IOP

Fig. 2: Rabbit ocular hypertension model workflow.

2. In Vitro Human Trabecular Meshwork (HTM) Cell Studies

  • Objective: To investigate the cellular mechanisms of this compound on the conventional outflow pathway.

  • Cell Culture: Primary human trabecular meshwork cells are isolated from donor eyes and cultured in appropriate media.

  • Cyclic GMP (cGMP) Assay:

    • HTM cells are treated with varying concentrations of this compound or control substances.

    • To assess the role of soluble guanylate cyclase (sGC), some cells are pre-treated with an sGC inhibitor (e.g., ODQ).

    • Cell lysates are collected, and cGMP levels are quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Myosin Light Chain 2 (MLC-2) Phosphorylation Assay:

    • HTM cells are pre-treated with this compound.

    • Cell contractility is induced using an agent like endothelin-1.

    • Cell lysates are prepared, and proteins are separated by SDS-PAGE.

    • Western blotting is performed using antibodies specific for phosphorylated MLC-2 and total MLC-2 to determine the phosphorylation status.

  • Workflow for MLC-2 Phosphorylation Assay:

mlc2_phosphorylation_workflow Culture HTM Cells Culture HTM Cells Pre-treat with LBN Pre-treat with This compound Culture HTM Cells->Pre-treat with LBN Induce Contraction Induce Contraction (e.g., Endothelin-1) Pre-treat with LBN->Induce Contraction Cell Lysis Cell Lysis Induce Contraction->Cell Lysis SDS-PAGE SDS-PAGE Cell Lysis->SDS-PAGE Western Blot Western Blot with anti-pMLC-2 and anti-MLC-2 SDS-PAGE->Western Blot Quantification Quantification Western Blot->Quantification

Fig. 3: MLC-2 phosphorylation assay workflow.
Clinical Trial Protocols

1. Phase 2 - VOYAGER Study

  • Objective: To determine the optimal concentration of this compound for IOP lowering and to compare its efficacy and safety with latanoprost 0.005%.

  • Study Design: Randomized, investigator-masked, parallel-group, dose-ranging study.

  • Patient Population: Patients with open-angle glaucoma or ocular hypertension.

  • Inclusion Criteria: Age ≥ 18 years, diagnosis of OAG or OHT in at least one eye.

  • Exclusion Criteria: History of significant ocular trauma or surgery, certain systemic conditions or medications that could affect IOP.

  • Treatment: Patients were randomized to receive one of four concentrations of this compound (0.006%, 0.012%, 0.024%, or 0.040%) or latanoprost 0.005%, administered once daily in the evening for 28 days.

  • IOP Measurement: IOP was measured at 8:00 AM, 12:00 PM, and 4:00 PM at baseline and on days 7, 14, and 28 using a Goldmann applanation tonometer.

  • Primary Efficacy Endpoint: Change from baseline in mean diurnal IOP at day 28.

2. Phase 3 - APOLLO and LUNAR Studies

  • Objective: To evaluate the IOP-lowering efficacy and safety of this compound 0.024% compared to timolol maleate 0.5%.

  • Study Design: Two independent, randomized, multicenter, double-masked, parallel-group, non-inferiority trials.

  • Patient Population: Patients with open-angle glaucoma or ocular hypertension.

  • Inclusion Criteria: Age ≥ 18 years, mean IOP ≥ 24 mmHg and ≤ 36 mmHg at baseline in at least one eye.

  • Exclusion Criteria: Similar to the VOYAGER study.

  • Treatment: Patients were randomized (2:1) to receive either this compound 0.024% once daily in the evening and a vehicle in the morning, or timolol 0.5% twice daily for 3 months.

  • IOP Measurement: IOP was measured at 8:00 AM, 12:00 PM, and 4:00 PM at baseline, week 2, week 6, and month 3 using a Goldmann applanation tonometer.

  • Primary Efficacy Endpoint: Mean IOP in the study eye at all nine time points over the 3-month period.

  • Statistical Analysis: The primary analysis was an analysis of covariance (ANCOVA) to compare the mean IOP between the two treatment groups at each time point, with baseline IOP as a covariate.

Summary and Future Directions

The early-stage research on this compound has robustly established its dual mechanism of action, which targets both the uveoscleral and trabecular meshwork outflow pathways to effectively lower intraocular pressure. Preclinical studies in various animal models and in vitro systems have elucidated the distinct roles of its two active metabolites, latanoprost acid and nitric oxide. Phase 1 and 2 clinical trials confirmed the IOP-lowering efficacy and identified an optimal concentration, while the larger Phase 3 trials demonstrated its non-inferiority and, in some cases, superiority to the standard-of-care comparator, timolol.

Future research will likely focus on the long-term efficacy and safety of this compound, its potential neuroprotective effects mediated by nitric oxide, and its utility in combination with other classes of glaucoma medications. The comprehensive data from these early-stage studies have paved the way for a novel therapeutic option for patients with glaucoma and ocular hypertension.

References

Latanoprostene Bunod: A Technical Deep Dive into its Metabolism and Active Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprostene bunod (LBN) is a novel, dual-action prostaglandin analog designed for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. Its innovative mechanism of action relies on its in-situ metabolism into two distinct active moieties: latanoprost acid and butanediol mononitrate, the latter serving as a nitric oxide (NO) donor. This technical guide provides a comprehensive overview of the metabolism of this compound, the pharmacological actions of its active metabolites, and the experimental methodologies employed to elucidate these processes.

Metabolic Pathway of this compound

Upon topical ocular administration, this compound, a prodrug, undergoes rapid and efficient metabolism. The primary metabolic step is the hydrolysis of the ester linkage by ubiquitous corneal esterases. This enzymatic cleavage yields two active metabolites: latanoprost acid and butanediol mononitrate.[1][2][3]

Butanediol mononitrate is subsequently metabolized to release nitric oxide (NO) and 1,4-butanediol.[1][2] The liberated nitric oxide plays a crucial role in the dual mechanism of action of the parent drug. The 1,4-butanediol is considered an inactive metabolite.

Latanoprost acid, upon reaching systemic circulation, is further metabolized in the liver via fatty acid β-oxidation to its 1,2-dinor and 1,2,3,4-tetranor metabolites before excretion.

G cluster_cornea Corneal Metabolism cluster_further Further Metabolism LBN This compound LA Latanoprost Acid (Active Metabolite) LBN->LA Corneal Esterases BDMN Butanediol Mononitrate LBN->BDMN Corneal Esterases NO Nitric Oxide (NO) (Active Metabolite) BDMN->NO BD 1,4-Butanediol (Inactive) BDMN->BD

Fig. 1: Metabolic conversion of this compound.

Active Metabolites and Their Mechanism of Action

The dual IOP-lowering effect of this compound is a direct consequence of the distinct pharmacological actions of its two active metabolites.

Latanoprost Acid

Latanoprost acid is a potent prostaglandin F2α analog. Its primary mechanism of action involves binding to and activating the prostaglandin F (FP) receptor in the ciliary muscle. This activation leads to the remodeling of the extracellular matrix, which increases the outflow of aqueous humor through the uveoscleral pathway, thereby reducing intraocular pressure.

Nitric Oxide (NO)

The nitric oxide released from the metabolism of butanediol mononitrate acts on the conventional aqueous humor outflow pathway. NO activates soluble guanylate cyclase (sGC) in the trabecular meshwork cells, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP, in turn, induces the relaxation of the trabecular meshwork and Schlemm's canal, which facilitates the outflow of aqueous humor and contributes to the overall reduction in IOP.

G cluster_LA Latanoprost Acid Pathway cluster_NO Nitric Oxide Pathway LA Latanoprost Acid FP Prostaglandin F Receptor (in Ciliary Muscle) LA->FP ECM Extracellular Matrix Remodeling FP->ECM Uveoscleral Increased Uveoscleral Outflow ECM->Uveoscleral NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP Increased cGMP sGC->cGMP TM Trabecular Meshwork Relaxation cGMP->TM Conventional Increased Conventional Outflow TM->Conventional

Fig. 2: Dual signaling pathways of this compound's active metabolites.

Quantitative Pharmacokinetic Data

The following tables summarize key quantitative data from preclinical and clinical studies on this compound and its metabolites.

Table 1: Pharmacokinetics of Latanoprost Acid Following this compound Administration in Humans

ParameterValueStudy PopulationReference
Cmax (Day 1) 59.1 pg/mL22 healthy subjects
Cmax (Day 28) 51.1 pg/mL22 healthy subjects
Tmax ~5 minutes22 healthy subjects
Lower Limit of Quantitation (LLOQ) 30 pg/mLN/A

Table 2: In Vitro Hydrolysis Half-life of this compound

TissueSpeciesHalf-life (t½)Reference
Corneal Homogenate Rabbit0.05 min
Corneal Homogenate Primate0.40 min

Detailed Experimental Protocols

This section outlines the methodologies used in key experiments to characterize the metabolism and activity of this compound.

In Vitro Hydrolysis in Human Ocular Tissues

Objective: To determine the rate of hydrolysis of this compound into latanoprost acid in various human ocular tissues.

Methodology:

  • Tissue Preparation: Whole human eyes were obtained from tissue banks within 24 hours post-mortem. The eyes were dissected into aqueous humor, cornea, conjunctiva, ciliary body, retina, choroid, and sclera. Each tissue was divided into two pieces, blotted, and weighed.

  • Incubation: The tissue replicates were transferred to separate incubation tubes containing Glutathione-bicarbonated Ringer's (GBR) buffer at pH 7.4. This compound was added at a specified concentration (e.g., 20 µM). The tubes were incubated at 37°C.

  • Sample Collection: Samples were collected at the onset of the incubation and at predetermined time points up to 4 hours.

  • Analysis: The disappearance of this compound and the formation of latanoprost acid were analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

G cluster_workflow In Vitro Hydrolysis Workflow start Obtain Human Ocular Tissues dissect Dissect into Cornea, Ciliary Body, etc. start->dissect incubate Incubate with This compound in GBR buffer at 37°C dissect->incubate sample Collect Samples at Time Points incubate->sample analyze Analyze by LC-MS/MS for LBN and Latanoprost Acid sample->analyze

Fig. 3: Workflow for in vitro hydrolysis experiments.
Quantification of this compound and Metabolites in Plasma by LC-MS/MS

Objective: To quantify the plasma concentrations of this compound, latanoprost acid, and butanediol mononitrate.

Methodology:

  • Sample Preparation: Plasma samples were typically subjected to protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the analytes of interest.

  • Chromatographic Separation: A reverse-phase HPLC column (e.g., C8 or C18) was used for the separation of the parent drug and its metabolites. The mobile phase often consisted of a gradient of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier like formic acid.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode was used for detection. Specific precursor-to-product ion transitions were monitored for this compound, latanoprost acid, and butanediol mononitrate, as well as their corresponding internal standards (often deuterated analogs).

  • Validation: The method was validated according to regulatory guidelines (e.g., FDA) for accuracy, precision, selectivity, and stability.

Table 3: LC-MS/MS Method Parameters for Analyte Quantification in Plasma

ParameterThis compoundLatanoprost AcidButanediol MononitrateReference
LLOQ 10 pg/mL30 pg/mL0.2 ng/mL
ULOQ 10,000 pg/mL10,000 pg/mL50 ng/mL
Standard Curve Range 10 - 10,000 pg/mL30 - 10,000 pg/mL0.2 - 50 ng/mL
QC Sample Concentrations 30, 300, 3000, 7500 pg/mL90, 520, 3000, 7500 pg/mL0.6, 3.75, 37.5 ng/mL
Measurement of cGMP in Human Trabecular Meshwork (HTM) Cells

Objective: To assess the effect of this compound on cGMP levels in HTM cells as a measure of nitric oxide activity.

Methodology:

  • Cell Culture: Primary human trabecular meshwork cells were cultured under standard conditions.

  • Treatment: Cells were treated with varying concentrations of this compound, latanoprost (as a control), and a known NO donor for a specified duration (e.g., 30 minutes). In some experiments, a soluble guanylate cyclase inhibitor (e.g., ODQ) was used to confirm the mechanism.

  • Cell Lysis: After treatment, the cells were lysed to release intracellular components.

  • cGMP Quantification: cGMP levels in the cell lysates were measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit. The results were typically normalized to the total protein concentration in the lysate.

Assessment of Myosin Light Chain (MLC) Phosphorylation

Objective: To evaluate the effect of this compound on the contractility of HTM cells by measuring the phosphorylation of myosin light chain.

Methodology:

  • Cell Culture and Treatment: HTM cells were cultured and treated with an agent to induce contractility (e.g., endothelin-1). Cells were then co-treated with this compound or latanoprost.

  • Protein Extraction: Total protein was extracted from the treated cells.

  • Western Blotting: The levels of phosphorylated MLC were determined by Western blotting using an antibody specific for the phosphorylated form of MLC. Total MLC levels were also measured as a loading control. The phosphorylated and unphosphorylated forms of MLC can be separated using urea-glycerol gel electrophoresis.

  • Densitometry: The intensity of the bands corresponding to phosphorylated and total MLC was quantified using densitometry to determine the relative level of MLC phosphorylation.

Conclusion

The metabolism of this compound is a critical aspect of its pharmacology, leading to the formation of two active metabolites that act on distinct pathways to lower intraocular pressure. Latanoprost acid enhances uveoscleral outflow through its action on prostaglandin F receptors, while nitric oxide increases conventional outflow by relaxing the trabecular meshwork via the cGMP signaling pathway. The experimental methodologies detailed in this guide provide a framework for the continued investigation of this and other novel ophthalmic therapeutics. A thorough understanding of the metabolic and signaling pathways is paramount for the development of next-generation treatments for glaucoma and ocular hypertension.

References

Molecular Interactions of Latanoprostene Bunod with FP Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Latanoprostene bunod is a novel intraocular pressure (IOP)-lowering medication approved for the treatment of open-angle glaucoma and ocular hypertension.[1] Its mechanism of action is unique, functioning as a dual-action compound that leverages two distinct pathways to enhance aqueous humor outflow. Upon topical administration, this compound is rapidly hydrolyzed by corneal esterases into two active metabolites: latanoprost acid and butanediol mononitrate.[2][3] Latanoprost acid is a potent prostaglandin F2α (PGF2α) analog that selectively binds to and activates the prostaglandin F (FP) receptor, primarily increasing uveoscleral outflow. Butanediol mononitrate serves as a nitric oxide (NO)-donating moiety, which, upon releasing NO, activates a separate signaling cascade in the trabecular meshwork to increase conventional outflow. This guide provides a comprehensive technical overview of the molecular interactions of this compound's active metabolite, latanoprost acid, with FP receptors, and the subsequent signaling events initiated by both active moieties.

Latanoprost Acid and FP Receptor Interaction

The therapeutic effect of the prostaglandin component of this compound is mediated by its active metabolite, latanoprost acid.

Binding Affinity and Functional Potency

Latanoprost acid demonstrates a high affinity for the prostanoid FP receptor. The binding affinity (Ki) and functional potency (EC50) have been characterized in various in vitro systems. These values are crucial for understanding the drug's efficacy and for comparative analysis with other prostaglandin analogs.

CompoundReceptorAssay TypeParameterValue (nM)Reference
Latanoprost AcidHuman FP ReceptorRadioligand BindingKi98
Latanoprost AcidHuman Ciliary Body FP ReceptorPhosphoinositide TurnoverEC5054.6 ± 12.4
Latanoprost AcidSwiss Mouse 3T3 Cells (FP Receptor)[3H]-IP AccumulationEC5031.7
Latanoprost AcidBovine Iris Sphincter (FP Receptor)Phosphoinositide TurnoverEC5013
Travoprost AcidHuman FP ReceptorRadioligand BindingKi35 ± 5
Bimatoprost AcidHuman FP ReceptorRadioligand BindingKi83
FP Receptor Signaling Pathway

The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 class of G proteins. Activation of the FP receptor by latanoprost acid initiates a well-defined intracellular signaling cascade.

FP_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Latanoprost_Acid Latanoprost Acid FP_Receptor FP Receptor (GPCR) Latanoprost_Acid->FP_Receptor Binds to Gq_protein Gq Protein FP_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Cellular_Response Cellular Response (ECM Remodeling, Increased Uveoscleral Outflow) PKC->Cellular_Response Leads to

FP Receptor Gq Signaling Pathway

Nitric Oxide-Mediated Signaling Pathway

The second active metabolite of this compound, nitric oxide (NO), acts on the trabecular meshwork and Schlemm's canal to increase conventional aqueous humor outflow.

NO_Signaling_Pathway cluster_metabolism Metabolism cluster_cell Trabecular Meshwork Cell Latanoprostene_Bunod Latanoprostene Bunod Butanediol_Mononitrate Butanediol Mononitrate Latanoprostene_Bunod->Butanediol_Mononitrate Metabolizes to NO Nitric Oxide (NO) Butanediol_Mononitrate->NO Releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP sGC->GTP Converts cGMP cGMP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates RhoA RhoA PKG->RhoA Inhibits Relaxation Cell Relaxation & Increased Conventional Outflow PKG->Relaxation ROCK ROCK RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Phosphorylated Myosin Light Chain MLCP->MLC Dephosphorylates MLC->Relaxation Leads to

Nitric Oxide Signaling Pathway

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the molecular interactions of this compound and its metabolites.

FP Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for the FP receptor.

Radioligand_Binding_Workflow Prep 1. Prepare Membranes from cells expressing FP receptors Incubate 2. Incubate Membranes with: - Fixed concentration of Radioligand ([³H]-PGF2α) - Varying concentrations of Latanoprost Acid Prep->Incubate Filter 3. Rapid Filtration (Separates bound from free radioligand) Incubate->Filter Wash 4. Wash Filters (Removes non-specific binding) Filter->Wash Count 5. Scintillation Counting (Quantifies bound radioligand) Wash->Count Analyze 6. Data Analysis (Determine IC50 and calculate Ki) Count->Analyze

Radioligand Binding Assay Workflow
  • Objective: To determine the Ki of latanoprost acid for the human FP receptor.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing the human FP receptor.

    • Radioligand: [³H]-Prostaglandin F2α ([³H]-PGF2α).

    • Unlabeled Ligand: Latanoprost acid.

    • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Wash Buffer: Ice-cold binding buffer.

    • Glass fiber filters (e.g., GF/C).

    • Scintillation cocktail.

  • Procedure:

    • Membrane Preparation: Harvest cells expressing the FP receptor and homogenize in a cold buffer. Centrifuge to pellet the membranes, then wash and resuspend in binding buffer.

    • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]-PGF2α (typically at or below its Kd), and varying concentrations of unlabeled latanoprost acid. For determining non-specific binding, use a high concentration of unlabeled PGF2α.

    • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes to reach equilibrium.

    • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters pre-soaked in wash buffer.

    • Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of latanoprost acid. Determine the IC50 value using non-linear regression and calculate the Ki using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following FP receptor activation.

  • Objective: To determine the EC50 of latanoprost acid for FP receptor-mediated calcium mobilization.

  • Materials:

    • Human ciliary muscle cells or other cells expressing FP receptors.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Latanoprost acid.

    • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

  • Procedure:

    • Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and culture to confluence.

    • Dye Loading: Load the cells with a calcium-sensitive dye like Fluo-4 AM according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.

    • Compound Addition and Measurement: Place the plate in a fluorescence plate reader. Record baseline fluorescence, then automatically inject varying concentrations of latanoprost acid.

    • Data Acquisition: Continuously measure fluorescence intensity before and after compound addition to monitor the change in intracellular calcium.

    • Data Analysis: Plot the peak fluorescence response against the log concentration of latanoprost acid. Determine the EC50 value from the concentration-response curve using non-linear regression.

RhoA Activation Assay (Pull-down)

This assay quantifies the amount of active, GTP-bound RhoA in cells.

  • Objective: To assess the effect of NO-donating compounds on RhoA activity in human trabecular meshwork (HTM) cells.

  • Materials:

    • Primary human trabecular meshwork cells.

    • RhoA activator (e.g., lysophosphatidic acid - LPA) or NO donor.

    • RhoA Activation Assay Kit (containing Rhotekin-RBD beads).

    • Lysis buffer.

    • Antibodies: Anti-RhoA antibody.

  • Procedure:

    • Cell Culture and Treatment: Culture HTM cells and treat with the NO donor or control for the desired time.

    • Cell Lysis: Lyse the cells with ice-cold lysis buffer to release cellular proteins.

    • Pull-down of Active RhoA: Incubate cell lysates with Rhotekin-RBD agarose beads, which specifically bind to GTP-bound (active) RhoA.

    • Washing: Pellet the beads and wash several times to remove non-specifically bound proteins.

    • Elution and Western Blotting: Elute the bound proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with an anti-RhoA antibody to detect the amount of active RhoA.

    • Quantification: Quantify the band intensity to determine the relative amount of active RhoA in treated versus control cells.

cGMP Measurement Assay (ELISA)

This assay quantifies the concentration of cyclic guanosine monophosphate (cGMP) in cell or tissue lysates.

  • Objective: To measure the increase in cGMP levels in ocular tissues or cells in response to this compound or NO donors.

  • Materials:

    • Ocular tissue homogenates (e.g., trabecular meshwork) or cell lysates.

    • This compound or an NO donor.

    • cGMP ELISA kit.

    • 0.1 M HCl for sample preparation.

  • Procedure:

    • Sample Preparation: Treat tissues or cells with the test compound. Stop the reaction and lyse the cells/homogenize the tissue in 0.1 M HCl to inhibit phosphodiesterase activity.

    • Centrifugation: Centrifuge the samples to pellet debris and collect the supernatant.

    • ELISA: Perform the competitive ELISA according to the kit manufacturer's instructions. This typically involves:

      • Adding samples/standards and a cGMP-alkaline phosphatase conjugate to a plate pre-coated with a cGMP antibody.

      • Incubating to allow for competitive binding.

      • Washing away unbound reagents.

      • Adding a substrate that produces a colorimetric signal.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 405 nm).

    • Data Analysis: Calculate the cGMP concentration in the samples by comparing their absorbance to a standard curve generated with known cGMP concentrations. The intensity of the color is inversely proportional to the cGMP concentration.

Conclusion

This compound represents a significant advancement in glaucoma therapy due to its dual mechanism of action that targets both the uveoscleral and conventional aqueous humor outflow pathways. The latanoprost acid moiety effectively lowers IOP through its high-affinity binding to and activation of FP receptors, initiating a Gq-mediated signaling cascade. Concurrently, the nitric oxide released from the butanediol mononitrate moiety activates the sGC-cGMP pathway, leading to the relaxation of the trabecular meshwork and an increase in conventional outflow. The synergistic effect of these two pathways results in a robust and sustained reduction in intraocular pressure. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel ophthalmic therapeutics.

References

Methodological & Application

Latanoprostene Bunod: In Vitro Experimental Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Latanoprostene bunod is a nitric oxide (NO)-donating prostaglandin F2α analog designed for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2] Its dual mechanism of action targets both the uveoscleral and trabecular meshwork outflow pathways.[3][4][5] Upon topical administration, it is hydrolyzed into two active metabolites: latanoprost acid and butanediol mononitrate. Latanoprost acid, a prostaglandin F2α analog, increases aqueous humor outflow through the uveoscleral pathway by remodeling the extracellular matrix of the ciliary muscle. Butanediol mononitrate releases nitric oxide, which relaxes the trabecular meshwork and Schlemm's canal, thereby increasing outflow through the conventional pathway. This document provides detailed in vitro experimental protocols to investigate the distinct mechanisms of action of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies on this compound.

Table 1: Effect of this compound on cGMP Levels in Human Trabecular Meshwork (HTM) Cells

ParameterValueCell TypeReference
EC50 for cGMP induction1.5 ± 0.3 µMPrimary Human Trabecular Meshwork Cells
EC50 for cGMP induction1.54 ± 1.33 µMPrimary Human Trabecular Meshwork Cells
Maximal cGMP Induction320 ± 13% over controlPrimary Human Trabecular Meshwork Cells

Signaling Pathways and Experimental Workflows

This compound Metabolism and Dual Mechanism of Action

This compound is a prodrug that is metabolized in the eye to exert its therapeutic effects. The following diagram illustrates its metabolic pathway and the subsequent signaling cascades of its active metabolites.

cluster_metabolism Metabolism cluster_pathways Signaling Pathways This compound This compound Esterases Esterases This compound->Esterases Latanoprost Acid Latanoprost Acid Esterases->Latanoprost Acid Butanediol Mononitrate Butanediol Mononitrate Esterases->Butanediol Mononitrate FP Receptor FP Receptor Latanoprost Acid->FP Receptor Binds Nitric Oxide (NO) Nitric Oxide (NO) Butanediol Mononitrate->Nitric Oxide (NO) Releases MMP Upregulation MMP Upregulation FP Receptor->MMP Upregulation Activates Uveoscleral Outflow Uveoscleral Outflow ECM Remodeling ECM Remodeling MMP Upregulation->ECM Remodeling Leads to ECM Remodeling->Uveoscleral Outflow Increases sGC Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Produces TM Cell Relaxation TM Cell Relaxation cGMP->TM Cell Relaxation Induces Trabecular Outflow Trabecular Outflow TM Cell Relaxation->Trabecular Outflow Increases Start Culture Primary HTM Cells Induce_Contractility Induce Contractility (e.g., with Endothelin-1) Start->Induce_Contractility Treat_LBN Treat with this compound Induce_Contractility->Treat_LBN Assay_1 cGMP ELISA Treat_LBN->Assay_1 Assay_2 Western Blot (p-MLC-2) Treat_LBN->Assay_2 Assay_3 Confocal Microscopy (Actin Stress Fibers) Treat_LBN->Assay_3 Data_Analysis Analyze Data Assay_1->Data_Analysis Assay_2->Data_Analysis Assay_3->Data_Analysis Conclusion Determine Effect on TM Cell Relaxation Data_Analysis->Conclusion

References

Revolutionizing Glaucoma Research: Latanoprostene Bunod in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Latanoprostene bunod, a novel intraocular pressure (IOP)-lowering agent, has emerged as a significant advancement in the medical management of glaucoma. Its unique dual mechanism of action, which enhances aqueous humor outflow through both the uveoscleral and trabecular meshwork pathways, sets it apart from other glaucoma medications.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for studying this compound in various animal models, offering a crucial resource for preclinical research and development in ophthalmology.

Mechanism of Action: A Two-Pronged Approach to IOP Reduction

This compound is a single molecule that, upon topical administration to the eye, is rapidly metabolized by corneal esterases into two active moieties: latanoprost acid and butanediol mononitrate.

  • Latanoprost Acid: This prostaglandin F2α analog primarily increases aqueous humor outflow through the uveoscleral pathway.

  • Butanediol Mononitrate: This moiety releases nitric oxide (NO), which in turn increases outflow through the trabecular meshwork and Schlemm's canal.

This dual action provides a comprehensive approach to lowering IOP, a key factor in managing glaucoma.

This compound Signaling Pathway cluster_cornea Cornea cluster_metabolites Active Metabolites cluster_uveoscleral Uveoscleral Pathway cluster_trabecular Trabecular Meshwork Pathway This compound This compound Corneal Esterases Corneal Esterases This compound->Corneal Esterases Latanoprost Acid Latanoprost Acid Corneal Esterases->Latanoprost Acid Butanediol Mononitrate Butanediol Mononitrate Corneal Esterases->Butanediol Mononitrate FP Receptors FP Receptors Latanoprost Acid->FP Receptors Nitric Oxide (NO) Nitric Oxide (NO) Butanediol Mononitrate->Nitric Oxide (NO) Increase Uveoscleral Outflow Increase Uveoscleral Outflow FP Receptors->Increase Uveoscleral Outflow IOP Reduction IOP Reduction Increase Uveoscleral Outflow->IOP Reduction Soluble Guanylate Cyclase Soluble Guanylate Cyclase Nitric Oxide (NO)->Soluble Guanylate Cyclase cGMP cGMP Soluble Guanylate Cyclase->cGMP TM Cell Relaxation TM Cell Relaxation cGMP->TM Cell Relaxation Increase TM Outflow Increase TM Outflow TM Cell Relaxation->Increase TM Outflow Increase TM Outflow->IOP Reduction

This compound Signaling Pathway

Animal Models in this compound Research

A variety of animal models have been instrumental in elucidating the efficacy and mechanism of action of this compound. These models, each with unique characteristics, allow for the investigation of different aspects of the drug's performance.

Animal ModelKey FeaturesRelevance to Glaucoma Research
Normotensive Beagle Dogs Healthy eyes with normal IOP.Allows for baseline assessment of IOP-lowering effects and miotic potential in a non-diseased state.
Glaucomatous Beagle Dogs (ADAMTS10-OAG) Inherited form of open-angle glaucoma.Provides a naturally occurring disease model to evaluate the efficacy of this compound in a glaucomatous condition.
Rabbits with Transient Ocular Hypertension Saline-induced elevation of IOP.A model for acute ocular hypertension, useful for rapid screening of IOP-lowering compounds.
F-prostanoid Receptor Knockout Mice Genetically modified to lack FP receptors.Crucial for dissecting the dual mechanism of action, demonstrating the NO-mediated effects independent of the prostaglandin pathway.
Cynomolgus Monkeys with Laser-Induced Ocular Hypertension Laser photocoagulation of the trabecular meshwork to induce elevated IOP.A non-human primate model that closely mimics human ocular anatomy and physiology, providing robust preclinical data.
Cats with Feline Congenital Glaucoma (FCG) Inherited congenital glaucoma.A model to study the effects of this compound in a developmental glaucoma setting.

Quantitative Data Summary

The following tables summarize the quantitative data on the IOP-lowering effects of this compound in various animal models.

Table 1: IOP Reduction in Canine Models

Canine ModelDrug AdministeredDosageMean IOP ReductionReference
Normotensive Beagle DogsThis compoundTwice daily for 5 days5.5 mmHg lower than fellow eye; 3.6 mmHg lower than baseline
Normotensive Beagle DogsLatanoprostTwice daily for 5 days4.5 mmHg lower than fellow eye; 3.0 mmHg lower than baseline
Glaucomatous Dogs (ADAMTS10-OAG)This compound 0.024%Once daily15.1 ± 1.3 mmHg
Glaucomatous Dogs (ADAMTS10-OAG)Latanoprost 0.005%Once daily15.9 ± 1.3 mmHg
Glaucomatous Dogs (ADAMTS10-OAG)This compound 0.024%Twice daily13.1 ± 1.1 mmHg
Glaucomatous Dogs (ADAMTS10-OAG)Latanoprost 0.005%Twice daily14.1 ± 1.1 mmHg

Table 2: IOP Reduction in Other Animal Models

Animal ModelDrug AdministeredDosageMean IOP ReductionReference
Rabbits with Transient OHTThis compound 0.036%Single instillation30% (-13.5 ± 2.0 mmHg)
Rabbits with Transient OHTEquimolar latanoprostSingle instillationNot statistically significant
Feline Congenital Glaucoma (FCG) CatsThis compound 0.024%Twice daily7.2 mmHg (37.9%)
Feline Congenital Glaucoma (FCG) CatsLatanoprost 0.005%Twice daily5.5 mmHg (28.4%)
Ocular Hypertensive PrimatesThis compound 0.030%Single instillation13.2 ± 1.5 mmHg (44%)
Ocular Hypertensive PrimatesLatanoprost 0.030%Single instillation7.1 ± 1.8 mmHg (27%)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of preclinical studies. The following are representative protocols for key experiments.

Protocol 1: Evaluation of IOP in a Normotensive Canine Model

  • Animal Subjects: Ten ophthalmologically normal Beagle dogs.

  • Materials:

    • This compound ophthalmic solution

    • Latanoprost ophthalmic solution

    • Tonometer for IOP measurements

    • Calipers for pupil diameter (PD) measurements

  • Procedure:

    • Acclimation: Acclimate dogs to the laboratory environment and handling procedures.

    • Baseline Measurement: Establish baseline IOP and PD measurements.

    • Treatment: Treat one randomly selected eye of each dog twice a day for 5 days with either latanoprost or this compound.

    • IOP and PD Measurement: Measure IOP and PD at treatment times, at midday on days 1 and 5, and for 6 days post-treatment.

    • Washout Period: Implement a 6-week washout period.

    • Crossover Treatment: Treat the same eye of each dog with the opposite drug for 5 days.

    • Data Analysis: Compare the changes in IOP and PD between the treated and fellow eyes, as well as between the two drug treatment periods.

Canine IOP Study Workflow Start Start Animal Acclimation Animal Acclimation Start->Animal Acclimation Baseline Measurements Baseline Measurements Animal Acclimation->Baseline Measurements Randomization Randomization Baseline Measurements->Randomization Group A (this compound) Group A (this compound) Randomization->Group A (this compound) Eye 1 Group B (Latanoprost) Group B (Latanoprost) Randomization->Group B (Latanoprost) Eye 2 Treatment (5 days) Treatment (5 days) Group A (this compound)->Treatment (5 days) Group B (Latanoprost)->Treatment (5 days) IOP/PD Measurements IOP/PD Measurements Treatment (5 days)->IOP/PD Measurements Washout (6 weeks) Washout (6 weeks) IOP/PD Measurements->Washout (6 weeks) Crossover Treatment Crossover Treatment Washout (6 weeks)->Crossover Treatment Final IOP/PD Measurements Final IOP/PD Measurements Crossover Treatment->Final IOP/PD Measurements Data Analysis Data Analysis Final IOP/PD Measurements->Data Analysis End End Data Analysis->End

Canine IOP Study Workflow

Protocol 2: Induction and Evaluation in a Rabbit Ocular Hypertension Model

  • Animal Subjects: New Zealand White rabbits.

  • Materials:

    • This compound ophthalmic solution (e.g., 0.036%)

    • Latanoprost ophthalmic solution (equimolar concentration)

    • Sterile saline solution

    • Tonometer

  • Procedure:

    • Induction of Ocular Hypertension: Induce transient ocular hypertension by intravitreal injection of sterile saline.

    • Baseline IOP: Measure baseline IOP before treatment.

    • Treatment: Administer a single drop of this compound, latanoprost, or vehicle to the hypertensive eye.

    • IOP Monitoring: Measure IOP at multiple time points post-instillation (e.g., 0.5, 1, 1.5, 2, 4, 6 hours) to determine the time to maximal effect and duration of action.

    • Data Analysis: Compare the mean decrease in IOP from baseline between the different treatment groups.

Protocol 3: Efficacy Study in a Glaucomatous Canine Model (ADAMTS10-OAG)

  • Animal Subjects: Twenty glaucomatous Beagle dogs with ADAMTS10-OAG.

  • Materials:

    • This compound ophthalmic solution 0.024%

    • Latanoprost ophthalmic solution 0.005%

    • Tonometer

  • Procedure:

    • Baseline: Establish a baseline period (Week 1) with diurnal IOP measurements.

    • Treatment Phase 1 (Once Daily): Treat a randomly selected eye with this compound and the contralateral eye with latanoprost once daily (q24h) for one week (Week 2).

    • Treatment Phase 2 (Twice Daily): Increase treatment frequency to twice daily (q12h) for one week (Week 3).

    • Washout: Implement a washout period (Week 4).

    • Short-term IOP Monitoring: In a separate part of the study, monitor IOP for 8 hours following a single drug administration.

    • Safety Assessment: Conduct routine ophthalmic examinations, gonioscopy, and pachymetry to assess safety.

    • Data Analysis: Compare the least square means of IOP between the two treatment groups for both dosing regimens.

Conclusion

The use of diverse and relevant animal models has been pivotal in characterizing the pharmacological profile of this compound. The data consistently demonstrate its potent IOP-lowering efficacy, often superior to that of latanoprost alone, particularly in models of ocular hypertension. The detailed protocols and quantitative summaries provided herein serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this innovative glaucoma medication. Future studies may focus on its long-term effects, neuroprotective properties, and potential in combination therapies.

References

Measuring Nitric Oxide Release from Latanoprostene Bunod: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprostene bunod is a novel intraocular pressure (IOP)-lowering medication approved for the treatment of open-angle glaucoma and ocular hypertension.[1][2][3][4][5] Its dual mechanism of action is a key feature of its therapeutic profile. The molecule is a single entity that, upon topical administration to the eye, is rapidly metabolized by corneal esterases into two active moieties: latanoprost acid and butanediol mononitrate. Latanoprost acid, a well-known prostaglandin F2α analog, enhances the uveoscleral outflow of aqueous humor. Simultaneously, butanediol mononitrate releases nitric oxide (NO), which increases the conventional outflow of aqueous humor through the trabecular meshwork and Schlemm's canal, contributing to a further reduction in IOP.

The release of nitric oxide is a critical component of this compound's efficacy. Therefore, accurate and reliable methods for quantifying its release are essential for preclinical and clinical research, as well as for quality control in drug development. This document provides detailed application notes and protocols for the primary techniques used to measure nitric oxide release from this compound, both directly and indirectly.

Signaling Pathway of this compound-Mediated Nitric Oxide Action

Upon administration, this compound is metabolized, leading to the release of nitric oxide. This NO then diffuses into the trabecular meshwork and Schlemm's canal cells, where it activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration leads to the relaxation of the trabecular meshwork and Schlemm's canal cells, which in turn increases the outflow of aqueous humor and lowers intraocular pressure.

This compound NO Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Trabecular Meshwork Cell This compound This compound Metabolism Metabolism This compound->Metabolism Corneal Esterases Butanediol Mononitrate Butanediol Mononitrate Metabolism->Butanediol Mononitrate Nitric Oxide (NO) Nitric Oxide (NO) Butanediol Mononitrate->Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP Cell Relaxation Cell Relaxation cGMP->Cell Relaxation Leads to Increased Aqueous Outflow Increased Aqueous Outflow Cell Relaxation->Increased Aqueous Outflow

This compound NO Signaling Pathway

Quantitative Data Summary

The following table summarizes the quantitative data on the indirect measurement of nitric oxide release from this compound through the assessment of cGMP levels in preclinical studies.

Biological MatrixAnimal ModelTreatmentFold Increase in cGMP (vs. Control)Reference
Aqueous HumorRabbitThis compound 0.036%~40-fold
Iris-Ciliary BodyRabbitThis compound 0.036%~5-fold
Human Trabecular Meshwork CellsIn vitroThis compoundConcentration-dependent increase

Experimental Protocols

Indirect Measurement of Nitric Oxide Release: cGMP Enzyme Immunoassay

This protocol is based on the methodology described in nonclinical studies of this compound and is designed to indirectly measure NO release by quantifying the downstream signaling molecule, cGMP.

Objective: To quantify the concentration of cGMP in ocular tissues or cells following treatment with this compound.

Principle: This is a competitive enzyme-linked immunosorbent assay (ELISA). Free cGMP in the sample competes with a fixed amount of horseradish peroxidase (HRP)-labeled cGMP for binding to a limited number of cGMP-specific antibody-coated plate wells. The amount of HRP-cGMP bound to the antibody is inversely proportional to the concentration of cGMP in the sample. The bound HRP-cGMP is then detected by the addition of a substrate that produces a colored product, which is measured spectrophotometrically.

cGMP Immunoassay Workflow Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation Homogenization/ Extraction Competitive Binding Competitive Binding Sample Preparation->Competitive Binding Add to coated plate with HRP-cGMP Washing Washing Competitive Binding->Washing Incubate & Wash Substrate Addition Substrate Addition Washing->Substrate Addition Color Development Color Development Substrate Addition->Color Development Measurement Measurement Color Development->Measurement Read Absorbance Data Analysis Data Analysis Measurement->Data Analysis Calculate cGMP Concentration

cGMP Immunoassay Workflow

Materials:

  • cGMP enzyme immunoassay kit

  • This compound solution

  • Control vehicle

  • Ocular tissue (e.g., aqueous humor, iris-ciliary body) or cultured trabecular meshwork cells

  • Phosphate-buffered saline (PBS)

  • Homogenization buffer

  • Protease inhibitors

  • Microplate reader

Protocol:

  • Sample Collection:

    • In Vivo (Rabbit Model): Administer a single topical dose of this compound or vehicle to the eyes of the animals. At a predetermined time point (e.g., 1 hour post-dose), euthanize the animals and collect aqueous humor and iris-ciliary body tissues.

    • In Vitro (Cell Culture): Culture human trabecular meshwork cells to confluence. Treat the cells with varying concentrations of this compound or vehicle for a specified duration.

  • Sample Preparation:

    • Tissues: Homogenize the collected tissues in a suitable buffer containing protease inhibitors. Centrifuge the homogenates to pellet cellular debris and collect the supernatant.

    • Cells: Lyse the cells using the lysis buffer provided in the cGMP assay kit.

  • Assay Procedure:

    • Follow the specific instructions provided with the commercial cGMP enzyme immunoassay kit.

    • Typically, this involves adding the prepared samples, standards, and HRP-labeled cGMP to the antibody-coated microplate wells.

    • Incubate the plate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution and incubate for color development.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the known cGMP standards against their concentrations.

    • Determine the cGMP concentration in the samples by interpolating their absorbance values from the standard curve.

    • Express the results as ng/mL for aqueous humor or ng/g for tissue samples.

Direct Measurement of Nitric Oxide: Griess Assay

Objective: To quantify the total concentration of nitrite (NO₂⁻) and nitrate (NO₃⁻), the stable breakdown products of NO, in a sample.

Principle: The Griess assay is a colorimetric method that involves two steps. First, nitrate is reduced to nitrite by nitrate reductase. Second, nitrite reacts with a Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to form a colored azo dye. The intensity of the color is proportional to the total nitrite concentration and is measured spectrophotometrically.

Materials:

  • Griess reagent system (containing sulfanilamide, N-(1-naphthyl)ethylenediamine, and nitrate reductase)

  • Nitrate and nitrite standards

  • Deproteinizing agent (e.g., zinc sulfate)

  • Microplate reader

Protocol:

  • Sample Preparation:

    • Collect aqueous humor or cell culture supernatant.

    • Deproteinize the samples by adding a deproteinizing agent and centrifuging to remove precipitated proteins. This is crucial as proteins can interfere with the assay.

  • Nitrate Reduction:

    • Add nitrate reductase to the deproteinized samples and standards to convert nitrate to nitrite. Incubate as recommended by the kit manufacturer.

  • Color Development:

    • Add the Griess reagent to each well containing the samples and standards.

    • Incubate at room temperature to allow for the colorimetric reaction to occur.

  • Measurement:

    • Measure the absorbance at approximately 540 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using the absorbance values of the nitrite standards.

    • Calculate the total nitrite/nitrate concentration in the samples from the standard curve.

Direct Measurement of Nitric Oxide: Fluorescent Probes

Objective: To visualize and quantify intracellular NO production in real-time using fluorescent probes.

Principle: Cell-permeable, non-fluorescent probes, such as diaminofluoresceins (DAF), are used. Once inside the cell, these probes are deacetylated by intracellular esterases to a form that can be oxidized by NO to a highly fluorescent product. The fluorescence intensity is directly proportional to the intracellular NO concentration.

Materials:

  • Fluorescent NO probe (e.g., DAF-FM diacetate)

  • Cultured human trabecular meshwork cells

  • This compound solution

  • Fluorescence microscope or plate reader

Protocol:

  • Cell Culture and Loading:

    • Seed human trabecular meshwork cells in a suitable culture vessel (e.g., 96-well plate, chamber slide).

    • Load the cells with the fluorescent NO probe by incubating them in a medium containing the probe for a specified time.

  • Treatment:

    • Wash the cells to remove the excess probe.

    • Treat the cells with this compound or a control vehicle.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence microscope for imaging or a microplate reader for quantitative analysis.

    • Acquire measurements at different time points to assess the kinetics of NO release.

  • Data Analysis:

    • Quantify the change in fluorescence intensity over time in the treated cells compared to the control cells.

Conclusion

The measurement of nitric oxide release from this compound is crucial for understanding its mechanism of action and for its development as a therapeutic agent. The indirect measurement of cGMP levels via enzyme immunoassay is a well-established method used in preclinical studies of this drug. Direct measurement techniques, such as the Griess assay and the use of fluorescent probes, offer complementary approaches to quantify NO and its breakdown products. The choice of method will depend on the specific research question, the available equipment, and the biological system being studied. The protocols provided here offer a foundation for researchers to accurately assess the nitric oxide-donating properties of this compound.

References

Application Notes and Protocols: Latanoprostene Bunod in Trabecular Meshwork Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of latanoprostene bunod (LBN) in human trabecular meshwork (HTM) cell culture studies. The information compiled from peer-reviewed research outlines its mechanism of action, key experimental findings, and detailed protocols for replicating this research.

Introduction and Background

This compound (LBN) is a novel dual-action therapeutic agent for glaucoma, designed to lower intraocular pressure (IOP).[1][2] It is a nitric oxide (NO)-donating prostaglandin F2α analog.[3] Upon topical administration, LBN is hydrolyzed by esterases into two active moieties: latanoprost acid and butanediol mononitrate.[4][5]

  • Latanoprost Acid : The prostaglandin component primarily increases aqueous humor outflow through the uveoscleral (unconventional) pathway by remodeling the extracellular matrix of the ciliary muscle.

  • Butanediol Mononitrate : This moiety releases nitric oxide (NO), which enhances outflow through the trabecular (conventional) pathway.

The focus of these notes is on the NO-mediated effects of LBN on the trabecular meshwork (TM), the primary site of outflow resistance in glaucomatous eyes. In TM cells, NO activates soluble guanylate cyclase (sGC), leading to increased levels of cyclic guanosine monophosphate (cGMP). This signaling cascade ultimately causes relaxation of the TM cells, reducing outflow resistance and lowering IOP.

Mechanism of Action in Trabecular Meshwork Cells

This compound's effect on TM cells is distinct from that of latanoprost acid alone. The released NO triggers a signaling pathway that leads to cytoskeletal rearrangement and cellular relaxation, thereby increasing the permeability of the TM cell monolayer. This mechanism directly counteracts the cellular stiffness and contractility often observed in glaucomatous TM tissue. Studies show LBN significantly reduces endothelin-1 (ET-1) induced HTM cell contractility, decreases the phosphorylation of myosin light chain-2 (MLC-2), and disrupts actin stress fibers and focal adhesions.

G cluster_0 This compound (LBN) Metabolism cluster_1 Nitric Oxide (NO) Signaling Pathway in TM Cells cluster_2 Prostaglandin Pathway LBN This compound Metabolites Hydrolysis by Esterases LBN->Metabolites LA Latanoprost Acid Metabolites->LA BDMN Butanediol Mononitrate Metabolites->BDMN LA_cluster2 From Latanoprost Acid BDMN_cluster1 From Butanediol Mononitrate NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates MLCP Myosin Light Chain Phosphatase (MLCP) Activation PKG->MLCP pMLC Phosphorylated Myosin Light Chain (pMLC) MLCP->pMLC Dephosphorylates Relaxation TM Cell Relaxation & Increased Outflow pMLC->Relaxation BDMN_cluster1->NO FP_Receptor FP Receptor (Ciliary Muscle) ECM Extracellular Matrix Remodeling FP_Receptor->ECM Uveoscleral Increased Uveoscleral Outflow ECM->Uveoscleral LA_cluster2->FP_Receptor Binds

Dual mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize key quantitative findings from in vitro studies of this compound on primary human trabecular meshwork cells.

Table 1: Dose-Dependent Effect of this compound on cGMP Levels in HTM Cells

CompoundConcentration (µM)cGMP Level (vs. Control)EC₅₀ (µM)
This compound1 - 100Significant, dose-dependent increase1.5 ± 1.3
Latanoprost100Minimal increaseNot Applicable
SE 175 (NO Donor)100Significant increaseNot Applicable

Data sourced from studies measuring cGMP levels via ELISA in HTM cell lysates after 30 minutes of treatment.

Table 2: Cellular Effects of this compound on Endothelin-1 (ET-1) Treated HTM Cells

ParameterThis compound (30-60 µM)Latanoprost (45 µM)
MLC-2 Phosphorylation Significant reductionMinimal effect
Actin Stress Fibers Dramatic reductionNo effect
Vinculin at Focal Adhesions Dramatic reductionNo effect
Monolayer Resistance (ECIS) Significant reduction (greater cell relaxation)Less reduction than LBN

This table summarizes the comparative effects of LBN and latanoprost on key markers of cell contractility in an ET-1 induced contraction model.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate study design and replication.

Protocol 1: Culturing Human Trabecular Meshwork (HTM) Cells

  • Source: Obtain primary HTM cells from healthy human donor eyes, following institutional and ethical guidelines.

  • Isolation: Isolate the trabecular meshwork tissue via microdissection. Cut the tissue into small pieces and place them in a culture dish.

  • Culture Medium: Culture the explants in low-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine.

  • Incubation: Maintain the cultures in a humidified incubator at 37°C with 5% CO₂.

  • Passage: Once cells have migrated from the tissue and reached confluence, passage them using trypsin-EDTA. Cells between passages 3 and 6 are typically used for experiments to ensure a stable phenotype.

  • Characterization: Confirm cell identity by observing their characteristic broad, flattened, and spindle-shaped morphology and by immunofluorescence staining for TM markers like aquaporin-1.

Protocol 2: Measurement of cGMP Levels in HTM Cells

  • Cell Seeding: Plate HTM cells in 24-well plates and grow to confluence.

  • Serum Starvation: Prior to treatment, serum-starve the cells for 18-24 hours in a serum-free medium.

  • Pre-treatment: Incubate cells with a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) for 30 minutes to prevent cGMP degradation.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 µM to 100 µM), latanoprost, or a positive control (NO donor) for 30 minutes. To confirm the pathway, a set of cells can be pre-treated with an sGC inhibitor like ODQ (1 µM) for 30 minutes before adding LBN.

  • Cell Lysis: Aspirate the medium and lyse the cells using 0.1 M HCl.

  • Assay: Determine the cGMP concentration in the cell lysates using a commercially available cGMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.

  • Normalization: Normalize cGMP concentrations to the total protein content of each sample, determined by a protein assay (e.g., BCA assay).

Protocol 3: Western Blot Analysis of Myosin Light Chain-2 (MLC-2) Phosphorylation

  • Cell Seeding & Starvation: Seed HTM cells in 6-well plates, grow to confluence, and serum-starve overnight.

  • Treatment: Pre-treat cells with this compound (e.g., 10-60 µM) for 1 hour.

  • Induction of Contraction: Induce cell contraction by adding endothelin-1 (ET-1, 100 nM) for 5 minutes.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Electrophoresis & Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against phosphorylated MLC-2 (pMLC-2) and total MLC-2.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensity using densitometry software. Express the level of pMLC-2 as a ratio relative to total MLC-2.

G cluster_workflow Workflow: Assessing LBN Effect on ET-1 Induced HTM Cell Contraction cluster_analysis Endpoint Analysis start Seed HTM Cells & Grow to Confluence starve Serum Starve Cells (18-24 hours) start->starve pretreat Pre-treat with LBN (e.g., 1 hour) starve->pretreat induce Induce Contraction with ET-1 (100 nM) (e.g., 5-60 mins) pretreat->induce western Cell Lysis for Western Blot (pMLC-2) induce->western if Fix & Stain for Immunofluorescence (F-Actin, Vinculin) induce->if ecis Continuous Measurement (ECIS Resistance) induce->ecis data_analysis Data Quantification & Analysis western->data_analysis if->data_analysis ecis->data_analysis

Experimental workflow for studying LBN effects.

Protocol 4: Immunofluorescence Staining for F-Actin and Vinculin

  • Cell Culture: Grow HTM cells on glass coverslips or in glass-bottom dishes until they are sub-confluent.

  • Treatment: Serum-starve and treat the cells as described in Protocol 3 (e.g., 1-hour pre-treatment with LBN followed by 1-hour stimulation with ET-1).

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBS for 30 minutes to reduce non-specific binding.

  • Primary Antibody: Incubate with a primary antibody against vinculin (a focal adhesion marker) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody & F-Actin Staining: Wash and incubate for 1 hour with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594, red) and a fluorescently-labeled phalloidin conjugate (e.g., Alexa Fluor 488, green) to stain F-actin.

  • Nuclear Staining & Mounting: Stain nuclei with DAPI (blue) for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a confocal microscope. Capture images to assess changes in the actin cytoskeleton and the distribution of focal adhesions.

Protocol 5: Cell Contractility Assay using Electrical Cell-Substrate Impedance Sensing (ECIS)

  • Setup: Seed HTM cells onto ECIS arrays (gold-film electrodes) and allow them to grow to confluence, forming a tight monolayer.

  • Stabilization: Monitor the baseline impedance until a stable resistance is achieved, indicating a mature cell monolayer.

  • Treatment: Pre-treat cells with LBN or vehicle control directly in the ECIS instrument.

  • Induction: Add ET-1 (100 nM) to induce cell contraction. Cell contraction and changes in cell-cell/cell-substrate adhesion alter the flow of current, which is measured as a change in impedance (resistance).

  • Data Acquisition: Continuously record resistance measurements over time.

  • Analysis: Analyze the data to determine the extent and kinetics of the ET-1-induced resistance increase and the ability of this compound to inhibit or reverse this effect. A reduction in the resistance peak indicates cellular relaxation.

References

High-performance liquid chromatography (HPLC) analysis of latanoprostene bunod

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprostene bunod is a prostaglandin F2α analog that is a nitric oxide (NO)-donating pro-drug. It is indicated for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. Chemically, it is 4-(Nitrooxy)butyl (5Z)-7-{(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl}hept-5-enoate.[1] As a pro-drug, this compound is hydrolyzed in the eye to latanoprost acid and butanediol mononitrate.[2][3][4] The butanediol mononitrate metabolite then releases nitric oxide.[2] This dual-action mechanism, involving both the prostaglandin and nitric oxide pathways, makes it an effective therapeutic agent for managing glaucoma.

Accurate and precise analytical methods are crucial for the quality control, stability testing, and pharmacokinetic analysis of this compound. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the primary techniques employed for the determination of this compound and its related substances. This document provides detailed application notes and protocols for the HPLC and UPLC analysis of this compound.

Mechanism of Action Signaling Pathway

This compound exerts its IOP-lowering effect through a dual mechanism of action that targets both the uveoscleral (unconventional) and trabecular meshwork (conventional) outflow pathways of aqueous humor.

  • Uveoscleral Outflow Enhancement: Upon administration, this compound is metabolized to latanoprost acid. Latanoprost acid, a prostaglandin F2α analog, binds to prostanoid FP receptors in the ciliary muscle. This binding initiates a signaling cascade that upregulates the expression of matrix metalloproteinases (MMPs). The increased MMP activity leads to the remodeling of the extracellular matrix in the ciliary muscle, which in turn increases the outflow of aqueous humor through the uveoscleral pathway.

  • Trabecular Meshwork Outflow Enhancement: The second active metabolite, butanediol mononitrate, releases nitric oxide (NO). NO activates soluble guanylate cyclase (sGC) in the cells of the trabecular meshwork and Schlemm's canal. This activation leads to an increase in the production of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels induce the relaxation of the trabecular meshwork and Schlemm's canal, thereby increasing the outflow of aqueous humor through the conventional pathway.

latanoprostene_bunod_signaling_pathway cluster_0 This compound Metabolism cluster_1 Uveoscleral Pathway cluster_2 Trabecular Meshwork Pathway This compound This compound Latanoprost Acid Latanoprost Acid This compound->Latanoprost Acid Butanediol Mononitrate Butanediol Mononitrate This compound->Butanediol Mononitrate FP Receptors FP Receptors Latanoprost Acid->FP Receptors Nitric Oxide (NO) Nitric Oxide (NO) Butanediol Mononitrate->Nitric Oxide (NO) MMP Upregulation MMP Upregulation FP Receptors->MMP Upregulation ECM Remodeling ECM Remodeling MMP Upregulation->ECM Remodeling Increased Uveoscleral Outflow Increased Uveoscleral Outflow ECM Remodeling->Increased Uveoscleral Outflow sGC Activation sGC Activation Nitric Oxide (NO)->sGC Activation cGMP Increase cGMP Increase sGC Activation->cGMP Increase TM Relaxation TM Relaxation cGMP Increase->TM Relaxation Increased Conventional Outflow Increased Conventional Outflow TM Relaxation->Increased Conventional Outflow

This compound Dual Mechanism of Action

Quantitative Data Summary

The following tables summarize quantitative data related to the analysis of this compound, including HPLC purity analysis and bioanalytical method validation parameters.

Table 1: Preparative HPLC Purification of this compound

ParameterValueReference
Initial Purity (Crude)98.22%
Final Purity (after preparative HPLC)99.77%

Table 2: Bioanalytical HPLC-MS/MS Method Validation for this compound in Plasma

ParameterThis compoundLatanoprost AcidButanediol MononitrateReference
Lower Limit of Quantification (LLOQ)10 pg/mL30 pg/mL0.2 ng/mL
Upper Limit of Quantification (ULOQ)10,000 pg/mL10,000 pg/mL50 ng/mL
Standard Curve Range10 - 10,000 pg/mL30 - 10,000 pg/mL0.2 - 50 ng/mL

Experimental Protocols

The following are representative HPLC and UPLC methods for the analysis of this compound in drug substance and ophthalmic solutions. These methods are based on information from regulatory filings and scientific publications.

Protocol 1: UPLC Method for Assay and Related Substances of this compound

This method is suitable for the quantitative determination of this compound and for monitoring its related substances.

  • Instrumentation: An ultra-high-performance liquid chromatography (UPLC) system with a UV detector.

  • Column: A suitable reversed-phase UPLC column (e.g., Acquity UPLC BEH C18, 1.7 µm).

  • Mobile Phase A: Water with a suitable buffer (e.g., 0.1% formic acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • A gradient program should be developed to ensure adequate separation of this compound from its impurities. A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run time.

  • Flow Rate: A typical flow rate for a UPLC system would be in the range of 0.3 to 0.6 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: UV detection at 210 nm.

  • Injection Volume: 1-5 µL.

  • Sample Preparation:

    • Drug Substance: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration.

    • Ophthalmic Solution: Dilute the ophthalmic solution with a suitable diluent to bring the concentration of this compound within the linear range of the method.

  • System Suitability:

    • Inject a standard solution multiple times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.

    • The tailing factor for the this compound peak should be between 0.8 and 1.5.

    • The theoretical plates for the this compound peak should be greater than 2000.

Protocol 2: Preparative HPLC Method for Purification of this compound

This method is designed for the purification of crude this compound.

  • Instrumentation: A preparative high-performance liquid chromatography system with a UV detector.

  • Column: DAC Chiralpak-IF, 250 x 50 mm, 10.0 µm.

  • Mobile Phase: Acetonitrile: Methanol (85:15, v/v).

  • Elution Mode: Isocratic.

  • Flow Rate: A flow rate suitable for the preparative column dimensions should be used.

  • Detection: UV detection at a wavelength that allows for monitoring of the elution of this compound.

  • Sample Preparation: Dissolve the crude this compound in the mobile phase.

  • Fraction Collection: Collect fractions as the peak corresponding to this compound elutes. Monitor the purity of the collected fractions by analytical HPLC.

  • Post-Purification Processing: Combine the pure fractions and remove the solvent by distillation. Dissolve the resulting compound in methanol and filter, then remove the solvent to obtain pure this compound.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the HPLC analysis of a this compound sample, from sample preparation to data analysis.

hplc_workflow Sample Preparation Sample Preparation HPLC System Setup HPLC System Setup Sample Preparation->HPLC System Setup Method Development/Validation Method Development/Validation HPLC System Setup->Method Development/Validation Sequence Setup Sequence Setup Method Development/Validation->Sequence Setup Data Acquisition Data Acquisition Sequence Setup->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Reporting Reporting Data Processing->Reporting

HPLC Analysis Workflow

References

Application Notes and Protocols for In Vivo Imaging to Assess Latanoprostene Bunod Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprostene bunod is a nitric oxide (NO)-donating prostaglandin F2α analog designed to lower intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1][2][3] Its dual mechanism of action targets both the uveoscleral and trabecular meshwork outflow pathways, making it a subject of significant interest in ophthalmic research.[4][5] Upon topical administration, it is metabolized into latanoprost acid and butanediol mononitrate. The latter subsequently releases nitric oxide. Latanoprost acid, a prostaglandin F2α analog, increases aqueous humor outflow through the uveoscleral pathway, while nitric oxide enhances outflow through the trabecular meshwork and Schlemm's canal by inducing relaxation of the trabecular meshwork cells.

These application notes provide detailed protocols for key in vivo imaging techniques to assess the multifaceted effects of this compound on ocular structures and physiology. The protocols are intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of this and similar ophthalmic drugs.

Signaling Pathways of this compound

This compound exerts its IOP-lowering effect through two distinct signaling pathways initiated by its two active metabolites: latanoprost acid and nitric oxide.

This compound Signaling Pathways cluster_0 Latanoprost Acid Pathway (Uveoscleral Outflow) cluster_1 Nitric Oxide Pathway (Trabecular Outflow) LB This compound LA Latanoprost Acid LB->LA Corneal Esterases BDMN Butanediol Mononitrate LB->BDMN Corneal Esterases FP_receptor Prostaglandin FP Receptor (Ciliary Muscle) LA->FP_receptor MMPs ↑ Matrix Metalloproteinases (MMPs) FP_receptor->MMPs ECM_remodeling Extracellular Matrix Remodeling MMPs->ECM_remodeling Uveoscleral_Outflow ↑ Uveoscleral Outflow ECM_remodeling->Uveoscleral_Outflow IOP_Reduction ↓ Intraocular Pressure (IOP) Uveoscleral_Outflow->IOP_Reduction NO Nitric Oxide (NO) BDMN->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP ↑ cGMP sGC->cGMP PKG Protein Kinase G (PKG) cGMP->PKG MLC_phosphatase ↑ Myosin Light Chain Phosphatase PKG->MLC_phosphatase Ca_in ↓ Intracellular Ca2+ PKG->Ca_in Cell_Relaxation Trabecular Meshwork Cell Relaxation MLC_phosphatase->Cell_Relaxation MLC_kinase ↓ Myosin Light Chain Kinase Ca_in->MLC_kinase MLC_kinase->Cell_Relaxation Trabecular_Outflow ↑ Trabecular Outflow Cell_Relaxation->Trabecular_Outflow Trabecular_Outflow->IOP_Reduction

Dual signaling pathways of this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as reported in various clinical studies.

Table 1: Intraocular Pressure (IOP) Reduction

Study/Patient GroupBaseline IOP (mmHg)Treatment DurationMean IOP Reduction (mmHg)Percentage IOP Reduction (%)ComparatorReference(s)
APOLLO and LUNAR (Pooled Phase 3)Not specified3 monthsSignificantly greater than timolol32-34%Timolol 0.5%
JUPITER Study (Japanese patients)19.6 ± 2.952 weeksNot specified22.0%Open-label
LEEP Study (Real-world, treatment-naïve)19.5~6 weeksNot specified29.3%Observational
Treatment-naïve POAG patientsNot specified1 month8.332.7%Observational
Real-world switch from other PGAsNot specifiedNot specified2.4 ± 3.7Not specifiedPrevious PGA

Table 2: Effects on Retinal and Optic Nerve Head Vasculature

Imaging ModalityParameter MeasuredPatient GroupTreatment DurationChange ObservedComparatorReference(s)
OCTAMacular Vessel DensityOAG or OHT4 weeks↑ 0.76%Timolol
OCTAPeripapillary Vessel Density (nasal inferior)OAG or OHT4 weeksTrend towards increaseTimolol (showed decrease)
OCTAMacular Vessel Density (foveal and superior)POAG1 monthSignificant increaseBaseline
Spectroscopic ReflectometryOptic Nerve Head Blood VolumeHealthy volunteers7 days>2-fold increaseLatanoprost
Spectroscopic ReflectometryOptic Nerve Head Oxygen SaturationHealthy volunteers7 days↑ 4%Latanoprost

Experimental Protocols

Protocol 1: Assessment of Macular and Peripapillary Vessel Density using OCTA

This protocol outlines the use of Optical Coherence Tomography Angiography (OCTA) to quantitatively assess changes in the retinal microvasculature following treatment with this compound.

OCTA Experimental Workflow cluster_0 Pre-Treatment cluster_1 Treatment cluster_2 Post-Treatment cluster_3 Data Analysis A1 Patient Screening and Consent A2 Baseline OCTA Imaging (Macula and Peripapillary) A1->A2 A3 Baseline IOP Measurement A2->A3 B1 Initiate this compound Treatment (e.g., once daily) A3->B1 C1 Follow-up OCTA Imaging (e.g., 1 month) B1->C1 C2 Follow-up IOP Measurement C1->C2 D1 Image Segmentation (Superficial and Deep Plexuses) C2->D1 D2 Vessel Density Quantification D1->D2 D3 Statistical Analysis of Pre- vs. Post-Treatment Data D2->D3 LSFG Experimental Workflow cluster_0 Baseline Measurement cluster_1 Treatment cluster_2 Post-Treatment Measurement cluster_3 Data Analysis A1 Patient Preparation (Pupil Dilation) A2 LSFG Measurement of ONH (Acquire Mean Blur Rate - MBR) A1->A2 B1 Administer this compound A2->B1 C1 Repeat LSFG Measurement at Defined Time Points B1->C1 D1 Quantify MBR in Different ONH Compartments C1->D1 D2 Analyze Pulse Waveform Parameters D1->D2 D3 Compare Pre- and Post-Treatment Blood Flow D2->D3

References

Application Notes and Protocols for Assessing Aqueous Humor Dynamics with Latanoprostene Bunod

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprostene bunod is a prostaglandin analog indicated for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1][2] It is a dual-action compound that, upon topical administration, is metabolized into two active moieties: latanoprost acid and butanediol mononitrate.[1] The butanediol mononitrate then releases nitric oxide (NO).[1] This unique composition allows for the reduction of IOP through two distinct mechanisms, targeting both the uveoscleral and trabecular meshwork outflow pathways.[1]

These application notes provide detailed protocols for assessing the effects of this compound on aqueous humor dynamics, a critical aspect of glaucoma research and the development of IOP-lowering therapeutics. The included methodologies cover the measurement of intraocular pressure, aqueous humor flow rate, and outflow facility.

Mechanism of Action: A Dual Approach to IOP Reduction

This compound's efficacy stems from its two active metabolites:

  • Latanoprost Acid: This prostaglandin F2α analog primarily increases the outflow of aqueous humor through the uveoscleral pathway . It achieves this by binding to prostaglandin F (FP) receptors in the ciliary muscle, leading to remodeling of the extracellular matrix and relaxation of the muscle.

  • Nitric Oxide (NO): Released from butanediol mononitrate, NO enhances aqueous humor outflow through the conventional (trabecular) pathway . NO activates soluble guanylate cyclase in the trabecular meshwork and Schlemm's canal, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This signaling cascade results in the relaxation of these tissues, thereby increasing outflow facility.

Signaling Pathway of this compound

This compound Signaling Pathway cluster_cornea Cornea cluster_uveoscleral Uveoscleral Pathway cluster_trabecular Trabecular Pathway This compound This compound Esterases Esterases This compound->Esterases Latanoprost Acid Latanoprost Acid Esterases->Latanoprost Acid Butanediol Mononitrate Butanediol Mononitrate Esterases->Butanediol Mononitrate FP Receptor FP Receptor Latanoprost Acid->FP Receptor binds Ciliary Muscle Relaxation Ciliary Muscle Relaxation FP Receptor->Ciliary Muscle Relaxation Increased Uveoscleral Outflow Increased Uveoscleral Outflow Ciliary Muscle Relaxation->Increased Uveoscleral Outflow Nitric Oxide (NO) Nitric Oxide (NO) Butanediol Mononitrate->Nitric Oxide (NO) releases sGC Soluble Guanylate Cyclase Nitric Oxide (NO)->sGC activates cGMP Increased cGMP sGC->cGMP TM & SC Relaxation Trabecular Meshwork & Schlemm's Canal Relaxation cGMP->TM & SC Relaxation Increased Conventional Outflow Increased Conventional Outflow TM & SC Relaxation->Increased Conventional Outflow

Caption: this compound's dual signaling pathway.

Quantitative Data Summary

The following tables summarize the intraocular pressure (IOP) lowering effects of this compound from key clinical trials.

Table 1: IOP Reduction with this compound in Treatment-Naïve Patients

Study/Patient GroupBaseline Mean IOP (mmHg)Mean IOP Reduction (%)Follow-up Period
LEEP Study (Naïve patients without prior SLT)19.529.3%~6 weeks
LEEP Study (Overall Cohort)19.516.3%~6 weeks

Data sourced from the LEEP study, a real-world observational study in Canada.

Table 2: Comparative IOP Reduction of this compound vs. Latanoprost and Timolol

Treatment GroupBaseline Mean IOP (mmHg)Mean IOP at 3 Months (mmHg)Mean IOP Reduction (mmHg)
This compound 0.024% 23.98 ± 1.2217.45 ± 1.896.53
Latanoprost 0.005% 24.13 ± 1.1219.45 ± 1.014.68
Timolol Maleate 0.5% 24.39 ± 1.6519.68 ± 1.084.71

Data from a comparative study evaluating the efficacy of the three treatments over a 3-month period. This compound demonstrated a superior reduction in IOP compared to both latanoprost and timolol.

Table 3: VOYAGER Study - Diurnal IOP Reduction from Baseline at Day 28

Treatment GroupBaseline Mean Diurnal IOP (mmHg)Mean Diurnal IOP Reduction (mmHg)p-value vs. Latanoprost
This compound 0.024% ~25.5~8.50.005
This compound 0.040% ~25.5~8.70.009
Latanoprost 0.005% ~25.5~7.3-

The VOYAGER study was a dose-ranging study that demonstrated a dose-dependent IOP reduction with this compound, with the 0.024% and 0.040% concentrations showing significantly greater efficacy than latanoprost.

Experimental Protocols

Experimental Workflow for Assessing Aqueous Humor Dynamics

Experimental Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_assessment Aqueous Humor Dynamics Assessment cluster_analysis Data Analysis Subject Recruitment Subject Recruitment Baseline Measurements Baseline Measurements Subject Recruitment->Baseline Measurements Randomization Randomization Baseline Measurements->Randomization This compound This compound Randomization->this compound Control/Comparator Control/Comparator Randomization->Control/Comparator Tonometry Tonometry This compound->Tonometry Follow-up Control/Comparator->Tonometry Follow-up Fluorophotometry Fluorophotometry Tonometry->Fluorophotometry Outflow Facility Outflow Facility Fluorophotometry->Outflow Facility Data Collection Data Collection Outflow Facility->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Results Interpretation Results Interpretation Statistical Analysis->Results Interpretation

Caption: General experimental workflow.

Protocol 1: Measurement of Intraocular Pressure (IOP) by Tonometry

Objective: To accurately measure IOP in subjects treated with this compound.

1.1. Goldmann Applanation Tonometry (Gold Standard)

Materials:

  • Slit lamp with Goldmann applanation tonometer

  • Disinfected tonometer prism

  • Topical anesthetic (e.g., proparacaine 0.5%)

  • Fluorescein strips or solution

  • Cobalt blue filter

Procedure:

  • Patient Preparation: Explain the procedure to the subject. Instill one drop of topical anesthetic and apply fluorescein to the tear film of the eye to be measured.

  • Slit Lamp Setup: Position the subject comfortably at the slit lamp, with their chin on the chin rest and forehead against the headrest.

  • Tonometer Preparation: Mount the disinfected prism onto the tonometer head. Set the magnification to 10-16x and switch to the cobalt blue filter. The illumination should be at its maximum.

  • Measurement:

    • Gently open the subject's eyelids, avoiding any pressure on the globe.

    • Using the slit lamp's joystick, bring the tonometer prism into contact with the central cornea.

    • Two fluorescent semi-circles (mires) will become visible through the eyepiece.

    • Adjust the dial on the tonometer until the inner edges of the two mires just touch.

    • The IOP reading in millimeters of mercury (mmHg) is obtained by multiplying the dial reading by 10.

  • Recording: Record the IOP measurement. It is recommended to take three consecutive readings and average them for accuracy.

1.2. Schiotz Tonometry

Materials:

  • Schiotz tonometer with a set of weights (5.5g, 7.5g, 10g)

  • Topical anesthetic

  • Alcohol swabs for disinfection

Procedure:

  • Patient Preparation: The subject should be in a supine position, looking directly upwards. Instill a drop of topical anesthetic.

  • Tonometer Preparation: Disinfect the tonometer footplate and plunger with an alcohol swab and allow it to dry completely. Calibrate the tonometer on the provided test block to ensure the needle reads zero.

  • Measurement:

    • Gently retract the eyelids without applying pressure to the eyeball.

    • Hold the tonometer vertically and gently place the footplate on the center of the cornea.

    • Allow the plunger to indent the cornea.

    • Read the scale measurement indicated by the needle.

    • Use the conversion chart provided with the tonometer to convert the scale reading (based on the weight used) to an IOP value in mmHg. If the initial reading with the 5.5g weight is 4 or less, add additional weights and repeat the measurement.

  • Recording: Record the scale reading, the weight used, and the corresponding IOP in mmHg.

Protocol 2: Measurement of Aqueous Humor Flow Rate by Fluorophotometry

Objective: To determine the rate of aqueous humor formation and turnover.

Materials:

  • Scanning ocular fluorophotometer

  • Fluorescein sodium (2%)

  • Sterile saline solution

Procedure:

  • Fluorescein Instillation: Instill a single drop of 2% fluorescein sodium into the lower conjunctival cul-de-sac of the subject's eye. To ensure consistent loading, the contralateral eye can serve as a control.

  • Dye Equilibration: Allow the fluorescein to distribute within the anterior chamber for a period of 6-8 hours. This allows for the peak corneal fluorescence to dissipate and for the decay curve of the anterior chamber fluorescence to become mono-exponential.

  • Fluorophotometry Measurements:

    • Position the subject at the fluorophotometer.

    • Perform an initial scan of the anterior chamber to measure the baseline fluorescence.

    • Subsequent scans should be taken at regular intervals (e.g., every 30-60 minutes) for a duration of 2-3 hours.

  • Data Analysis and Calculation:

    • The rate of decrease in fluorescein concentration in the anterior chamber is used to calculate the aqueous humor flow rate.

    • The flow rate (F) can be calculated using the following formula: F = (k * Vc) Where:

      • k is the rate constant of fluorescein disappearance from the anterior chamber (determined from the slope of the logarithmic decay of fluorescein concentration over time).

      • Vc is the volume of the anterior chamber.

    • The data is typically analyzed using specialized software provided with the fluorophotometer.

Protocol 3: Measurement of Outflow Facility

Objective: To assess the ease with which aqueous humor leaves the eye through the conventional (trabecular) and uveoscleral pathways.

3.1. Trabecular Outflow Facility (Ex Vivo Perfusion)

Materials:

  • Enucleated animal eyes (e.g., porcine or primate) or human donor eyes

  • Perfusion apparatus (including a fluid reservoir, pressure transducer, and flow meter)

  • Perfusion medium (e.g., Dulbecco's Modified Eagle's Medium)

  • Cannulas and tubing

  • Dissecting microscope

Procedure:

  • Eye Preparation:

    • Carefully dissect the enucleated eye to isolate the anterior segment.

    • Mount the anterior segment in a perfusion chamber.

  • Cannulation:

    • Insert a cannula into the anterior chamber, connected to the perfusion system.

    • A second cannula connected to a pressure transducer is also inserted to monitor the intraocular pressure.

  • Perfusion:

    • Perfuse the anterior chamber with the perfusion medium at a constant pressure (e.g., 10 mmHg).

    • Allow the outflow rate to stabilize, which may take 30-60 minutes.

  • Measurement:

    • Once a stable baseline outflow rate is established, introduce this compound into the perfusion medium at the desired concentration.

    • Continuously monitor and record the flow rate and intraocular pressure.

  • Calculation of Outflow Facility (C):

    • Outflow facility is calculated using the following formula, which is a rearrangement of the Goldmann equation: C = F / (IOP - EVP) Where:

      • C is the outflow facility (μL/min/mmHg).

      • F is the perfusion flow rate (μL/min).

      • IOP is the intraocular pressure (mmHg).

      • EVP (episcleral venous pressure) is typically assumed to be 0 in an ex vivo setup.

3.2. Uveoscleral Outflow (In Vivo Animal Model with Fluorescent Tracers)

Materials:

  • Anesthetized animal model (e.g., mouse, rabbit, or monkey)

  • Fluorescent tracer (e.g., FITC-dextran)

  • Microsyringe pump

  • Fluorescence microscope

  • Tissue processing reagents

Procedure:

  • Anesthesia and Tracer Injection:

    • Anesthetize the animal according to approved protocols.

    • Inject a known concentration and volume of FITC-dextran into the anterior chamber using a microsyringe pump over a period of several minutes to minimize IOP elevation.

  • Tracer Distribution:

    • Allow the tracer to distribute within the eye for a specific duration (e.g., 60-120 minutes).

  • Tissue Collection and Processing:

    • After the designated time, euthanize the animal and enucleate the eye.

    • Dissect the eye to separate the uvea (iris, ciliary body, and choroid) and sclera.

  • Fluorescence Quantification:

    • Homogenize the tissues and measure the fluorescence intensity of the tracer in each component using a spectrofluorometer.

    • Alternatively, prepare tissue sections for fluorescence microscopy to visualize the distribution of the tracer within the uveoscleral pathway.

  • Calculation of Uveoscleral Outflow:

    • The amount of tracer recovered from the uvea and sclera is used to calculate the volume of aqueous humor that has exited through this pathway during the experimental period. This can then be expressed as a flow rate (e.g., μL/min).

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the effects of this compound on aqueous humor dynamics. By employing these standardized methodologies, scientists can obtain reliable and reproducible data to further elucidate the mechanisms of action of this dual-pathway IOP-lowering agent and to aid in the development of novel glaucoma therapies. Adherence to these detailed protocols will ensure the generation of high-quality data, contributing to a deeper understanding of aqueous humor physiology and the pharmacological management of glaucoma.

References

Application Notes and Protocols for Organ Bath Studies of Latanoprostene Bunod on Ciliary Muscle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprostene bunod is a novel intraocular pressure (IOP)-lowering medication approved for the treatment of open-angle glaucoma and ocular hypertension.[1][2] It is a dual-action compound that, upon topical administration, is metabolized into two active moieties: latanoprost acid and butanediol mononitrate, a nitric oxide (NO)-donating entity.[1][2] This dual mechanism targets both the uveoscleral and conventional aqueous humor outflow pathways.[3]

The latanoprost acid component, a prostaglandin F2α analog, primarily enhances uveoscleral outflow by remodeling the extracellular matrix of the ciliary muscle. The nitric oxide component relaxes the trabecular meshwork and Schlemm's canal, increasing conventional outflow. While the effects on the trabecular meshwork are well-documented, understanding the direct effects of this compound's metabolites on ciliary muscle contractility and relaxation is crucial for a comprehensive pharmacological profile. Organ bath studies provide an invaluable in vitro model for characterizing these effects on isolated ciliary muscle tissue.

These application notes provide detailed protocols for conducting organ bath studies to evaluate the effects of this compound and its active metabolites on ciliary muscle function.

Signaling Pathways of this compound Metabolites in the Ciliary Muscle

The two active metabolites of this compound, latanoprost acid and nitric oxide, act on the ciliary muscle through distinct signaling pathways.

cluster_latanoprost Latanoprost Acid Pathway cluster_no Nitric Oxide (NO) Pathway latanoprost_acid Latanoprost Acid fp_receptor Prostaglandin F2α Receptor (FP) latanoprost_acid->fp_receptor plc Phospholipase C (PLC) fp_receptor->plc mmp_upregulation ↑ MMP-1, -3, -9 Expression fp_receptor->mmp_upregulation ip3_dag IP3 & DAG plc->ip3_dag ca_release ↑ Intracellular Ca²⁺ ip3_dag->ca_release ecm_remodeling Extracellular Matrix Remodeling mmp_upregulation->ecm_remodeling no Nitric Oxide (NO) sgc Soluble Guanylate Cyclase (sGC) no->sgc gtp GTP sgc->gtp Converts cgmp ↑ cGMP gtp->cgmp pkg Protein Kinase G (PKG) cgmp->pkg relaxation Ciliary Muscle Relaxation pkg->relaxation

Caption: Signaling pathways of latanoprost acid and nitric oxide in the ciliary muscle.

Experimental Protocols

I. Preparation of Isolated Ciliary Muscle Strips

This protocol describes the dissection and preparation of ciliary muscle strips from bovine or porcine eyes for organ bath studies.

Materials:

  • Freshly enucleated bovine or porcine eyes

  • Krebs-Ringer bicarbonate solution (see composition below)

  • Carbogen gas (95% O₂, 5% CO₂)

  • Dissecting microscope

  • Fine dissection scissors, forceps, and scalpels

  • Petri dishes

  • Surgical silk sutures (e.g., 6-0)

Krebs-Ringer Bicarbonate Solution Composition:

ComponentConcentration (mM)
NaCl118.4
KCl4.7
CaCl₂2.5
MgSO₄·7H₂O1.2
KH₂PO₄1.2
NaHCO₃25.0
Glucose11.1

Procedure:

  • Obtain fresh eyes and place them in ice-cold Krebs-Ringer solution.

  • Under a dissecting microscope, make an incision posterior to the limbus and carefully remove the anterior segment.

  • Isolate the ciliary body and carefully dissect the ciliary muscle from the surrounding tissues.

  • Prepare longitudinal strips of the ciliary muscle (approximately 2 mm in width and 5-10 mm in length).

  • Tie silk sutures to both ends of the muscle strip for mounting in the organ bath.

  • Keep the prepared muscle strips in carbogen-gassed Krebs-Ringer solution at room temperature until mounting.

II. Organ Bath Experimental Setup and Procedure

This protocol outlines the procedure for mounting the ciliary muscle strips in an organ bath and recording isometric tension.

Materials:

  • Isolated ciliary muscle strips

  • Organ bath system with a water jacket for temperature control (37°C)

  • Isometric force transducers

  • Data acquisition system and software

  • Krebs-Ringer bicarbonate solution

  • Carbogen gas (95% O₂, 5% CO₂)

  • Latanoprost acid, sodium nitroprusside (SNP) or other NO donor, and carbachol stock solutions.

Experimental Workflow:

cluster_workflow Organ Bath Experimental Workflow start Start: Prepare Ciliary Muscle Strips mount Mount Strips in Organ Bath start->mount equilibrate Equilibrate (60-90 min) Apply 1g Tension mount->equilibrate precontract Induce Contraction (e.g., Carbachol 1 µM) equilibrate->precontract add_drug Add this compound Metabolites (Latanoprost Acid or NO Donor) precontract->add_drug record Record Isometric Tension Changes add_drug->record washout Washout and Recovery record->washout data_analysis Data Analysis washout->data_analysis

Caption: A generalized workflow for organ bath experiments with ciliary muscle.

Procedure:

  • Fill the organ bath chambers with Krebs-Ringer solution and maintain the temperature at 37°C, continuously bubbling with carbogen gas.

  • Mount the ciliary muscle strips in the organ bath chambers by attaching one suture to a fixed hook and the other to an isometric force transducer.

  • Apply an initial tension of approximately 1 gram to each muscle strip and allow the tissue to equilibrate for 60-90 minutes. During equilibration, replace the Krebs-Ringer solution every 15-20 minutes.

  • After equilibration, induce a stable contraction with a contractile agent. Carbachol (1 µM) is commonly used to pre-contract the ciliary muscle.

  • Once a stable contraction plateau is achieved, add cumulative concentrations of latanoprost acid or a nitric oxide donor (e.g., sodium nitroprusside) to the organ bath.

  • Record the changes in isometric tension until a maximal response is observed or for a predetermined duration.

  • At the end of the experiment, wash the tissue with fresh Krebs-Ringer solution to allow for recovery to baseline tension.

Data Presentation

The following tables summarize representative quantitative data from organ bath studies on the effects of latanoprost acid and nitric oxide donors on ciliary muscle.

Table 1: Effect of Latanoprost Acid on Ciliary Muscle Contraction

SpeciesPreparationLatanoprost Acid ConcentrationEffect on ContractionReference
Rhesus MonkeyIsolated Ciliary Muscle1 µMNo significant change in electrically evoked contraction
BovineIsolated Ciliary Muscle0.1 µMSmall, discrete contraction

Table 2: Effect of Nitric Oxide Donors on Pre-contracted Ciliary Muscle Relaxation

SpeciesPreparationPre-contraction AgentNO DonorConcentration% Relaxation (Mean ± SEM)Reference
BovineIsolated Ciliary MuscleCarbachol (1 µM)Sodium Nitroprusside (SNP)100 µM44.5 ± 3.5
CatIsolated Ciliary MuscleCarbachol (3 µM)Sodium Nitroprusside (SNP)Dose-dependentNot specified
CatIsolated Ciliary MuscleCarbachol (3 µM)SNAPDose-dependentNot specified

Table 3: Effect of Prostaglandins on Pre-contracted Ciliary Muscle Relaxation

SpeciesPreparationPre-contraction AgentProstaglandinEC₅₀ (M)Reference
CatIsolated Ciliary MuscleCarbachol (3 µM)PGE₂2 x 10⁻⁷
CatIsolated Ciliary MuscleCarbachol (3 µM)PGF₂αLess potent than PGE₂

Data Analysis

  • Baseline Correction: Subtract the baseline tension from the recorded tension values.

  • Normalization: Express the drug-induced relaxation as a percentage of the pre-contraction induced by carbachol. The formula is: % Relaxation = 100 * (Tension_pre-contracted - Tension_drug) / (Tension_pre-contracted - Tension_baseline)

  • Dose-Response Curves: Plot the percentage of relaxation against the logarithm of the drug concentration to generate dose-response curves.

  • EC₅₀/IC₅₀ Calculation: From the dose-response curves, calculate the concentration of the drug that produces 50% of the maximal effect (EC₅₀ for agonists, IC₅₀ for antagonists).

Conclusion

The provided protocols and data offer a framework for investigating the effects of this compound and its metabolites on ciliary muscle function using organ bath studies. These experiments are essential for elucidating the compound's dual mechanism of action at the tissue level and for the development of future ophthalmic medications. Researchers should adapt these protocols based on their specific experimental needs and available resources.

References

Application Notes and Protocols for Latanoprostene Bunod in Ocular Hypotension Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing latanoprostene bunod, a nitric oxide-donating prostaglandin F2α analog, to induce ocular hypotension in research models. This document is intended to guide researchers in ophthalmology and pharmacology in the effective use of this compound for preclinical studies.

Introduction

This compound is a dual-action therapeutic agent designed to lower intraocular pressure (IOP).[1][2] Upon topical administration, it is metabolized into two active moieties: latanoprost acid and butanediol mononitrate.[3][4] Latanoprost acid, a prostaglandin F2α analog, primarily enhances aqueous humor outflow through the uveoscleral (unconventional) pathway.[3] Butanediol mononitrate releases nitric oxide (NO), which increases outflow through the trabecular meshwork and Schlemm's canal (conventional pathway) by inducing cellular relaxation. This dual mechanism of action makes this compound a potent agent for studying ocular hypotension and developing novel glaucoma therapies.

Mechanism of Action

This compound's IOP-lowering effect is achieved through two distinct signaling pathways:

  • Prostaglandin F2α Pathway (via Latanoprost Acid): Latanoprost acid binds to prostaglandin F (FP) receptors in the ciliary muscle. This activation leads to the remodeling of the extracellular matrix, which increases the interstitial spaces within the ciliary muscle, thereby enhancing aqueous humor outflow through the uveoscleral pathway.

  • Nitric Oxide (NO) Pathway (via Butanediol Mononitrate): The release of NO from butanediol mononitrate activates soluble guanylate cyclase (sGC) in the trabecular meshwork cells. This leads to an increase in cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG). The NO/sGC/cGMP/PKG signaling cascade results in the relaxation of the trabecular meshwork and Schlemm's canal, increasing the facility of aqueous humor outflow.

Signaling Pathway Diagram

latanoprostene_bunod_signaling cluster_cornea Cornea cluster_metabolism Metabolism cluster_uveoscleral Uveoscleral Pathway cluster_conventional Conventional Pathway LBN This compound LA Latanoprost Acid LBN->LA Esterases BDMN Butanediol Mononitrate LBN->BDMN Esterases FP_receptor FP Receptor (Ciliary Muscle) LA->FP_receptor NO Nitric Oxide (NO) BDMN->NO ECM_remodeling ECM Remodeling FP_receptor->ECM_remodeling Uveo_outflow Increased Uveoscleral Outflow ECM_remodeling->Uveo_outflow IOP_reduction IOP Reduction Uveo_outflow->IOP_reduction sGC sGC Activation NO->sGC cGMP Increased cGMP sGC->cGMP TM_relaxation Trabecular Meshwork Relaxation cGMP->TM_relaxation Conv_outflow Increased Conventional Outflow TM_relaxation->Conv_outflow Conv_outflow->IOP_reduction experimental_workflow cluster_setup Experimental Setup cluster_induction Induction of Ocular Hypertension cluster_treatment Treatment and Assessment cluster_analysis Data Analysis animal_prep Animal Preparation (Acclimatization, Anesthesia) baseline_iop Baseline IOP Measurement animal_prep->baseline_iop induce_oht Induce OHT (e.g., Microbead Injection) baseline_iop->induce_oht confirm_oht Confirm Sustained IOP Elevation induce_oht->confirm_oht drug_admin Administer this compound or Vehicle Control confirm_oht->drug_admin post_tx_iop Post-Treatment IOP Measurement drug_admin->post_tx_iop data_analysis Compare IOP Reduction between Groups post_tx_iop->data_analysis

References

Troubleshooting & Optimization

Technical Support Center: Latanoprostene Bunod Stability and Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of latanoprostene bunod in aqueous solutions. The information is intended to assist researchers in designing, executing, and troubleshooting their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: this compound is a double ester prodrug that primarily degrades via hydrolysis in aqueous solutions. This hydrolysis results in the formation of two active metabolites: latanoprost acid and butanediol mononitrate. The butanediol mononitrate is further metabolized to 1,4-butanediol and nitric oxide.[1][2][3]

Q2: What is the optimal pH for the stability of this compound in aqueous solutions?

Q3: How does temperature affect the stability of this compound solutions?

A3: this compound ophthalmic solution is recommended to be stored at refrigerated temperatures (2 to 8 °C). While specific degradation rates at various temperatures for this compound are not published, studies on the related compound, latanoprost, show significant degradation at elevated temperatures. For instance, latanoprost degraded at a rate of 0.29 μg/mL/day at 50°C. Therefore, it is crucial to maintain refrigerated conditions for stock solutions and during experiments to ensure stability.

Q4: Is this compound susceptible to photodegradation?

A4: While specific photodegradation kinetics for this compound are not detailed in the available literature, the related compound, latanoprost, is known to be sensitive to light. It is best practice to protect this compound solutions from light during preparation, storage, and experimentation to prevent potential photodegradation.

Troubleshooting Guides

Problem: Inconsistent or lower-than-expected concentrations of this compound in prepared solutions.

Possible Cause Troubleshooting Steps
Hydrolytic Degradation 1. Verify pH: Ensure the pH of your aqueous solution is maintained around 5.5. Use a suitable buffer system (e.g., citrate buffer) to stabilize the pH. 2. Temperature Control: Prepare and store all solutions at 2-8°C. Avoid repeated freeze-thaw cycles.
Adsorption to Containers 1. Container Material: Prostaglandin analogs can adsorb to certain plastics. Consider using glass or polypropylene containers for storage and handling.
Inaccurate Initial Weighing or Dilution 1. Analytical Balance: Use a calibrated analytical balance for weighing the compound. 2. Solvent Evaporation: Minimize solvent evaporation during sample preparation by keeping containers covered. 3. Pipetting Technique: Use calibrated pipettes and proper technique for accurate dilutions.

Problem: Appearance of unexpected peaks in HPLC chromatograms during stability studies.

Possible Cause Troubleshooting Steps
Formation of Degradation Products 1. Peak Identification: The primary degradation products are expected to be latanoprost acid and butanediol mononitrate. Use reference standards for these compounds to confirm their identity. 2. Forced Degradation: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to intentionally generate degradation products and confirm their retention times relative to the parent peak.
Excipient Degradation or Interaction 1. Blank Analysis: Analyze a blank solution containing all excipients without this compound to identify any peaks originating from the excipients themselves. 2. Compatibility Studies: If using excipients other than those in the commercial formulation, conduct compatibility studies to ensure they do not react with this compound.
Contamination 1. Solvent Purity: Use high-purity solvents and reagents for mobile phase and sample preparation. 2. System Cleanliness: Ensure the HPLC system is clean and free from contaminants from previous analyses.

Quantitative Stability Data

While specific quantitative stability data for this compound under various stress conditions is limited in publicly available literature, the following table summarizes the known stability information for the related compound, latanoprost, which can serve as a general guide.

Table 1: Summary of Latanoprost Degradation under Forced Conditions

Stress ConditionDetailsObservation
Acidic Hydrolysis 5 M HCl, 4 hoursSignificant degradation
Basic Hydrolysis 5 M NaOH, 4 hoursSignificant degradation
Oxidation 30% H₂O₂, 6 hoursSignificant degradation
Thermal Degradation 40°C, 48 hoursSignificant degradation
37°CDegradation rate of 0.15 µg/mL/day
50°CDegradation rate of 0.29 µg/mL/day
Photodegradation White light (40W fluorescent lamp), 24 hoursSignificant degradation

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Aqueous Solution

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and to establish the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or ethanol) at a concentration of 1 mg/mL.

  • Preparation of Aqueous Working Solution: Dilute the stock solution with a pH 5.5 buffer (e.g., citrate buffer) to a final concentration of approximately 100 µg/mL.

  • Application of Stress Conditions:

    • Acidic Hydrolysis: To 1 mL of the working solution, add 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: To 1 mL of the working solution, add 1 mL of 1 M NaOH. Keep at room temperature for 8 hours.

    • Oxidative Degradation: To 1 mL of the working solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the working solution at 60°C for 48 hours, protected from light.

    • Photodegradation: Expose the working solution to a calibrated light source (e.g., UV lamp at 254 nm and 365 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples with an appropriate amount of NaOH or HCl, respectively. Dilute all stressed samples to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method. Method optimization and validation are required.

  • Instrumentation: HPLC with UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient mixture of a phosphate buffer (pH 3.2), acetonitrile, and methanol. The exact gradient program should be optimized to achieve adequate separation of the parent drug and its degradation products.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dilute the aqueous solution of this compound with the mobile phase to a final concentration within the linear range of the method.

Visualizations

latanoprostene_bunod_degradation_pathway latanoprostene_bunod This compound hydrolysis Hydrolysis (Aqueous Environment) latanoprostene_bunod->hydrolysis latanoprost_acid Latanoprost Acid (Active Metabolite) hydrolysis->latanoprost_acid butanediol_mononitrate Butanediol Mononitrate hydrolysis->butanediol_mononitrate metabolism Metabolism butanediol_mononitrate->metabolism inactive_metabolite 1,4-Butanediol (Inactive Metabolite) metabolism->inactive_metabolite no Nitric Oxide (Active Moiety) metabolism->no

Caption: Degradation pathway of this compound in aqueous solutions.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_working Prepare Aqueous Working Solution (pH 5.5) prep_stock->prep_working acid Acid Hydrolysis (1M HCl, 60°C) base Base Hydrolysis (1M NaOH, RT) oxidation Oxidation (3% H2O2, RT) thermal Thermal (60°C) photo Photolytic (UV Light) neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute Samples oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc Analyze by Stability-Indicating HPLC Method dilute->hplc data_analysis Identify Degradants & Quantify Degradation hplc->data_analysis Data Interpretation

Caption: Experimental workflow for forced degradation studies.

References

Addressing off-target effects of latanoprostene bunod in cell studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers using latanoprostene bunod in cell-based assays. This resource provides troubleshooting guidance and answers to frequently asked questions regarding potential off-target effects and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action of this compound at the cellular level?

A1: this compound is a dual-action compound.[1][2] Following administration, it is metabolized into two active moieties: latanoprost acid and butanediol mononitrate.[2][3][4] Latanoprost acid is a prostaglandin F2α analog that primarily acts as a selective agonist for the prostaglandin F receptor (FP receptor). This interaction typically leads to the remodeling of the extracellular matrix. The second moiety, butanediol mononitrate, releases nitric oxide (NO). NO activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This can induce smooth muscle relaxation.

Q2: Beyond the FP receptor and nitric oxide signaling, what are potential off-target effects I should be aware of in my cell studies?

A2: While specific off-target effects of this compound are not extensively documented in non-ocular cells, researchers should consider the broader activities of its metabolites. Prostaglandin F2α analogs can potentially interact with other prostanoid receptors, albeit with lower affinity. Additionally, nitric oxide can have widespread effects depending on its concentration and the cellular redox environment, including the induction of oxidative or nitrosative stress, and it may also influence cell viability and inflammatory responses.

Q3: We are observing unexpected changes in cell viability after treatment with this compound. What could be the cause?

A3: Unforeseen effects on cell viability could stem from the nitric oxide-donating component of this compound. High concentrations of NO can be cytotoxic. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line. Additionally, ensure that the solvent used to dissolve the compound is not contributing to cytotoxicity.

Q4: Can this compound influence inflammatory signaling pathways in my cell line?

A4: Yes, both prostaglandins and nitric oxide are known modulators of inflammation. Prostaglandin F2α has been identified at sites of inflammation. Nitric oxide can have either pro- or anti-inflammatory effects depending on the cellular context and its concentration. Therefore, it is plausible that this compound could modulate inflammatory responses in your cell-based assays.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Inconsistent cGMP levels after treatment Cell density variability; Inconsistent incubation times; Degradation of this compound.Ensure consistent cell seeding density. Standardize incubation times precisely. Prepare fresh solutions of this compound for each experiment.
High background in extracellular matrix (ECM) remodeling assays Serum in the culture media contains ECM proteins; Non-specific antibody binding.Use serum-free media for the duration of the experiment if your cells can tolerate it. Optimize blocking steps and antibody concentrations for immunofluorescence or western blotting.
Difficulty distinguishing between the effects of latanoprost acid and nitric oxide Dual action of the parent compound.Use latanoprost as a control to isolate the effects of FP receptor activation. Use a nitric oxide donor (e.g., SNAP or GSNO) and a nitric oxide scavenger (e.g., c-PTIO) as additional controls to understand the contribution of the NO signaling pathway.
Low cell attachment or poor cell health Cytotoxicity from high concentrations of this compound or its metabolites; Solvent toxicity.Perform a toxicity assay (e.g., MTT or LDH assay) to determine the appropriate concentration range. Ensure the final solvent concentration is well below the toxic threshold for your cells.

Experimental Protocols & Data

Comparative Efficacy of this compound vs. Latanoprost

The following table summarizes data from a clinical study comparing the intraocular pressure (IOP) lowering effects of different concentrations of this compound (LBN) with latanoprost. While this data is from a clinical setting, it provides a basis for dose-ranging studies in vitro.

Treatment Group Mean Diurnal IOP Reduction from Baseline (Day 28) p-value vs. Latanoprost
LBN 0.006%---Not Significant
LBN 0.012%---Not Significant
LBN 0.024%Significantly Greater Reduction0.005
LBN 0.040%Significantly Greater Reduction0.009
Latanoprost 0.005%------

Data adapted from a randomized, investigator-masked, parallel-group, dose-ranging study.

Protocol 1: Measurement of Intracellular cGMP Levels

This protocol provides a general framework for measuring changes in cGMP levels in cultured cells following treatment with this compound.

Materials:

  • Cultured cells of interest

  • This compound

  • Cell lysis buffer

  • cGMP immunoassay kit (ELISA or RIA)

  • Plate reader or scintillation counter

Procedure:

  • Seed cells in a multi-well plate and grow to the desired confluency.

  • Starve cells in serum-free medium for 2-4 hours prior to treatment, if appropriate for the cell line.

  • Prepare fresh dilutions of this compound in serum-free medium.

  • Treat cells with this compound or vehicle control for the desired time points (e.g., 15, 30, 60 minutes).

  • Aspirate the medium and lyse the cells according to the cGMP assay kit manufacturer's instructions.

  • Perform the cGMP immunoassay on the cell lysates.

  • Quantify the cGMP concentration using a standard curve and normalize to total protein concentration for each sample.

Protocol 2: Assessment of Extracellular Matrix Remodeling

This protocol outlines a general method to assess changes in ECM protein expression, a known downstream effect of latanoprost acid.

Materials:

  • Cultured cells (e.g., fibroblasts, trabecular meshwork cells)

  • This compound

  • Latanoprost (as a control)

  • Primary antibodies against ECM proteins (e.g., MMP-1, MMP-3, fibronectin, collagen)

  • Fluorescently labeled secondary antibodies

  • DAPI (for nuclear staining)

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a multi-well plate.

  • Treat cells with this compound, latanoprost, or vehicle control for an extended period (e.g., 24-72 hours) to allow for changes in protein expression and deposition.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

  • Block non-specific antibody binding with a suitable blocking agent (e.g., bovine serum albumin or normal goat serum).

  • Incubate with primary antibodies against the ECM proteins of interest.

  • Wash and incubate with appropriate fluorescently labeled secondary antibodies and DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantify changes in fluorescence intensity or protein localization using image analysis software.

Visualizations

Signaling Pathways of this compound Metabolites

latanoprostene_bunod_pathways cluster_latanoprost_acid Latanoprost Acid Pathway cluster_no Nitric Oxide Pathway LA Latanoprost Acid FP_receptor FP Receptor LA->FP_receptor PLC Phospholipase C FP_receptor->PLC ECM_remodeling Extracellular Matrix Remodeling PLC->ECM_remodeling NO Nitric Oxide sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP Increased cGMP sGC->cGMP Relaxation Cellular Relaxation cGMP->Relaxation LBN Latanoprostene Bunod Metabolism Metabolism LBN->Metabolism Metabolism->LA Metabolism->NO

Caption: Dual signaling pathways of this compound's active metabolites.

Experimental Workflow for Investigating Off-Target Effects

experimental_workflow start Start: Cell Culture (Select appropriate cell line) treatment Treatment: This compound (Dose-response) start->treatment viability Cell Viability Assay (MTT, LDH) treatment->viability signaling Signaling Pathway Analysis (e.g., Western Blot for p-ERK, cGMP ELISA) treatment->signaling gene_expression Gene Expression Analysis (qPCR for inflammatory markers) treatment->gene_expression data_analysis Data Analysis and Interpretation viability->data_analysis signaling->data_analysis gene_expression->data_analysis conclusion Conclusion on Off-Target Effects data_analysis->conclusion

Caption: Workflow for assessing off-target effects of this compound.

Troubleshooting Logic for Unexpected Cell Viability Results

troubleshooting_logic start Unexpected Change in Cell Viability Observed check_conc Is the concentration within the expected non-toxic range? start->check_conc check_solvent Is the solvent control showing toxicity? check_conc->check_solvent Yes solution1 Perform Dose-Response and select a lower concentration. check_conc->solution1 No check_no Could NO-mediated -oxicity be the cause? check_solvent->check_no No solution2 Reduce solvent concentration or switch to a less toxic solvent. check_solvent->solution2 Yes solution3 Use NO scavenger as a control to confirm NO-mediated effect. check_no->solution3 Yes end Identify cause of unexpected viability check_no->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting unexpected changes in cell viability.

References

Technical Support Center: Topical Delivery of Latanoprostene Bunod in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the topical delivery of latanoprostene bunod in animal models.

Troubleshooting Guide

This guide addresses common issues encountered during preclinical studies with this compound.

Problem Potential Cause Troubleshooting Steps
Inconsistent Intraocular Pressure (IOP) Reduction 1. Formulation Instability: this compound can be sensitive to temperature and light. 2. Improper Administration: Incorrect drop volume or placement can lead to variable dosing. 3. Animal Stress: Stress during handling and measurement can artificially elevate IOP. 4. Tachyphylaxis: Diminished response to the drug over time.1. Formulation: Ensure proper storage of the solution as per manufacturer guidelines. Prepare fresh formulations as needed and protect from light. Consider using a stable, commercially available formulation if possible. For custom formulations, conduct stability studies. 2. Administration: Use a calibrated micropipette for accurate dosing (e.g., 5-10 µL).[1] Instill the drop into the lower conjunctival sac, avoiding contact with the cornea.[1] Allow for a brief period of head restraint to ensure drop distribution.[1] 3. Acclimatization: Acclimate animals to handling and IOP measurement procedures to minimize stress-induced IOP spikes. 4. Dosing Regimen: Review the dosing frequency. While once-daily dosing is typical, some animal models may require a different regimen.[2]
Significant Conjunctival Hyperemia (Redness) 1. High Drug Concentration: The concentration of this compound may be too high for the specific animal model. 2. Vehicle Irritation: Components of the vehicle (e.g., preservatives) may be causing irritation. 3. Sensitivity of the Animal Model: Some species or strains are more prone to ocular irritation.1. Concentration Adjustment: Consider titrating down the concentration to the lowest effective dose. 2. Vehicle Control: Always include a vehicle-only control group to differentiate between drug- and vehicle-induced effects. 3. Model Selection: If hyperemia is severe and persistent, consider whether the chosen animal model is appropriate.
Poor Corneal Penetration 1. Formulation Properties: The physicochemical properties of the formulation (e.g., pH, viscosity) may not be optimal for corneal absorption. 2. Ocular Surface Abnormalities: Pre-existing corneal conditions in the animal can hinder drug penetration.1. Formulation Optimization: Adjust the pH of the formulation to be closer to that of tear fluid (around 7.4) to minimize irritation and improve absorption.[3] Consider the use of penetration enhancers, though with caution due to potential toxicity. 2. Animal Health: Ensure animals are free from ocular surface diseases before starting the study.
Miosis (Pupil Constriction) This is a known pharmacological effect of prostaglandin analogs like this compound.This is an expected finding and can be used as an indicator of drug activity. Document the degree and duration of miosis as part of the study's safety assessment.
Systemic Side Effects While rare with topical administration, systemic absorption can occur.Monitor animals for any signs of systemic toxicity. If observed, re-evaluate the dose and administration technique to minimize systemic exposure.

Frequently Asked Questions (FAQs)

Q1: What is the dual mechanism of action of this compound?

A1: this compound is a dual-action compound. Upon topical administration, it is metabolized into latanoprost acid and butanediol mononitrate. Latanoprost acid, a prostaglandin F2α analog, increases aqueous humor outflow through the uveoscleral pathway. The butanediol mononitrate releases nitric oxide (NO), which relaxes the trabecular meshwork and Schlemm's canal, increasing outflow through the conventional pathway.

Q2: Which animal models are suitable for studying this compound?

A2: this compound has been studied in various animal models, including:

  • Dogs (Beagles): Both normal and glaucomatous beagle models have been used to evaluate IOP reduction and pupil size.

  • Cats: Studies have been conducted in normal cats and those with feline congenital glaucoma.

  • Rabbits: Often used for initial efficacy and pharmacokinetic studies due to anatomical similarities to the human eye.

  • Mice: Prostaglandin F-receptor knockout mice have been used to isolate the effects of the nitric oxide component.

  • Non-human primates: Used in laser-induced ocular hypertension models.

Q3: What level of IOP reduction can be expected in animal models?

A3: The extent of IOP reduction varies depending on the animal model, the baseline IOP, and the drug concentration used. In glaucomatous dogs, this compound has been shown to significantly decrease IOP. In rabbits with ocular hypertension, it has demonstrated a greater IOP-lowering effect compared to latanoprost.

Q4: What are the common ocular side effects observed in animal models?

A4: The most frequently reported ocular side effect is conjunctival hyperemia (redness). Miosis, or pupil constriction, is also a common and expected pharmacological effect. Most ocular adverse events are typically mild to moderate in severity.

Q5: How should this compound solutions be prepared and stored for animal studies?

A5: this compound is often supplied as a solution in ethanol. For experimental use, the ethanol can be evaporated under a gentle stream of nitrogen, and the compound can be reconstituted in a suitable vehicle, such as a sterile, isotonic solution. It is sparingly soluble in aqueous buffers. Stability is a key consideration, and solutions should be protected from light and stored at recommended temperatures.

Data Presentation

Table 1: Summary of this compound Efficacy in Canine Models

Study Animal Model Drug Concentration Key Findings on IOP Reduction Reference
Desai et al. (2022)Normal Beagle DogsNot specifiedMean IOP was 5.5 mmHg lower than the fellow eye and 3.6 mmHg lower than baseline after 5 days of treatment.
Komaromy et al. (2022)Glaucomatous Beagle Dogs (ADAMTS10-OAG)0.024%Mean IOP reduction to 15.1 ± 1.3 mmHg with once-daily dosing and 13.1 ± 1.1 mmHg with twice-daily dosing from a baseline of 30.0 ± 3.1 mmHg.

Table 2: Summary of this compound Efficacy in Feline and Rabbit Models

Study Animal Model Drug Concentration Key Findings on IOP Reduction Reference
Komaromy et al. (2024)Cats with Feline Congenital Glaucoma (FCG)0.024%Statistically significant mean IOP reduction of -7.2 mmHg (37.9% reduction) 4 hours after treatment.
Krauss et al.Rabbits with Ocular Hypertension (OHT)0.036%Showed a greater maximal IOP change from vehicle compared to latanoprost.

Experimental Protocols

1. Protocol for Topical Ocular Administration

  • Animal Restraint: Gently restrain the animal to minimize movement and stress.

  • Dosing: Using a calibrated micropipette, instill a precise volume (e.g., 5-10 µL) of the test solution into the lower conjunctival sac. Avoid touching the tip of the pipette to the cornea or other ocular surfaces.

  • Post-Dosing: Hold the animal's head in a stable position for a few moments to allow for drug distribution and minimize loss from blinking.

2. Protocol for Intraocular Pressure (IOP) Measurement

  • Instrumentation: Use a rebound tonometer (e.g., TonoVet, TonoLab) for accurate and well-tolerated IOP measurements in conscious animals.

  • Anesthesia (Optional): A drop of topical anesthetic may be applied prior to measurement.

  • Procedure:

    • Gently restrain the animal.

    • Position the tonometer probe perpendicular to the central cornea.

    • Activate the device to take a measurement. The instrument will provide an averaged reading from several measurements.

    • Record the reading. It is recommended to take at least three separate readings and average them for a final IOP value for that time point.

Mandatory Visualizations

Latanoprostene_Bunod_Signaling_Pathway cluster_conventional Conventional Pathway cluster_uveoscleral Uveoscleral Pathway This compound This compound Butanediol Mononitrate Butanediol Mononitrate This compound->Butanediol Mononitrate Metabolism NO Nitric Oxide (NO) Butanediol Mononitrate->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Converts GTP to PKG Protein Kinase G (PKG) cGMP->PKG Activates Rho Kinase Inhibition Rho Kinase Inhibition PKG->Rho Kinase Inhibition Cell Relaxation Trabecular Meshwork Cell Relaxation Rho Kinase Inhibition->Cell Relaxation Increased Outflow1 Increased Aqueous Outflow Cell Relaxation->Increased Outflow1 Latanoprostene Bunod_2 This compound Latanoprost Acid Latanoprost Acid Latanoprostene Bunod_2->Latanoprost Acid Metabolism FP Receptor Prostaglandin F Receptor (FP) Latanoprost Acid->FP Receptor Binds to MMP Upregulation Matrix Metalloproteinase (MMP) Upregulation FP Receptor->MMP Upregulation ECM Remodeling Extracellular Matrix (ECM) Remodeling in Ciliary Muscle MMP Upregulation->ECM Remodeling Increased Outflow2 Increased Aqueous Outflow ECM Remodeling->Increased Outflow2

Caption: Dual mechanism of action of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal Model Selection Animal Model Selection Acclimatization Acclimatization Animal Model Selection->Acclimatization Baseline IOP Baseline IOP Measurement Acclimatization->Baseline IOP Group Assignment Random Group Assignment (Treatment vs. Control) Baseline IOP->Group Assignment Topical Administration Topical Administration of This compound or Vehicle Group Assignment->Topical Administration IOP Monitoring IOP Monitoring at Predetermined Timepoints Topical Administration->IOP Monitoring Ocular Examination Ocular Examination (Hyperemia, Miosis, etc.) Topical Administration->Ocular Examination Data Collection Data Collection IOP Monitoring->Data Collection Ocular Examination->Data Collection Statistical Analysis Statistical Analysis (e.g., t-test, ANOVA) Data Collection->Statistical Analysis Results Interpretation Results Interpretation Statistical Analysis->Results Interpretation

Caption: General experimental workflow for preclinical studies.

References

Mitigating variability in intraocular pressure measurements in latanoprostene bunod studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating variability in intraocular pressure (IOP) measurements during studies involving latanoprostene bunod.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it impact IOP?

A1: this compound is a dual-action prostaglandin analog.[1] Upon administration, it is metabolized into two active moieties: latanoprost acid and butanediol mononitrate.[2][3] Latanoprost acid increases the outflow of aqueous humor through the uveoscleral pathway, while butanediol mononitrate releases nitric oxide, which enhances outflow through the trabecular meshwork and Schlemm's canal.[1][4] This dual mechanism leads to a significant reduction in intraocular pressure.

Q2: What is the expected timeline for IOP reduction after administering this compound?

A2: A reduction in IOP typically begins 1 to 3 hours after administration of this compound. The maximum IOP-lowering effect is generally observed between 11 and 13 hours post-administration.

Q3: How frequently should this compound be administered to maintain consistent IOP reduction?

A3: this compound is indicated for once-daily administration, typically in the evening. More frequent administration may paradoxically decrease the IOP-lowering effect.

Q4: What are the common adverse events associated with this compound that could indirectly affect IOP measurements?

A4: Common ocular adverse events include hyperemia (redness), eye irritation, and eye pain. These events are generally mild to moderate. While they do not directly alter the true IOP, discomfort could lead to patient squeezing or tearing, which can affect the accuracy of IOP measurements.

Q5: Can this compound be used concomitantly with other IOP-lowering medications?

A5: Yes. If used with other topical ophthalmic drugs, it is recommended to administer each medication at least five minutes apart to avoid washout and ensure proper absorption.

Troubleshooting Guides

This section provides practical guidance for addressing specific issues related to IOP measurement variability in your this compound studies.

Issue 1: High Variability in IOP Readings Within the Same Subject

  • Possible Cause: Inconsistent measurement timing.

    • Troubleshooting Step: Adhere to a strict time-of-day schedule for all IOP measurements for a given subject. Diurnal variation is a significant factor in IOP, with pressure naturally fluctuating throughout the day. In pivotal trials like APOLLO and LUNAR, IOP was measured at specific times (e.g., 8 am, 12 pm, and 4 pm) to standardize for diurnal changes.

  • Possible Cause: Patient-related factors.

    • Troubleshooting Step: Ensure the patient is relaxed and comfortable. Factors such as breath-holding (Valsalva maneuver), tight clothing around the neck, and patient anxiety can artificially elevate IOP readings. Instruct patients to breathe normally and loosen any restrictive clothing.

  • Possible Cause: Inconsistent drug administration.

    • Troubleshooting Step: Provide clear instructions and, if possible, observe the subject's self-administration technique to ensure consistency. The timing and volume of the instilled drop can affect the drug's efficacy and, consequently, IOP.

Issue 2: Discrepancies in IOP Measurements Between Different Study Sites in a Multi-Center Trial

  • Possible Cause: Lack of standardized operator training and certification.

    • Troubleshooting Step: Implement a robust training and certification program for all technicians performing tonometry. This should include standardized protocols for patient interaction, tonometer handling, and reading interpretation to minimize inter-observer variability.

  • Possible Cause: Variation in equipment and calibration.

    • Troubleshooting Step: Mandate the use of the same model of tonometer (e.g., Goldmann applanation tonometer) across all sites. Implement a regular and standardized calibration schedule for all tonometers used in the study.

  • Possible Cause: Environmental differences.

    • Troubleshooting Step: While difficult to control completely, try to standardize the clinical environment where measurements are taken as much as possible, including room lighting and patient positioning.

Issue 3: Unexpectedly Low or High IOP Readings

  • Possible Cause: Corneal properties affecting measurement accuracy.

    • Troubleshooting Step: Measure and document central corneal thickness (CCT) for all subjects. Thicker corneas can lead to artificially high IOP readings with applanation tonometry, while thinner corneas can result in artificially low readings. Previous refractive surgery can also alter corneal biomechanics and affect measurement accuracy.

  • Possible Cause: Tonometer error.

    • Troubleshooting Step: Before each measurement session, verify the tonometer's calibration. For Goldmann tonometers, this involves checking the calibration at 0, 20, and 60 mmHg using a calibration bar.

  • Possible Cause: Improper measurement technique.

    • Troubleshooting Step: Ensure the tonometer prism is making full and perpendicular contact with the central cornea. Avoid applying any external pressure to the globe with fingers when holding the eyelids open.

Data Presentation

The following tables summarize quantitative data on IOP reduction from key this compound clinical studies.

Table 1: Mean IOP Reduction in Pivotal Phase 3 Studies (APOLLO & LUNAR) - this compound 0.024% vs. Timolol 0.5%

TimepointThis compound Mean IOP (mmHg) RangeTimolol Mean IOP (mmHg) Range
Week 217.8 - 18.919.0 - 19.7
Week 617.8 - 18.919.0 - 19.7
Month 317.8 - 18.919.0 - 19.7
Data from pooled analysis of APOLLO and LUNAR studies.

Table 2: Long-Term IOP Reduction in the JUPITER Study (this compound 0.024%)

TimepointMean IOP (mmHg)Standard Deviation
Baseline19.62.9
Week 415.33.0
Week 5214.42.7
Data from the JUPITER study in a Japanese population.

Table 3: IOP Reduction in a Real-World Retrospective Study of Patients Switched to this compound 0.024%

VisitMean IOP (mmHg)Standard DeviationMean Reduction from Index (mmHg)Standard Deviation of Reduction
Pre-Index18.93.9N/AN/A
Index21.94.2N/AN/A
Post-Index Visit 116.53.75.43.3
Post-Index Visit 215.94.35.24.8
Applanation tonometry was used consistently across all visits.

Experimental Protocols

Protocol 1: IOP Measurement in APOLLO and LUNAR Studies

  • Objective: To assess the diurnal IOP-lowering effect of this compound 0.024% compared to timolol 0.5%.

  • Methodology:

    • Instrumentation: Goldmann applanation tonometer.

    • Measurement Schedule: Intraocular pressure was measured at three time points on each visit day: 8:00 AM, 12:00 PM, and 4:00 PM.

    • Visit Frequency: Post-randomization visits occurred at Week 2, Week 6, and Month 3.

    • Procedure: Whenever possible, the same certified operator measured the IOP at each visit using the same calibrated tonometer to minimize variability.

Protocol 2: IOP Measurement in the JUPITER Study

  • Objective: To evaluate the long-term safety and efficacy of this compound 0.024% in a Japanese population.

  • Methodology:

    • Instrumentation: Goldmann applanation tonometer.

    • Measurement Schedule: Intraocular pressure was measured at 10:00 AM at each study visit.

    • Visit Frequency: Evaluations were conducted every 4 weeks for a total of 52 weeks.

    • Procedure: Standardized procedures for Goldmann applanation tonometry were followed at all study sites.

Mandatory Visualizations

latanoprostene_bunod_moa cluster_drug This compound cluster_metabolism Metabolism in Eye cluster_pathways Aqueous Humor Outflow Pathways This compound This compound Latanoprost Acid Latanoprost Acid This compound->Latanoprost Acid Metabolized to Butanediol Mononitrate Butanediol Mononitrate This compound->Butanediol Mononitrate Metabolized to Uveoscleral Pathway Uveoscleral Pathway Latanoprost Acid->Uveoscleral Pathway Increases Outflow Nitric Oxide Nitric Oxide Butanediol Mononitrate->Nitric Oxide Releases IOP Reduction IOP Reduction Uveoscleral Pathway->IOP Reduction Contributes to Trabecular Meshwork / Schlemm's Canal Trabecular Meshwork / Schlemm's Canal Trabecular Meshwork / Schlemm's Canal->IOP Reduction Contributes to Nitric Oxide->Trabecular Meshwork / Schlemm's Canal Increases Outflow

Caption: Dual mechanism of action of this compound.

iop_measurement_workflow cluster_prep Preparation cluster_measurement Measurement cluster_recording Recording and Repetition A Patient Comfort and Positioning B Tonometer Calibration Check A->B C Instill Anesthetic and Fluorescein B->C D Align Tonometer with Central Cornea C->D E Observe Semicircular Mires D->E F Adjust Dial until Inner Edges Touch E->F G Record IOP Measurement and Time F->G H Repeat for Second Measurement G->H I If >2 mmHg difference, take third reading H->I J Record final value (mean or median) I->J Yes I->J No (take mean)

Caption: Standardized workflow for Goldmann applanation tonometry.

troubleshooting_logic Start High IOP Variability Observed Q1 Is measurement timing consistent? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No. Implement strict time schedule. Q1->A1_No Q2 Are patient factors controlled? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes A2_No No. Address patient posture, anxiety, etc. Q2->A2_No Q3 Is tonometer calibrated and technique standardized? A2_Yes->Q3 A3_Yes Yes Q3->A3_Yes A3_No No. Recalibrate and retrain operators. Q3->A3_No End Consider other factors (e.g., corneal properties) A3_Yes->End

References

Technical Support Center: Enhancing the Bioavailability of Latanoprostene Bunod in Ocular Tissue

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the ocular bioavailability of latanoprostene bunod.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the formulation and evaluation of this compound delivery systems.

Problem Potential Cause Recommended Solution
Low in vitro corneal permeability of this compound This compound, a prodrug, requires enzymatic conversion to its active moieties, latanoprost acid and butanediol mononitrate. The in vitro model may lack the necessary esterase activity.1. Ensure the use of a corneal model with sufficient metabolic activity, such as primary corneal cell cultures or freshly excised corneal tissue. 2. Consider pre-incubating the drug with corneal homogenates to simulate metabolic conversion before the permeability study. 3. Validate the esterase activity of your chosen in vitro model.
Inconsistent drug release from in situ gel formulation 1. Improper polymer concentration leading to premature or delayed gelation. 2. Variability in the ionic strength or pH of the simulated tear fluid used for testing.1. Optimize the polymer concentration (e.g., gellan gum, chitosan) to ensure gelation occurs under physiological conditions. 2. Standardize the composition of the simulated tear fluid to mimic the ionic strength and pH of human tears.[1]
Poor encapsulation efficiency of this compound in nanoparticles 1. Incompatible polymer or lipid matrix with the lipophilic nature of this compound. 2. Suboptimal formulation parameters (e.g., homogenization speed, sonication time).1. Select biocompatible and biodegradable polymers or lipids known to effectively encapsulate lipophilic drugs. 2. Systematically optimize formulation parameters using a design of experiments (DoE) approach to maximize encapsulation.
High variability in intraocular pressure (IOP) reduction in animal models 1. Inconsistent drop instillation technique leading to variable dosage. 2. Stress-induced fluctuations in animal IOP. 3. Natural diurnal variation in IOP.1. Standardize the administration technique, including drop volume and placement. 2. Acclimatize animals to the experimental procedures to minimize stress. 3. Measure IOP at the same time each day to account for diurnal rhythms.
Precipitation of this compound in aqueous formulations This compound is a lipophilic compound with low aqueous solubility.1. Incorporate solubility enhancers such as cyclodextrins into the formulation.[2] 2. Formulate as a nanoemulsion or nanosuspension to improve dispersibility and stability in an aqueous vehicle.[3][4]

Frequently Asked Questions (FAQs)

This section addresses common questions related to enhancing the ocular bioavailability of this compound.

1. What is the mechanism of action of this compound?

This compound is a prodrug that is metabolized in the eye into two active moieties: latanoprost acid and butanediol mononitrate. This dual-action compound lowers intraocular pressure (IOP) through two pathways:

  • Latanoprost acid: As a prostaglandin F2α analog, it increases the outflow of aqueous humor through the uveoscleral pathway.

  • Butanediol mononitrate: This moiety releases nitric oxide (NO), which relaxes the trabecular meshwork and Schlemm's canal, thereby increasing aqueous humor outflow through the conventional pathway.

2. What are the main challenges in delivering this compound to ocular tissues?

The primary challenges are similar to those for other topically administered ophthalmic drugs and include:

  • Pre-corneal barriers: Rapid tear turnover, blinking, and nasolacrimal drainage can wash the drug away from the ocular surface, reducing the time available for absorption.

  • Corneal barrier: The cornea itself is a multi-layered tissue that limits the penetration of foreign substances.

  • Low aqueous solubility: this compound is a lipophilic molecule, which can make it challenging to formulate in aqueous eye drops without the use of solubilizing agents.

3. What formulation strategies can be used to enhance the bioavailability of this compound?

Several advanced formulation strategies can be employed to overcome the challenges of ocular drug delivery:

  • Mucoadhesive Polymers: Incorporating polymers like chitosan, hyaluronic acid, or carbomers can increase the residence time of the formulation on the ocular surface by adhering to the mucus layer of the tear film. This prolonged contact time allows for greater drug absorption.

  • In Situ Gelling Systems: These are liquid formulations that transform into a gel upon instillation into the eye due to triggers like changes in temperature, pH, or ionic strength. The gel matrix provides a sustained release of the drug.

  • Nanotechnology-based Systems: Formulating this compound into nanoparticles, nanoemulsions, or liposomes can improve its solubility and facilitate its transport across the corneal barrier.

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with lipophilic drugs like this compound, increasing their aqueous solubility and stability in eye drop formulations.

4. Are there any physical methods to improve the delivery of this compound?

Yes, microneedle-based systems are a promising physical enhancement strategy. These are patches with microscopic needles that can painlessly penetrate the superficial layers of the cornea or sclera to deliver the drug directly into the ocular tissue, bypassing some of the primary barriers.

5. How can the concentration of this compound and its metabolites be measured in ocular tissues?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying this compound and its active metabolites (latanoprost acid) in small biological samples like aqueous humor and corneal tissue. Sample preparation typically involves protein precipitation or liquid-liquid extraction.

Quantitative Data

The following tables summarize the intraocular pressure (IOP) lowering effects of this compound from various studies, which serves as an indicator of its biological activity and effective delivery to the target tissues.

Table 1: Comparison of IOP Reduction by this compound and Latanoprost

StudyDrug ConcentrationMean Diurnal IOP Reduction (Day 28)p-value vs. Latanoprost
VOYAGER StudyThis compound 0.024%9.00 mmHg0.005
VOYAGER StudyLatanoprost 0.005%7.77 mmHg-

Table 2: IOP Reduction with this compound Monotherapy

StudyDurationMean IOP Reduction from Baseline
Phase I Trial (Healthy Volunteers)14 Days3.6 mmHg (27%)
LEEP Study (Real-world)~5 Weeks16.3%

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to enhancing the bioavailability of this compound.

Protocol 1: In Vitro Corneal Permeability Assay

Objective: To evaluate the permeability of a novel this compound formulation across an in vitro corneal model.

Materials:

  • Franz diffusion cells

  • Excised animal cornea (e.g., rabbit, porcine) or a corneal cell culture model (e.g., HCE-T cells)

  • Simulated tear fluid (pH 7.4)

  • Phosphate-buffered saline (PBS)

  • Test formulation of this compound

  • Control formulation (e.g., this compound in simple buffer)

  • LC-MS/MS system for drug quantification

Procedure:

  • Mount the excised cornea or cell culture insert between the donor and receptor chambers of the Franz diffusion cell, with the epithelial side facing the donor chamber.

  • Fill the receptor chamber with a known volume of pre-warmed PBS, ensuring no air bubbles are trapped beneath the membrane.

  • Place a known concentration of the test or control formulation in the donor chamber.

  • Maintain the apparatus at 37°C and stir the receptor chamber continuously.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot from the receptor chamber and replace it with an equal volume of fresh, pre-warmed PBS.

  • Analyze the collected samples for latanoprost acid concentration using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Protocol 2: Quantification of Latanoprost Acid in Aqueous Humor (Rabbit Model)

Objective: To determine the concentration of latanoprost acid in the aqueous humor of rabbits following topical administration of a this compound formulation.

Materials:

  • New Zealand white rabbits

  • Test formulation of this compound

  • Topical anesthetic

  • 30-gauge needles and syringes

  • Microcentrifuge tubes

  • Internal standard (e.g., deuterated latanoprost acid)

  • Protein precipitation agent (e.g., acetonitrile)

  • LC-MS/MS system

Procedure:

  • Acclimatize rabbits to handling and experimental procedures.

  • Administer a single drop of the test formulation into the conjunctival sac of one eye of each rabbit.

  • At specified time points post-instillation (e.g., 15, 30, 60, 120, 240 minutes), anesthetize the cornea with a topical anesthetic.

  • Carefully collect approximately 50-100 µL of aqueous humor via paracentesis using a 30-gauge needle.

  • Immediately transfer the sample to a microcentrifuge tube containing the internal standard to prevent enzymatic degradation.

  • Add the protein precipitation agent, vortex, and centrifuge to pellet the proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system for analysis.

  • Construct a calibration curve using known concentrations of latanoprost acid to quantify the drug concentration in the samples.

Visualizations

Signaling Pathway of this compound

LB This compound Metabolism Corneal Esterases LB->Metabolism Topical Administration LA Latanoprost Acid Metabolism->LA BDMN Butanediol Mononitrate Metabolism->BDMN FP_Receptor Prostaglandin F Receptor LA->FP_Receptor Agonist NO_Release Nitric Oxide (NO) Release BDMN->NO_Release Uveoscleral Increased Uveoscleral Outflow FP_Receptor->Uveoscleral IOP Reduced Intraocular Pressure Uveoscleral->IOP sGC Soluble Guanylate Cyclase Activation NO_Release->sGC cGMP Increased cGMP sGC->cGMP TM_Relaxation Trabecular Meshwork Relaxation cGMP->TM_Relaxation Conventional Increased Conventional Outflow TM_Relaxation->Conventional Conventional->IOP

Caption: Dual mechanism of action of this compound for IOP reduction.

Experimental Workflow for Evaluating a Novel Formulation

Formulation Novel this compound Formulation InVitro In Vitro Permeability Study (Franz Diffusion Cell) Formulation->InVitro InVivo In Vivo Bioavailability Study (Rabbit Model) Formulation->InVivo IOP_Study IOP Reduction Study (Glaucomatous Animal Model) Formulation->IOP_Study Analysis1 LC-MS/MS Analysis of Permeated Drug InVitro->Analysis1 Analysis2 LC-MS/MS Analysis of Aqueous Humor InVivo->Analysis2 Analysis3 Tonometry Measurements IOP_Study->Analysis3 Data Data Analysis and Comparison Analysis1->Data Analysis2->Data Analysis3->Data Conclusion Conclusion on Bioavailability Enhancement Data->Conclusion

Caption: Workflow for assessing the enhanced bioavailability of a new formulation.

Logical Relationship of Bioavailability Enhancement Strategies

Goal Enhanced Ocular Bioavailability of this compound IncreaseResidence Increase Precorneal Residence Time Goal->IncreaseResidence EnhancePermeation Enhance Corneal Permeation Goal->EnhancePermeation ImproveSolubility Improve Aqueous Solubility Goal->ImproveSolubility Mucoadhesion Mucoadhesive Polymers IncreaseResidence->Mucoadhesion InSituGel In Situ Gelling Systems IncreaseResidence->InSituGel Nanoparticles Nanoparticles / Nanoemulsions EnhancePermeation->Nanoparticles Microneedles Microneedles EnhancePermeation->Microneedles ImproveSolubility->Nanoparticles Cyclodextrins Cyclodextrins ImproveSolubility->Cyclodextrins

Caption: Strategies for enhancing the ocular bioavailability of this compound.

References

Troubleshooting inconsistent results in latanoprostene bunod experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with latanoprostene bunod. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action of this compound?

A1: this compound is a dual-acting prodrug. Following topical administration, it is rapidly hydrolyzed by corneal esterases into two active moieties: latanoprost acid and butanediol mononitrate.[1][2][3] Latanoprost acid, a prostaglandin F2α analog, primarily increases the outflow of aqueous humor through the uveoscleral pathway.[4][5] Butanediol mononitrate releases nitric oxide (NO), which increases aqueous humor outflow through the trabecular meshwork and Schlemm's canal (the conventional pathway).

Q2: What are the recommended storage and stability conditions for this compound?

A2: Proper storage is crucial to ensure the integrity of this compound. Unopened bottles should be stored under refrigeration at 2°C to 8°C and protected from light. Once opened, the solution can be stored at room temperature (2°C to 25°C) for up to 8 weeks. During shipment, it can be maintained at temperatures up to 40°C for a maximum of 14 days.

Q3: How quickly is this compound metabolized in vivo?

A3: this compound is rapidly metabolized in the eye. Following topical administration, peak plasma concentrations of its active metabolite, latanoprost acid, are observed within approximately 5 minutes. The parent compound, this compound, and its other metabolite, butanediol mononitrate, are generally not found in quantifiable amounts in plasma after topical ocular administration.

Troubleshooting Inconsistent Results

Prostaglandin Pathway (Latanoprost Acid Activity)

Q4: My in vitro experiments assessing uveoscleral outflow show high variability. What could be the cause?

A4: Inconsistent results in uveoscleral outflow experiments can stem from several factors:

  • Indirect Measurement Methods: Many in vitro models rely on indirect calculations which can be notoriously variable.

  • Biological Variability: The anatomy and physiology of the uveoscleral outflow pathway can differ significantly between individual tissue samples.

  • Experimental Conditions: Factors such as perfusion pressure, temperature, and the duration of the experiment can all influence outflow rates.

  • Tracer Properties: The size and characteristics of fluorescent tracers used to measure outflow can affect their distribution and lead to inaccuracies.

Troubleshooting Steps:

  • Standardize Protocols: Ensure consistent experimental parameters across all assays.

  • Increase Sample Size: A larger number of replicates can help to account for biological variability.

  • Direct Visualization: Whenever possible, use imaging techniques to directly visualize and quantify tracer movement through the uveoscleral pathway.

  • Control for Ciliary Muscle Tone: The contractility of the ciliary muscle significantly impacts uveoscleral outflow. Consider using pharmacological agents to maintain a consistent state of muscle relaxation or contraction.

Q5: I am not observing the expected downstream signaling events (e.g., ERK1/2 phosphorylation) after treating cells with this compound. Why might this be?

A5: A lack of response in signaling pathway assays could be due to:

  • Receptor Expression: The target cells may not express sufficient levels of the Prostaglandin F (FP) receptor.

  • Cell Health: Poor cell viability or confluence can lead to a blunted cellular response.

  • Assay Timing: The peak activation of signaling pathways like ERK1/2 can be transient. Time-course experiments are essential to capture the optimal measurement window.

  • Compound Degradation: Improper storage or handling of this compound can lead to degradation of the active components.

Troubleshooting Steps:

  • Confirm Receptor Expression: Use techniques like RT-PCR or immunofluorescence to verify FP receptor expression in your cell model.

  • Optimize Cell Culture Conditions: Ensure cells are healthy and at an appropriate density.

  • Perform a Time-Course Analysis: Measure the signaling response at multiple time points after treatment to identify the peak activation.

  • Verify Compound Integrity: Use a fresh, properly stored aliquot of this compound.

Nitric Oxide (NO) Pathway (Butanediol Mononitrate Activity)

Q6: My nitric oxide (NO) measurements using the Griess assay are inconsistent or lower than expected. What are the common pitfalls?

A6: The Griess assay, while common, has several limitations, especially in complex biological media like cell culture supernatant.

  • Interference from Media Components: Proteins, amino acids (like cysteine and tyrosine), and other components of cell culture media can interfere with the Griess reaction, leading to inaccurate readings.

  • Low Sensitivity: The Griess assay has a relatively high limit of detection and may not be sensitive enough to measure low concentrations of NO.

  • Rapid NO Oxidation: Nitric oxide is a highly reactive molecule with a short half-life and is rapidly oxidized, making accurate quantification challenging.

  • Incorrect Sample Handling: Improper sample collection and storage can lead to the degradation of nitrite, the stable product measured by the Griess assay.

Troubleshooting Steps:

  • Use a More Sensitive Method: Consider alternative methods for NO detection with higher sensitivity and less susceptibility to interference, such as chemiluminescence or electrochemical sensors.

  • Optimize Griess Assay Protocol: If using the Griess assay, ensure you are using a non-phenol red containing media and consider deproteinating your samples before the assay.

  • Control for Environmental Factors: The release of NO from donors is influenced by pH and temperature. Maintain consistent environmental conditions during your experiments.

  • Real-Time Monitoring: For a more accurate understanding of NO kinetics, employ real-time measurement techniques.

Q7: I am having difficulty observing the expected relaxation of trabecular meshwork (TM) cells in my contractility assays.

A7: Inconsistent results in TM cell contractility assays can be due to:

  • Cell Culture Substrate: The substrate on which the cells are cultured can significantly influence their morphology and contractile behavior.

  • Contractile Agonist: The choice and concentration of the agent used to induce contraction (e.g., endothelin-1) can affect the magnitude of the response.

  • Assay Method: Different methods for assessing contractility (e.g., collagen gel contraction, trans-endothelial electrical resistance) have varying sensitivities and sources of variability.

  • Cell Line Variability: Primary human TM cells can exhibit significant donor-to-donor variability in their contractile properties.

Troubleshooting Steps:

  • Use a Biologically Relevant Substrate: Consider using hydrogels that mimic the extracellular matrix of the trabecular meshwork to provide a more physiologically relevant environment.

  • Optimize Agonist Concentration: Perform a dose-response curve for your contractile agonist to determine the optimal concentration for your experiments.

  • Select an Appropriate Assay: Choose a contractility assay that is well-suited for your experimental question and cell type.

  • Characterize Your Cell Line: Thoroughly characterize the contractile properties of your specific TM cell line to establish a baseline for your experiments.

Quantitative Data Summary

Table 1: this compound Clinical Trial Efficacy Data

StudyComparatorMean IOP Reduction from Baseline (this compound 0.024%)Mean IOP Reduction from Baseline (Comparator)
APOLLO Timolol 0.5%7.5 to 9.1 mm HgNot explicitly stated in pooled analysis
LUNAR Timolol 0.5%7.5 to 9.1 mm HgNot explicitly stated in pooled analysis
VOYAGER Latanoprost 0.005%9.0 mm Hg7.8 mm Hg

Note: Data is compiled from pooled analyses and individual study reports. IOP = Intraocular Pressure.

Experimental Protocols

Protocol 1: In Vitro Hydrolysis of this compound

This protocol is adapted from a method used for latanoprost hydrolysis in human ocular tissues.

  • Tissue Preparation: Dissect fresh ocular tissues (e.g., cornea, ciliary body) and divide them into replicates.

  • Incubation: Place tissue samples in an incubation buffer (e.g., Glutathione-bicarbonated Ringer's buffer, pH 7.4).

  • Dosing: Add this compound to the incubation tubes at the desired concentration.

  • Sampling: Collect samples from the incubation medium at predetermined time points (e.g., 0, 30, 60, 120, 240 minutes).

  • Analysis: Analyze the samples using LC-MS/MS to quantify the disappearance of this compound and the formation of its metabolites, latanoprost acid and butanediol mononitrate.

Protocol 2: Trabecular Meshwork (TM) Cell Contractility Assay (Collagen Gel Contraction)

This protocol is based on methods used to assess TM cell contractility.

  • Cell Preparation: Culture human trabecular meshwork (HTM) cells to the desired confluence.

  • Gel Preparation: Prepare collagen gels in a 24-well plate.

  • Cell Seeding: Embed the HTM cells within the collagen gel matrix.

  • Gel Polymerization: Allow the collagen gels to polymerize at 37°C.

  • Treatment: After an initial incubation period, treat the gels with a contractile agonist (e.g., endothelin-1) in the presence or absence of this compound.

  • Image Acquisition: Capture images of the gels at regular intervals over a set time period.

  • Analysis: Measure the area of the gels in the captured images. A decrease in gel area indicates cell contraction.

Visualizations

cluster_Metabolism Metabolism of this compound This compound This compound Latanoprost Acid Latanoprost Acid This compound->Latanoprost Acid Corneal Esterases Butanediol Mononitrate Butanediol Mononitrate This compound->Butanediol Mononitrate Corneal Esterases Nitric Oxide (NO) Nitric Oxide (NO) Butanediol Mononitrate->Nitric Oxide (NO)

Caption: Metabolic breakdown of this compound in the eye.

cluster_Prostaglandin Prostaglandin Pathway cluster_NO Nitric Oxide Pathway Latanoprost Acid Latanoprost Acid FP Receptor FP Receptor Latanoprost Acid->FP Receptor Agonist Increased MMPs Increased MMPs FP Receptor->Increased MMPs ECM Remodeling ECM Remodeling Increased MMPs->ECM Remodeling Increased Uveoscleral Outflow Increased Uveoscleral Outflow ECM Remodeling->Increased Uveoscleral Outflow Nitric Oxide (NO) Nitric Oxide (NO) Soluble Guanylate Cyclase (sGC) Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->Soluble Guanylate Cyclase (sGC) Activates Increased cGMP Increased cGMP Soluble Guanylate Cyclase (sGC)->Increased cGMP TM Cell Relaxation TM Cell Relaxation Increased cGMP->TM Cell Relaxation Increased Trabecular Outflow Increased Trabecular Outflow TM Cell Relaxation->Increased Trabecular Outflow This compound This compound This compound->Latanoprost Acid This compound->Nitric Oxide (NO)

Caption: Dual signaling pathways of this compound.

Start Start Inconsistent Results Inconsistent Results Start->Inconsistent Results Prostaglandin Pathway Issue Prostaglandin Pathway Issue Inconsistent Results->Prostaglandin Pathway Issue Uveoscleral/ Signaling NO Pathway Issue NO Pathway Issue Inconsistent Results->NO Pathway Issue TM Cell/ NO Measurement Check Receptor Expression Check Receptor Expression Prostaglandin Pathway Issue->Check Receptor Expression Optimize Assay Timing Optimize Assay Timing Prostaglandin Pathway Issue->Optimize Assay Timing Verify Cell Health Verify Cell Health Prostaglandin Pathway Issue->Verify Cell Health Use Alternative NO Assay Use Alternative NO Assay NO Pathway Issue->Use Alternative NO Assay Control Environmental Factors Control Environmental Factors NO Pathway Issue->Control Environmental Factors Optimize Cell Substrate Optimize Cell Substrate NO Pathway Issue->Optimize Cell Substrate End End Check Receptor Expression->End Optimize Assay Timing->End Verify Cell Health->End Use Alternative NO Assay->End Control Environmental Factors->End Optimize Cell Substrate->End

Caption: Troubleshooting workflow for inconsistent results.

References

Technical Support Center: Strategies to Minimize Hyperemia as a Side Effect in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on minimizing hyperemia as an unintended side effect in animal studies. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs) to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is hyperemia and why is it a concern in animal studies?

Hyperemia is the increase of blood flow to a specific tissue or organ in the body. It can be classified as either active or passive. Active hyperemia is an active process resulting from arteriolar dilation, which increases blood flow to a tissue. This is often a physiological response to increased metabolic demand, such as during exercise or digestion, but can also be a hallmark of inflammation. Passive hyperemia, also known as congestion, is a passive process that results from impaired venous outflow from a tissue.

In animal studies, unintended hyperemia can be a significant concern as it can:

  • Confound experimental results: If a test compound induces hyperemia, it can be difficult to distinguish this side effect from a primary inflammatory response or other vascular effects being investigated.

  • Mask other endpoints: Severe redness or swelling associated with hyperemia can obscure the observation of other visual endpoints.

  • Indicate off-target effects: Unintended vasodilation may suggest that a compound is interacting with unintended receptors or pathways.

  • Cause unnecessary stress or discomfort to the animal, which can impact the ethical conduct of the study and the validity of the data.

Q2: What are the common causes of drug-induced hyperemia in animal studies?

Drug-induced hyperemia is often a result of the pharmacological action of a test compound on the vasculature. Common causes include:

  • Direct vasodilation: The compound may directly act on vascular smooth muscle to cause relaxation and vasodilation.

  • Inflammatory mediator release: The compound may trigger the release of endogenous vasodilators such as prostaglandins, histamine, and bradykinin from surrounding tissues.

  • Neurogenic inflammation: The compound may stimulate sensory nerves, leading to the release of neuropeptides like substance P and calcitonin gene-related peptide (CGRP), which are potent vasodilators.

  • Vehicle effects: The formulation or vehicle used to deliver the test compound can sometimes induce irritation and a hyperemic response.

Q3: How can I differentiate between active and passive hyperemia in my animal model?

Distinguishing between active and passive hyperemia can be crucial for interpreting your results. Here are some key differences:

FeatureActive HyperemiaPassive Hyperemia
Appearance Bright redBluish-red or cyanotic
Temperature Warm to the touchCool to the touch
Mechanism Increased arterial inflowDecreased venous outflow
Common Causes Inflammation, exercise, drug-induced vasodilationVenous obstruction, heart failure

Troubleshooting Guide

Problem 1: My test compound is causing significant hyperemia, which is interfering with the assessment of other endpoints.

Solution:

  • Dose-Response Assessment: Determine if the hyperemia is dose-dependent. A lower, non-hyperemic dose may still be effective for the primary endpoint.

  • Pharmacological Inhibition: Co-administer a pharmacological agent to counteract the vasodilation. The choice of agent will depend on the suspected mechanism of hyperemia.

  • Formulation Optimization: Evaluate if the vehicle is contributing to the irritation. Test alternative formulations or vehicles with known low irritancy potential.

Problem 2: I am unsure of the mechanism behind the observed hyperemia.

Solution:

  • Histopathology: Collect tissue samples from the hyperemic site for histopathological analysis. This can help identify signs of inflammation, such as immune cell infiltration, which would suggest an inflammatory mechanism.

  • Pharmacological Antagonists: Use specific receptor antagonists to probe the underlying pathway. For example, if a prostaglandin-mediated mechanism is suspected, pre-treatment with a cyclooxygenase (COX) inhibitor like indomethacin could be tested.

  • Nerve Blockade: If neurogenic inflammation is suspected, local anesthetics or specific neuropeptide receptor antagonists can be used to see if they attenuate the hyperemic response.

Strategies to Minimize Hyperemia

Several pharmacological strategies can be employed to minimize hyperemia. The choice of agent should be based on the specific experimental context and the suspected mechanism of vasodilation.

Pharmacological Agents

A variety of pharmacological agents can be used to counteract hyperemia by inducing vasoconstriction or reducing inflammation.

Drug ClassExamplesMechanism of ActionApplication Notes
α-Adrenergic Agonists Epinephrine, Norepinephrine, PhenylephrineStimulate α-adrenergic receptors on vascular smooth muscle, leading to vasoconstriction.Effective for topical application to reduce localized hyperemia. Systemic administration can have cardiovascular side effects.
Corticosteroids Betamethasone, Dexamethasone, ClobetasolInhibit the inflammatory cascade by suppressing the expression of pro-inflammatory genes and enzymes like phospholipase A2. This reduces the production of vasodilatory prostaglandins and leukotrienes. They also have direct vasoconstrictive effects.Can be applied topically or administered systemically. Chronic use can lead to skin atrophy and other side effects.
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) Indomethacin, MeclofenamateInhibit cyclooxygenase (COX) enzymes, thereby blocking the synthesis of vasodilatory prostaglandins.Can be administered systemically or topically. Non-selective COX inhibitors may have gastrointestinal side effects.
COX-2 Inhibitors Celecoxib, RofecoxibSelectively inhibit the COX-2 enzyme, which is upregulated during inflammation, leading to reduced prostaglandin synthesis.May have a better gastrointestinal safety profile compared to non-selective NSAIDs.
Quantitative Data on Hyperemia Reduction

The following table summarizes quantitative data from a study investigating the effect of a COX inhibitor on reactive hyperemia in dogs.

TreatmentOcclusion DurationPeak Reactive Hyperemia (ml/min)Percent Reduction
Vehicle 10s39 ± 13-
Indomethacin 10s15 ± 561.5%
Vehicle 20s82 ± 24-
Indomethacin 20s47 ± 1742.7%

Data adapted from a study on the role of prostaglandins in coronary blood flow regulation in dogs.

Experimental Protocols

Induction of Post-Occlusive Reactive Hyperemia (PORH) in Rats

This protocol describes a common method for inducing a transient and reproducible hyperemic response in the hindlimb of a rat.

Materials:

  • Anesthetized rat

  • Small animal vascular occluder or micro-clamp

  • Laser Doppler flowmetry (LDF) system with a surface probe

  • Data acquisition system

Procedure:

  • Anesthetize the rat according to your institution's approved protocol.

  • Carefully expose the femoral artery in one hindlimb.

  • Place the LDF probe on the plantar surface of the paw to record baseline blood flow.

  • Once a stable baseline is established, occlude the femoral artery using the vascular occluder for a predetermined duration (e.g., 1, 3, or 5 minutes).

  • Release the occlusion and continue to record blood flow using the LDF system for at least 5-10 minutes to capture the full hyperemic response and return to baseline.

  • The magnitude of the reactive hyperemia can be quantified by measuring the peak blood flow and the area under the curve of the hyperemic response.

Measurement of Skin Blood Flow using Laser Doppler Flowmetry (LDF)

LDF is a non-invasive technique used to measure microvascular blood perfusion.

Procedure:

  • Gently shave the area of interest on the animal to ensure good contact between the LDF probe and the skin.

  • Secure the LDF probe to the skin using a probe holder and double-sided adhesive tape. Avoid applying excessive pressure, as this can occlude the microvasculature.

  • Allow the animal to acclimate and for the blood flow signal to stabilize before starting any experimental interventions.

  • Record baseline blood flow for a sufficient period (e.g., 5-10 minutes).

  • Administer the test compound or perform the experimental manipulation.

  • Continuously record the LDF signal throughout the experiment to monitor changes in blood flow.

  • Data is typically expressed in arbitrary perfusion units (APU) or can be normalized to the baseline reading.

Visualizations

Signaling Pathway of Prostaglandin-Induced Vasodilation

Prostaglandin_Vasodilation cluster_membrane Cell Membrane cluster_smooth_muscle Vascular Smooth Muscle Cell PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX Cyclooxygenase (COX-1/COX-2) Arachidonic_Acid->COX Substrate for PGH2 Prostaglandin H2 COX->PGH2 Converts to PGI_Synthase PGI Synthase PGH2->PGI_Synthase Substrate for PGE_Synthase PGE Synthase PGH2->PGE_Synthase Substrate for PGI2 Prostacyclin (PGI2) PGI_Synthase->PGI2 Produces PGE2 Prostaglandin E2 PGE_Synthase->PGE2 Produces IP_Receptor IP Receptor PGI2->IP_Receptor Activates EP_Receptor EP Receptor PGE2->EP_Receptor Activates AC Adenylyl Cyclase IP_Receptor->AC Stimulates EP_Receptor->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Relaxation Relaxation (Vasodilation) PKA->Relaxation Leads to

Caption: Prostaglandin synthesis and signaling pathway leading to vasodilation.

Experimental Workflow for Assessing Anti-Hyperemic Compounds

Anti_Hyperemia_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_induction Induction & Measurement cluster_analysis Data Analysis Animal_Prep Animal Preparation (Anesthesia, Shaving) Baseline Baseline Blood Flow Measurement (LDF) Animal_Prep->Baseline Group1 Vehicle Control Baseline->Group1 Group2 Test Compound Baseline->Group2 Group3 Test Compound + Anti-Hyperemic Agent Baseline->Group3 Induce_Hyperemia Induce Hyperemia (e.g., Topical Application, Post-Occlusive) Group1->Induce_Hyperemia Group2->Induce_Hyperemia Group3->Induce_Hyperemia Measure_Flow Measure Blood Flow (LDF) Induce_Hyperemia->Measure_Flow Quantify Quantify Hyperemia (Peak Flow, Area Under Curve) Measure_Flow->Quantify Compare Compare Groups Quantify->Compare

Caption: Experimental workflow for evaluating the efficacy of an anti-hyperemic agent.

Logical Relationship of Hyperemia Mitigation Strategies

Mitigation_Strategies cluster_strategies Mitigation Strategies cluster_pharma Pharmacological Agents Hyperemia Unwanted Hyperemia Dose_Reduction Dose Reduction Hyperemia->Dose_Reduction Address with Formulation_Change Formulation Change Hyperemia->Formulation_Change Address with Pharmacological_Intervention Pharmacological Intervention Hyperemia->Pharmacological_Intervention Address with Vasoconstrictors Vasoconstrictors Pharmacological_Intervention->Vasoconstrictors e.g. Anti_Inflammatory Anti-inflammatory Drugs Pharmacological_Intervention->Anti_Inflammatory e.g.

Caption: Logical relationship of strategies to mitigate unwanted hyperemia in animal studies.

Latanoprostene bunod formulation adjustments for enhanced stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Latanoprostene Bunod Formulation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on formulation adjustments for enhanced stability. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound, a dual prodrug, is susceptible to degradation primarily through hydrolysis of its two ester linkages. The ester bond of the latanoprost moiety can be hydrolyzed to form latanoprost acid. The second ester, part of the nitric oxide-donating butanediol mononitrate moiety, can also undergo hydrolysis. Additionally, like other prostaglandin analogs, this compound is sensitive to oxidation, heat, and light, which can lead to the formation of various degradation products.[1][2] Extreme pH conditions, in particular, can significantly accelerate the degradation process.[1][2]

Q2: What is the optimal pH for a stable this compound formulation?

A2: The commercial formulation of this compound ophthalmic solution (Vyzulta®) is buffered to a pH of 5.5 using a citric acid/sodium citrate buffer. This suggests that a slightly acidic pH is optimal for the stability of the molecule in an aqueous solution. Prostaglandin analogs, in general, exhibit better stability in slightly acidic conditions, as this minimizes the rate of hydrolysis of the ester bond.

Q3: What are the roles of the common excipients used in this compound formulations?

A3: The excipients in the Vyzulta® formulation are chosen to enhance the stability, solubility, and preservation of the drug product.

  • Polysorbate 80: This non-ionic surfactant acts as a solubilizing agent for the lipophilic this compound molecule in the aqueous vehicle. It can form micelles that encapsulate the drug, protecting it from hydrolysis and adsorption to the container walls.

  • Glycerin: This is a tonicity-adjusting agent, making the ophthalmic solution isotonic with tears and thus more comfortable for the patient.

  • Edetate Disodium (EDTA): EDTA is a chelating agent that sequesters metal ions.[3] Metal ions can catalyze oxidative degradation of the drug substance, so EDTA helps to improve the stability of the formulation by preventing these reactions.

  • Benzalkonium Chloride (BAK): This is a widely used preservative in multi-dose ophthalmic solutions to prevent microbial contamination after the bottle is opened.

  • Citric Acid/Sodium Citrate: This buffer system is used to maintain the pH of the formulation at an optimal level for drug stability, which for this compound is around 5.5.

Troubleshooting Guides

Problem 1: Rapid degradation of this compound observed in a new formulation.

  • Possible Cause 1: Suboptimal pH.

    • Troubleshooting Step: Measure the pH of your formulation. If it deviates significantly from the recommended pH of 5.5, adjust it using a suitable buffer system like citrate or phosphate. Perform a pH-stability study to determine the optimal pH range for your specific formulation.

  • Possible Cause 2: Presence of metal ion contaminants.

    • Troubleshooting Step: Ensure all glassware and components are thoroughly cleaned and free of metal ion residues. Consider incorporating a chelating agent like edetate disodium (EDTA) into your formulation at a suitable concentration (typically 0.01% to 0.1%) to sequester any trace metal ions.

  • Possible Cause 3: Oxidative degradation.

    • Troubleshooting Step: Protect your formulation from exposure to oxygen. This can be achieved by purging the formulation and the headspace of the container with an inert gas like nitrogen. The inclusion of an antioxidant may also be beneficial, but compatibility with all formulation components must be verified.

  • Possible Cause 4: Inappropriate storage conditions.

    • Troubleshooting Step: this compound is sensitive to heat and light. Unopened formulations should be stored under refrigeration (2-8°C) and protected from light. Once opened, storage at controlled room temperature (up to 25°C) for a limited period (e.g., 8 weeks) is typically recommended.

Problem 2: Precipitation or cloudiness observed in the formulation.

  • Possible Cause 1: Insufficient solubilization.

    • Troubleshooting Step: this compound has low aqueous solubility. Ensure that the concentration of your solubilizing agent, such as polysorbate 80, is sufficient to keep the drug in solution. The critical micelle concentration (CMC) of the surfactant must be exceeded. You may need to optimize the concentration of the surfactant or explore other solubilizing agents.

  • Possible Cause 2: Interaction with container material.

    • Troubleshooting Step: Prostaglandin analogs can adsorb to certain types of plastics. Low-density polyethylene (LDPE) is a commonly used material for ophthalmic dropper bottles and has shown good compatibility with many prostaglandin formulations. Conduct a compatibility study with your chosen container material to assess for any adsorption or leaching.

  • Possible Cause 3: pH shift leading to precipitation.

    • Troubleshooting Step: Verify the pH of the formulation. A significant shift in pH can affect the solubility of this compound. Ensure your buffer system has adequate capacity to maintain the pH within the desired range.

Quantitative Data Summary

ParameterConditionResultReference
Latanoprost Degradation 5 M HCl (4h)~91% degradation
5 M NaOH (4h)~95% degradation
30% H₂O₂ (6h)Significant degradation
White light (24h)Significant degradation
40°C (48h)Significant degradation
Vyzulta® Formulation pH 5.5
Vyzulta® Storage (Unopened) 2-8°C, protect from light
Vyzulta® Storage (Opened) 2-25°C for 8 weeks

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 1, 2, 4, and 8 hours. Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Place the stock solution in a temperature-controlled oven at 70°C for 24, 48, and 72 hours.

  • Photodegradation: Expose the stock solution to a light source providing both UV and visible light (in accordance with ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • At each time point, withdraw a sample and dilute it to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Characterize the degradation products using techniques such as LC-MS/MS to determine their mass and fragmentation patterns.

Protocol 2: Stability-Indicating HPLC Method for this compound

This is a general example of an HPLC method that can be adapted for the analysis of this compound and its degradation products. Method validation according to ICH guidelines is essential.

  • Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is a good starting point. For separating isomers, a cyano column may be beneficial.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.2) and an organic solvent (e.g., acetonitrile and/or methanol) is typically used.

  • Detection Wavelength: UV detection at a wavelength where this compound and its potential degradation products have absorbance (e.g., around 210 nm).

  • Injection Volume: This should be optimized based on the concentration of the sample and the sensitivity of the detector. For low-concentration formulations, a larger injection volume (e.g., 80 µL) may be necessary.

  • Column Temperature: Maintain a constant column temperature (e.g., 25°C) to ensure reproducible retention times.

Visualizations

Signaling_Pathway cluster_cornea Cornea cluster_aqueous_humor Aqueous Humor cluster_metabolism Metabolism cluster_outflow Aqueous Humor Outflow LB This compound LA Latanoprost Acid LB->LA Corneal Esterases BM Butanediol Mononitrate LB->BM Corneal Esterases Uveoscleral Uveoscleral Pathway (Increased Outflow) LA->Uveoscleral NO Nitric Oxide (NO) BM->NO Trabecular Trabecular Meshwork (Increased Outflow) NO->Trabecular

Caption: Metabolism and dual mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Formulation Prepare this compound Formulation Acid Acid Hydrolysis Formulation->Acid Base Base Hydrolysis Formulation->Base Oxidation Oxidation Formulation->Oxidation Thermal Thermal Stress Formulation->Thermal Photo Photostability Formulation->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS Degradant Identification (LC-MS/MS) HPLC->LCMS Data Data Analysis and Kinetics Calculation LCMS->Data

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Refinement of Animal Models for Latanoprostene Bunod Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with latanoprostene bunod in animal models.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during experiments, offering potential solutions and clarifications.

FAQs: General

  • Q1: What is the mechanism of action for this compound?

    • A1: this compound is a dual-action compound. It is a prostaglandin F2α analog and a nitric oxide (NO)-donating molecule.[1][2][3] Upon administration, it metabolizes into latanoprost acid and butanediol mononitrate.[4][5] Latanoprost acid increases the outflow of aqueous humor through the uveoscleral pathway by binding to prostaglandin F receptors in the ciliary muscle, which leads to remodeling of the extracellular matrix. The butanediol mononitrate releases nitric oxide, which relaxes the trabecular meshwork and Schlemm's canal, increasing aqueous humor outflow through the conventional pathway.

  • Q2: Why is this compound sometimes more effective than latanoprost at lowering intraocular pressure (IOP)?

    • A2: The enhanced efficacy of this compound in some models is attributed to its dual mechanism of action. While latanoprost primarily targets the uveoscleral outflow pathway, this compound also enhances the conventional (trabecular meshwork) outflow via its nitric oxide-donating component. This dual action can lead to a greater overall reduction in IOP.

  • Q3: In which animal models has this compound been shown to be effective?

    • A3: this compound has demonstrated IOP-lowering activity in various animal models, including rabbits with ocular hypertension, glaucomatous dogs, and non-human primates with ocular hypertension. It has also been shown to reduce IOP in normotensive Beagle dogs and young guinea pigs.

Troubleshooting: Experimental Models

  • Q4: We are not observing a significant IOP-lowering effect with this compound in our rabbit model. What could be the issue?

    • A4: Several factors could contribute to this. Rabbits are known to have a different expression of prostaglandin receptors compared to humans, which can affect the efficacy of prostaglandin analogs. Ensure that your ocular hypertension model is robust and consistently produces elevated IOP. The method of IOP measurement should also be validated for rabbits, as improper technique can lead to inaccurate readings. Additionally, confirm the stability and concentration of your this compound solution.

  • Q5: Our induced ocular hypertension model in rabbits shows high variability in IOP readings between animals. How can we improve consistency?

    • A5: High variability is a common challenge. To improve consistency, standardize the induction protocol meticulously. For instance, if using intracameral injections of viscous substances, ensure the volume and injection rate are consistent across all animals. For steroid-induced models, the injection site and volume are critical. Acclimatize the animals to the handling and measurement procedures to reduce stress-induced IOP fluctuations. Taking baseline IOP measurements over several days can also help establish a more stable starting point.

  • Q6: We are observing significant ocular irritation in our animal models after administering this compound. What are the potential causes and solutions?

    • A6: Ocular irritation can be caused by the drug itself, the vehicle, or the administration technique. Mild to moderate conjunctival hyperemia is a known side effect of both this compound and latanoprost. Ensure the formulation is at an appropriate pH and osmolarity for ocular use. Refine your administration technique to minimize physical irritation to the eye. If irritation persists, consider reducing the concentration or frequency of administration, though this may impact efficacy.

Troubleshooting: IOP Measurement

  • Q7: There are discrepancies in our IOP measurements. What are the best practices for accurate tonometry in animal models?

    • A7: Accurate IOP measurement is critical. Best practices include:

      • Standardized Technique: Ensure a consistent and gentle animal restraint method to avoid pressure on the globe or neck, which can artificially elevate IOP.

      • Proper Tonometer Use: Calibrate the tonometer regularly. For applanation tonometers, apply the probe perpendicular to the central cornea. For rebound tonometers, ensure the probe makes clean contact and rebounds without interference.

      • Anesthesia: If using anesthesia, be aware that many anesthetic agents can lower IOP. Standardize the anesthetic protocol and the timing of IOP measurements post-induction. Topical anesthetics are generally required for applanation tonometry.

      • Multiple Readings: Take the average of at least three readings per eye to improve accuracy.

Data Presentation

Table 1: Comparative IOP Reduction of this compound and Latanoprost in Various Animal Models

Animal ModelDrug ConcentrationBaseline IOP (mmHg)IOP Reduction with this compound (mmHg)IOP Reduction with Latanoprost (mmHg)Reference(s)
Normotensive Beagle DogsThis compound: 0.024%Latanoprost: 0.005%Not specified3.6 (from baseline)3.0 (from baseline)
Glaucomatous Beagle Dogs (ADAMTS10-OAG)This compound: 0.024%Latanoprost: 0.005%30.0 ± 3.114.9 (q24h), 16.9 (q12h)14.1 (q24h), 15.9 (q12h)
Young Guinea PigsThis compound: 0.024%Latanoprost: 0.005%Not specified5.26 ± 1.67 (interocular difference)3.5 ± 0.26 (interocular difference)
Ocular Hypertensive RabbitsThis compound: 0.036%Latanoprost: 0.030%Not specifiedGreater than latanoprostLess than this compound

Experimental Protocols

Protocol 1: Induction of Ocular Hypertension in Rabbits (Hypertonic Saline Method)

  • Animal Preparation: Anesthetize the rabbit according to your institution's approved protocol.

  • Injection Preparation: Prepare a sterile 2 M hypertonic saline solution. Draw 50 µL into a microsyringe with a 30-gauge needle.

  • Intracameral Injection: Gently proptose the eye and visualize an episcleral vein.

  • Injection: Slowly inject the 50 µL of hypertonic saline into the episcleral vein. Successful injection will be indicated by blanching of the vessel.

  • Post-injection Monitoring: Monitor the animal during recovery from anesthesia. IOP elevation is typically observed shortly after the injection.

Protocol 2: Intraocular Pressure Measurement (Rebound Tonometry)

  • Animal Restraint: Gently restrain the animal to minimize stress and movement. Avoid putting any pressure on the head, neck, or around the eye.

  • Tonometer Preparation: Load a new, sterile probe into the rebound tonometer (e.g., TonoVet).

  • Measurement: Position the tonometer perpendicular to the central cornea. Activate the device to allow the probe to make contact with the cornea and rebound.

  • Data Acquisition: The tonometer will automatically take a series of measurements and display the average IOP. An audible signal will indicate a successful reading.

  • Repeat Measurements: Obtain at least three separate readings for each eye and calculate the average.

Mandatory Visualizations

Signaling_Pathway cluster_cornea Cornea cluster_metabolism Metabolism cluster_uveoscleral Uveoscleral Pathway cluster_conventional Conventional Pathway LB Latanoprostene Bunod LA Latanoprost Acid LB->LA Carboxyl Esterases BM Butanediol Mononitrate LB->BM Carboxyl Esterases FP_receptor Prostaglandin F Receptor LA->FP_receptor Binds to NO Nitric Oxide (NO) BM->NO ECM_remodeling Extracellular Matrix Remodeling FP_receptor->ECM_remodeling Activates uveoscleral_outflow Increased Uveoscleral Outflow ECM_remodeling->uveoscleral_outflow IOP Reduced Intraocular Pressure (IOP) uveoscleral_outflow->IOP sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Increased cGMP sGC->cGMP TM_relaxation Trabecular Meshwork Relaxation cGMP->TM_relaxation conventional_outflow Increased Conventional Outflow TM_relaxation->conventional_outflow conventional_outflow->IOP

Caption: Dual signaling pathway of this compound for IOP reduction.

Experimental_Workflow start Start animal_selection Animal Model Selection (e.g., Rabbit, Dog, NHP) start->animal_selection acclimatization Acclimatization Period animal_selection->acclimatization baseline_iop Baseline IOP Measurement (Multiple Days) acclimatization->baseline_iop oht_induction Ocular Hypertension (OHT) Induction (Optional) baseline_iop->oht_induction group_assignment Random Group Assignment (Vehicle, Latanoprost, this compound) oht_induction->group_assignment drug_administration Topical Drug Administration group_assignment->drug_administration iop_monitoring IOP Monitoring (Multiple Time Points) drug_administration->iop_monitoring data_analysis Data Analysis (Comparison of IOP Reduction) iop_monitoring->data_analysis end End data_analysis->end

Caption: General experimental workflow for this compound testing.

References

Validation & Comparative

Latanoprostene Bunod Outperforms Latanoprost in Preclinical Glaucoma Models Through a Dual Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive review of preclinical data reveals the superior efficacy of latanoprostene bunod over latanoprost in reducing intraocular pressure (IOP), a key therapeutic target in glaucoma. This enhanced effect is attributed to its unique dual mechanism of action, which targets both the uveoscleral and trabecular meshwork outflow pathways of aqueous humor.

This compound is a novel nitric oxide (NO)-donating prostaglandin F2α analog.[1] Upon topical administration, it is metabolized into two active moieties: latanoprost acid and butanediol mononitrate.[2] The latter subsequently releases nitric oxide.[2] This dual action provides a complementary approach to lowering IOP. Latanoprost acid, a well-established prostaglandin analog, primarily increases the uveoscleral outflow of aqueous humor.[3][4] In contrast, the nitric oxide component enhances outflow through the trabecular meshwork and Schlemm's canal, the conventional outflow pathway. This dual pathway targeting is a key differentiator from latanoprost, which predominantly acts on the uveoscleral pathway.

Quantitative Comparison of IOP Reduction

Preclinical studies in various animal models have consistently demonstrated the superior IOP-lowering effect of this compound compared to latanoprost.

Animal ModelDrug ConcentrationThis compound IOP ReductionLatanoprost IOP ReductionKey Findings
Normotensive Beagle Dogs Not Specified5.5 mmHg lower than fellow eye; 3.6 mmHg lower than baseline4.5 mmHg lower than fellow eye; 3.0 mmHg lower than baselineBoth drugs significantly decreased IOP, with a trend towards greater reduction with this compound.
FP Receptor Knockout Mice Not SpecifiedSignificant IOP reductionNo significant IOP reductionHighlights the IOP-lowering effect of the nitric oxide moiety independent of the prostaglandin pathway.
Normotensive Rats (Wistar) 0.005%Not directly compared in this study3-5 mmHg reduction from baselineDemonstrates the IOP-lowering efficacy of latanoprost in a rodent model.
Normotensive Mice (NIH Swiss) 0.01%Not directly compared in this study14% ± 8% decreaseShows a dose-dependent IOP reduction with latanoprost.

Signaling Pathways and Mechanism of Action

The distinct mechanisms of action of this compound and latanoprost are rooted in their differential effects on the aqueous humor outflow pathways.

Comparative Signaling Pathways of this compound and Latanoprost cluster_LBN This compound cluster_LAT Latanoprost cluster_uveoscleral Uveoscleral Outflow Pathway cluster_trabecular Trabecular Outflow Pathway LBN This compound Metabolism Metabolism in Cornea LBN->Metabolism LA_LBN Latanoprost Acid Metabolism->LA_LBN BDMN Butanediol Mononitrate Metabolism->BDMN FP_receptor FP Receptor Agonism LA_LBN->FP_receptor NO Nitric Oxide BDMN->NO sGC ↑ Soluble Guanylate Cyclase NO->sGC LAT Latanoprost Metabolism_LAT Metabolism in Cornea LAT->Metabolism_LAT LA_LAT Latanoprost Acid Metabolism_LAT->LA_LAT LA_LAT->FP_receptor MMP ↑ Matrix Metalloproteinases FP_receptor->MMP ECM ECM Remodeling in Ciliary Muscle MMP->ECM Uveo_Outflow ↑ Uveoscleral Outflow ECM->Uveo_Outflow cGMP ↑ cGMP sGC->cGMP Relaxation Trabecular Meshwork Relaxation cGMP->Relaxation Trab_Outflow ↑ Trabecular Outflow Relaxation->Trab_Outflow

Dual mechanism of this compound.

Latanoprost acid, derived from both drugs, acts as a selective agonist of the prostaglandin F2α receptor. This activation leads to the upregulation of matrix metalloproteinases, which remodel the extracellular matrix of the ciliary muscle, thereby increasing the permeability of the sclera to aqueous fluid and enhancing uveoscleral outflow.

The nitric oxide released from this compound activates soluble guanylate cyclase in the trabecular meshwork and Schlemm's canal. This leads to an increase in cyclic guanosine monophosphate (cGMP), which in turn causes relaxation of the trabecular meshwork cells. This relaxation reduces the resistance to aqueous humor outflow through the conventional pathway.

Experimental Protocols

The preclinical evaluation of these compounds involves standardized methodologies to assess their efficacy on IOP and aqueous humor outflow.

Intraocular Pressure (IOP) Measurement

A common method for measuring IOP in preclinical animal models, such as rabbits and rodents, is applanation tonometry.

Workflow for IOP Measurement in Preclinical Models Animal_Prep Animal Acclimatization & Anesthesia Drug_Admin Topical Administration of Test Compound Animal_Prep->Drug_Admin Tonometry IOP Measurement using Tonometer (e.g., Tono-Pen, TonoLab) Drug_Admin->Tonometry Data_Acq Data Acquisition at Multiple Time Points Tonometry->Data_Acq Analysis Statistical Analysis of IOP Reduction Data_Acq->Analysis

IOP measurement experimental workflow.

Protocol:

  • Animal Acclimatization: Animals are acclimatized to the laboratory environment and handling procedures to minimize stress-induced IOP fluctuations.

  • Anesthesia: For IOP measurements, animals are often lightly anesthetized. The choice of anesthetic is critical as some agents can influence IOP.

  • Baseline IOP Measurement: Baseline IOP is measured in both eyes prior to drug administration using a calibrated tonometer.

  • Drug Administration: A precise volume of the test compound (e.g., this compound or latanoprost) or vehicle is administered topically to one eye, with the contralateral eye often serving as a control.

  • Post-Dose IOP Measurement: IOP is measured at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset, peak, and duration of the IOP-lowering effect.

Aqueous Humor Outflow Facility Measurement

The facility of aqueous humor outflow can be assessed using techniques such as constant-flow infusion.

Protocol:

  • Animal Preparation: The animal is anesthetized, and the eye is cannulated with a needle connected to a pressure transducer and an infusion pump.

  • Baseline Outflow Facility: A constant flow of a balanced salt solution is infused into the anterior chamber, and the resulting stable IOP is recorded. The outflow facility is calculated based on the infusion rate and the IOP.

  • Drug Administration: The test compound is added to the infusion fluid or administered topically.

  • Post-Dose Outflow Facility: The infusion is continued, and the new stable IOP is recorded. The change in outflow facility is then calculated to determine the effect of the drug.

References

Validating the Dual Mechanism of Action of Latanoprostene Bunod In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of latanoprostene bunod's in vivo performance against other key glaucoma treatments, supported by experimental data. It delves into the validation of its dual mechanism of action, offering detailed experimental protocols and clear data presentation to inform research and development in ophthalmology.

Dual Mechanism of Action: A Two-Pronged Approach to Lowering Intraocular Pressure

This compound is a novel intraocular pressure (IOP)-lowering agent with a unique dual mechanism of action.[1][2] Upon topical administration, it is rapidly metabolized into two active moieties: latanoprost acid and a nitric oxide (NO)-donating entity, butanediol mononitrate.[3][4][5] This dual-action compound targets both the uveoscleral and trabecular meshwork outflow pathways to effectively reduce IOP.

  • Latanoprost Acid and the Uveoscleral Outflow Pathway: Latanoprost acid, a prostaglandin F2α analog, increases aqueous humor outflow through the uveoscleral pathway. It binds to prostaglandin F (FP) receptors in the ciliary muscle, leading to the remodeling of the extracellular matrix. This remodeling is achieved by increasing the expression of matrix metalloproteinases (MMPs), such as MMP-1, MMP-3, and MMP-9, which degrades collagen in the ciliary muscle, thereby reducing hydraulic resistance and enhancing outflow.

  • Nitric Oxide and the Trabecular Meshwork Outflow Pathway: The nitric oxide-donating component relaxes the trabecular meshwork and Schlemm's canal, the primary route for aqueous humor drainage. NO activates soluble guanylate cyclase (sGC), which in turn increases the levels of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the relaxation of the trabecular meshwork cells, increasing the outflow of aqueous humor through the conventional pathway and contributing to a further reduction in IOP.

In Vivo Performance: Comparative Clinical Trials

The efficacy of this compound in lowering IOP has been demonstrated in several key clinical trials, where it has been compared to established glaucoma medications like latanoprost and timolol.

This compound vs. Latanoprost: The VOYAGER Study

The VOYAGER study was a randomized, investigator-masked, parallel-group, dose-ranging study that compared the efficacy and safety of different concentrations of this compound with latanoprost 0.005%. The study found that this compound 0.024% resulted in significantly greater reductions in mean diurnal IOP compared to latanoprost at day 28.

Table 1: Mean Diurnal IOP Reduction from Baseline (mmHg) in the VOYAGER Study

Treatment GroupDay 7Day 14Day 28
This compound 0.024%8.38.99.0
Latanoprost 0.005%7.37.77.8
p-valuep=0.033p=0.015p=0.005
This compound vs. Timolol: The APOLLO and LUNAR Studies

The APOLLO and LUNAR studies were phase 3, randomized, multicenter, double-masked, parallel-group clinical trials that compared the IOP-lowering effect of this compound 0.024% with timolol maleate 0.5%. In a pooled analysis of these studies, this compound demonstrated a significantly greater reduction in mean IOP compared to timolol at all nine evaluation time points over three months.

Table 2: Mean IOP (mmHg) at Different Time Points in the APOLLO and LUNAR Studies (Pooled Data)

VisitTimeThis compound 0.024%Timolol 0.5%
Week 28 AM18.519.3
12 PM17.718.8
4 PM17.818.9
Week 68 AM18.319.2
12 PM17.518.6
4 PM17.618.7
Month 38 AM18.219.0
12 PM17.418.5
4 PM17.518.6

Experimental Protocols for In Vivo Validation

The dual mechanism of action of this compound has been validated through various in vivo animal models. Below are detailed methodologies for key experiments.

Measurement of Intraocular Pressure in Animal Models

Objective: To assess the IOP-lowering efficacy of this compound in comparison to other agents in a controlled in vivo setting.

Animal Models:

  • Normotensive Beagle dogs

  • Wistar rats

  • Animal models of ocular hypertension or glaucoma (e.g., rabbits, non-human primates)

Materials:

  • This compound ophthalmic solution (e.g., 0.024%)

  • Comparator ophthalmic solutions (e.g., latanoprost 0.005%, timolol 0.5%)

  • Vehicle control (e.g., sterile saline)

  • Tonometer suitable for the animal model (e.g., TonoLab for rodents, applanation tonometer for larger animals)

  • Animal restrainers as needed

Procedure:

  • Acclimation: Acclimate animals to the laboratory environment and handling procedures for at least one week prior to the study.

  • Baseline IOP Measurement: Establish baseline diurnal IOP by taking measurements at regular intervals (e.g., every 6 hours) for 48 hours before treatment.

  • Drug Administration:

    • Randomly assign animals to treatment groups.

    • Instill a single drop of the assigned ophthalmic solution into one eye of each animal. The contralateral eye can serve as a control and receive the vehicle.

    • For studies evaluating different dosing frequencies, administer drops at specified intervals (e.g., once daily, twice daily).

  • Post-Treatment IOP Measurement: Measure IOP in both eyes at multiple time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • Washout Period: In crossover study designs, include a washout period of at least 5-6 weeks between treatments to ensure the effects of the previous drug have dissipated.

  • Data Analysis: Compare the change in IOP from baseline between the treated and control eyes and across different treatment groups using appropriate statistical methods.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways involved in the dual mechanism of action of this compound and a typical experimental workflow for its in vivo evaluation.

G cluster_0 This compound Metabolism cluster_1 Uveoscleral Outflow Pathway cluster_2 Trabecular Meshwork Outflow Pathway This compound This compound Latanoprost Acid Latanoprost Acid This compound->Latanoprost Acid Corneal Esterases Butanediol Mononitrate Butanediol Mononitrate This compound->Butanediol Mononitrate Corneal Esterases Latanoprost Acid_2 Latanoprost Acid Nitric Oxide (NO) Nitric Oxide (NO) Butanediol Mononitrate->Nitric Oxide (NO) NO_2 Nitric Oxide (NO) FP Receptors FP Receptors Latanoprost Acid_2->FP Receptors MMP Upregulation Upregulation of Matrix Metalloproteinases (MMPs) FP Receptors->MMP Upregulation ECM Remodeling Extracellular Matrix Remodeling in Ciliary Muscle MMP Upregulation->ECM Remodeling Increased Uveoscleral Outflow Increased Uveoscleral Outflow ECM Remodeling->Increased Uveoscleral Outflow IOP Reduction IOP Reduction Increased Uveoscleral Outflow->IOP Reduction sGC Soluble Guanylate Cyclase (sGC) Activation NO_2->sGC cGMP Increased cGMP sGC->cGMP TM Relaxation Trabecular Meshwork (TM) Cell Relaxation cGMP->TM Relaxation Increased TM Outflow Increased TM Outflow TM Relaxation->Increased TM Outflow Increased TM Outflow->IOP Reduction

Caption: Dual mechanism of action of this compound.

G cluster_workflow In Vivo Experimental Workflow A Animal Acclimation & Baseline IOP Measurement B Randomization into Treatment Groups A->B C Topical Administration of This compound or Comparator B->C D Serial IOP Measurements Post-Administration C->D E Data Analysis and Comparison of IOP Reduction D->E

Caption: Experimental workflow for in vivo IOP studies.

References

A Head-to-Head Comparison of Latanoprostene Bunod and Other IOP-Lowering Agents

Author: BenchChem Technical Support Team. Date: November 2025

Latanoprostene bunod (LBN), marketed as Vyzulta®, is a novel intraocular pressure (IOP)-lowering agent approved for patients with open-angle glaucoma or ocular hypertension.[1] It is distinguished by a dual mechanism of action that targets both the uveoscleral and trabecular meshwork outflow pathways, the two primary routes for aqueous humor drainage in the eye.[2][3][4] This guide provides an objective comparison of this compound against other key IOP-lowering agents—latanoprost, timolol, and netarsudil—supported by data from pivotal clinical trials.

Mechanism of Action: A Dual-Pathway Approach

Upon topical administration, this compound is rapidly metabolized by corneal esterases into two active moieties: latanoprost acid and butanediol mononitrate.[1]

  • Latanoprost Acid : As a prostaglandin F2α analog, it acts as a selective agonist for the prostaglandin F (FP) receptor. This activation increases aqueous humor outflow through the uveoscleral pathway by remodeling the extracellular matrix of the ciliary muscle.

  • Butanediol Mononitrate : This moiety releases nitric oxide (NO), a potent signaling molecule. NO induces relaxation of the trabecular meshwork and Schlemm's canal, which enhances aqueous humor outflow through the conventional (trabecular) pathway.

This dual action provides a comprehensive approach to lowering IOP, distinguishing LBN from agents that target only a single outflow pathway.

G cluster_0 This compound Metabolism cluster_1 Uveoscleral Pathway (Unconventional) cluster_2 Trabecular Pathway (Conventional) cluster_3 Outcome LBN This compound (Topical Administration) Metabolism Corneal Esterases LBN->Metabolism LA Latanoprost Acid Metabolism->LA Latanoprost Acid BDM Butanediol Mononitrate Metabolism->BDM Butanediol Mononitrate FP_Receptor FP Receptor Agonism (Ciliary Muscle) LA->FP_Receptor NO_Release Nitric Oxide (NO) Release BDM->NO_Release ECM_Remodel ECM Remodeling FP_Receptor->ECM_Remodel Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodel->Uveoscleral_Outflow IOP_Reduction IOP Reduction Uveoscleral_Outflow->IOP_Reduction sGC_Activation Soluble Guanylate Cyclase Activation NO_Release->sGC_Activation cGMP_Increase Increased cGMP sGC_Activation->cGMP_Increase TM_Relax Trabecular Meshwork & Schlemm's Canal Relaxation cGMP_Increase->TM_Relax Trabecular_Outflow Increased Trabecular Outflow TM_Relax->Trabecular_Outflow Trabecular_Outflow->IOP_Reduction

Caption: Dual mechanism of action of this compound.

Head-to-Head Efficacy Comparison

This compound vs. Latanoprost

The VOYAGER study, a randomized, investigator-masked, phase 2 trial, compared various concentrations of LBN with latanoprost 0.005%. The results showed that LBN 0.024% provided a statistically significant greater reduction in diurnal IOP compared to latanoprost at day 28. The difference in diurnal IOP reduction between LBN 0.024% and latanoprost was 1.23 mm Hg.

Metric (Day 28)This compound 0.024%Latanoprost 0.005%p-value
Mean Diurnal IOP Reduction from Baseline (mm Hg) -9.0-7.80.005
Data from the VOYAGER study.
This compound vs. Timolol

Two pivotal phase 3 trials, APOLLO and LUNAR, compared the efficacy and safety of LBN 0.024% once daily with timolol maleate 0.5% twice daily over three months. A pooled analysis of these studies, involving 840 subjects, demonstrated that LBN provided a significantly greater IOP-lowering effect than timolol at all nine evaluation time points. The mean IOP was consistently lower with LBN, and this effect was sustained for up to 12 months in an open-label extension phase.

Metric (Pooled Phase 3 Data at 3 Months)This compound 0.024%Timolol 0.5%p-value
Mean IOP Reduction from Baseline (mm Hg) 7.3 - 8.7 (range across time points)6.3 - 7.3 (range across time points)<0.001
Proportion of Patients with IOP ≤18 mm Hg 20.2%11.2%0.001
Proportion of Patients with ≥25% IOP Reduction 32.9%19.0%<0.001
Data from the pooled analysis of APOLLO and LUNAR studies.

Furthermore, the CONSTELLATION study found that while both LBN and timolol lowered diurnal IOP, only LBN significantly reduced nocturnal IOP levels compared to baseline.

This compound vs. Netarsudil

Direct head-to-head trials of LBN and netarsudil as monotherapy are limited. However, several retrospective studies have evaluated their role as adjunctive therapies. Netarsudil is a Rho kinase (ROCK) inhibitor that increases trabecular outflow, decreases aqueous production, and may lower episcleral venous pressure.

One retrospective study analyzed patients on maximum medical therapy (MMT) who either had netarsudil added to their regimen or had their existing prostaglandin analog (PGA) switched to LBN. The results suggested that adding netarsudil was associated with a significantly greater IOP reduction compared to switching to LBN in this heavily pre-treated population.

Metric (Adjunctive Therapy to MMT)Addition of Netarsudil 0.02%Exchange of PGA for this compound 0.024%p-value
Mean IOP Reduction (%) -21%-3%0.04
Therapeutic Success Rate (>10% IOP Reduction) 85%20%N/A
Data from a retrospective cohort study.

Another retrospective study found that as adjunctive therapy, both agents were effective, with netarsudil providing a mean IOP reduction of 3.9 mmHg and LBN providing a reduction of 2.9 mmHg.

Safety and Tolerability Profile

The adverse effect profile of LBN is largely consistent with that of other prostaglandin analogs. The most common ocular adverse events are transient and mild to moderate in severity.

Adverse EventThis compoundLatanoprostTimololNetarsudil
Conjunctival Hyperemia ~6-18%Similar to LBN~1%~53%
Eye Irritation/Pain ~5-12%Similar to LBN~2-3%Common
Eyelash Growth ~16%CommonRareNot Reported
Iris Pigmentation Change ~9%CommonRareNot Reported
Cornea Verticillata Not ReportedNot ReportedNot Reported~5-13%
Systemic Side Effects RareRareReduced heart rate, bronchospasmMinimal
Data compiled from multiple clinical trial reports.

Experimental Protocols

Representative Phase 3 Clinical Trial Protocol (APOLLO/LUNAR)
  • Study Design : Prospective, randomized, multicenter, double-masked, parallel-group, non-inferiority trial.

  • Participants : Adult subjects with a diagnosis of open-angle glaucoma (OAG) or ocular hypertension (OHT). Key inclusion criteria often include an IOP between 24 and 36 mm Hg at multiple time points.

  • Randomization : Subjects are typically randomized in a 2:1 ratio to receive either LBN 0.024% once daily in the evening or timolol 0.5% twice daily.

  • Treatment Duration : The primary efficacy phase is typically 3 months, often followed by an open-label extension phase for long-term safety assessment.

  • Primary Efficacy Endpoint : The primary outcome is the mean IOP in the study eye, measured at multiple time points throughout the day (e.g., 8 AM, 12 PM, 4 PM) at follow-up visits (e.g., Week 2, Week 6, Month 3).

  • Secondary Endpoints : Key secondary measures include the proportion of subjects achieving a target IOP (e.g., ≤18 mm Hg) and the proportion achieving a specific percentage of IOP reduction (e.g., ≥25%) from baseline.

  • Safety Assessment : Adverse events are recorded at each visit. Ocular examinations, including visual acuity and slit-lamp biomicroscopy, are performed to monitor for local side effects. Systemic safety is monitored through vital signs and reporting of non-ocular adverse events.

G cluster_0 LBN Arm cluster_1 Timolol Arm Screening Screening & Baseline (IOP Qualification) Randomization Randomization (2:1) Screening->Randomization LBN_Arm LBN 0.024% QD (evening) + Vehicle QD (morning) Randomization->LBN_Arm Timolol_Arm Timolol 0.5% BID Randomization->Timolol_Arm FollowUp Follow-Up Visits (Week 2, Week 6, Month 3) LBN_Arm->FollowUp Timolol_Arm->FollowUp IOP_Measurement IOP Measurement (8 AM, 12 PM, 4 PM) FollowUp->IOP_Measurement at each visit Safety_Assessment Safety Assessment (Adverse Events, Vitals) FollowUp->Safety_Assessment at each visit Endpoint Primary Efficacy Endpoint (Mean IOP at 9 time points) IOP_Measurement->Endpoint

Caption: Typical workflow for a Phase 3 IOP-lowering clinical trial.
IOP Measurement Protocol

The gold standard for IOP measurement in clinical trials is Goldmann Applanation Tonometry (GAT).

  • Preparation : The tonometer prism is disinfected and dried. The patient is seated comfortably at the slit lamp.

  • Anesthesia : A local anesthetic drop (e.g., proparacaine) is instilled, followed by a small amount of fluorescein.

  • Measurement : The clinician, viewing through the slit lamp with a cobalt blue filter, gently applanates the cornea with the tonometer prism. The calibrated dial is adjusted until the inner edges of the two fluorescein semi-circles align.

  • Recording : For robust data, three consecutive measurements are often taken, and the mean value is used for analysis. Measurements are performed at specified times of the day to assess diurnal IOP control.

Conclusion

This compound stands out as a highly effective IOP-lowering agent due to its unique dual mechanism of action, which enhances aqueous humor outflow through both the unconventional (uveoscleral) and conventional (trabecular) pathways. Clinical data robustly supports its superiority in IOP reduction compared to both latanoprost and timolol. While its efficacy relative to netarsudil, particularly in treatment-naïve patients, requires further direct comparison, LBN has demonstrated a well-tolerated safety profile consistent with the prostaglandin analog class. This positions this compound as a valuable first-line treatment option for managing open-angle glaucoma and ocular hypertension.

References

Reproducibility of Latanoprostene Bunod's Effects on Aqueous Humor Outflow: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Latanoprostene bunod is a novel intraocular pressure (IOP)-lowering agent designed with a dual mechanism of action to enhance aqueous humor outflow. This guide provides a comprehensive comparison of its performance with other key glaucoma medications, supported by experimental data from pivotal clinical trials. Detailed methodologies for assessing aqueous humor outflow are also presented, alongside visualizations of the drug's signaling pathways and experimental workflows.

Data Presentation: Comparative Efficacy in IOP Reduction

The clinical efficacy of this compound has been evaluated in several large-scale clinical trials. The following tables summarize the key findings on its IOP-lowering effects compared to other commonly used glaucoma medications.

Table 1: this compound vs. Timolol (APOLLO and LUNAR Studies)

StudyTreatment GroupBaseline Mean Diurnal IOP (mmHg)Mean IOP Reduction from Baseline at 3 Months (mmHg)Percentage of Patients with ≥25% IOP ReductionReference
APOLLO & LUNAR (Pooled Data) This compound 0.024% QD26.67.5 - 9.131.0%[1][2]
Timolol 0.5% BID26.56.6 - 8.018.5%[2][3]

QD: once daily; BID: twice daily

In the pooled analysis of the APOLLO and LUNAR studies, this compound 0.024% demonstrated a statistically significant greater reduction in mean diurnal IOP compared to timolol 0.5% at all nine time points evaluated over three months.[1] A significantly greater proportion of patients treated with this compound achieved an IOP reduction of ≥25% from baseline.

Table 2: this compound vs. Latanoprost (VOYAGER Study)

Treatment GroupBaseline Mean Diurnal IOP (mmHg)Mean IOP Reduction from Baseline at Day 28 (mmHg)p-value vs. LatanoprostReference
This compound 0.024% QD~26.0-9.00.005
Latanoprost 0.005% QD~25.8-7.8-

The VOYAGER study demonstrated that this compound 0.024% was statistically superior to latanoprost 0.005% in reducing mean diurnal IOP at day 28.

Table 3: Long-Term Efficacy of this compound (JUPITER Study)

TimepointMean IOP Reduction from Baseline (mmHg)Percentage IOP Reduction from BaselineReference
Week 44.322.0%
Week 525.326.3%

The JUPITER study, conducted in a Japanese population, showed a significant and sustained IOP reduction with this compound 0.024% over 52 weeks.

Table 4: this compound vs. Netarsudil as Adjunctive Therapy (Retrospective Study)

Treatment GroupBaseline Mean IOP (mmHg)Mean IOP Reduction (mmHg)Percentage IOP ReductionReference
Adjunctive Netarsudil 0.02%22.33.917.5%
Adjunctive this compound 0.024%21.32.913.6%

A retrospective, multi-center cohort study suggested that as an adjunctive therapy, netarsudil 0.02% may lead to a greater IOP reduction compared to this compound 0.024%. However, it is important to note that this was not a head-to-head, randomized clinical trial.

Experimental Protocols

The assessment of aqueous humor outflow is critical in understanding the mechanism and efficacy of IOP-lowering drugs. The following are detailed methodologies for key experiments cited in the evaluation of this compound and other glaucoma medications.

Tonography

Objective: To measure the facility of aqueous humor outflow through the trabecular meshwork.

Methodology:

  • The patient is placed in a supine position, and the cornea is anesthetized with a topical anesthetic.

  • A calibrated electronic Schiøtz tonometer or a pneumatonometer is placed gently on the central cornea.

  • The weight of the tonometer indents the cornea and transiently increases the IOP.

  • This elevated pressure drives aqueous humor out of the eye at an increased rate through the conventional outflow pathway.

  • The tonometer continuously records the intraocular pressure for a period of four minutes.

  • The rate of pressure decay over time is used to calculate the outflow facility, typically expressed in microliters per minute per millimeter of mercury (µL/min/mmHg).

  • The calculation takes into account the ocular rigidity to estimate the change in ocular volume for a given change in pressure.

Fluorophotometry

Objective: To measure the rate of aqueous humor flow into the anterior chamber.

Methodology:

  • A fluorescent dye, typically fluorescein, is administered topically to the eye. To ensure consistent corneal loading, a standardized protocol is followed, such as applying 0.25% fluorescein every 5 minutes for 30 minutes, several hours before measurements begin.

  • After a set period to allow the fluorescein to enter the anterior chamber, a scanning ocular fluorophotometer is used to measure the concentration of fluorescein in the anterior chamber and cornea.

  • Measurements are taken at multiple time points over several hours (e.g., 5, 6.5, and 8 hours after application).

  • The rate of disappearance of the fluorescent dye from the anterior chamber is measured.

  • Assuming that the dye leaves the anterior chamber primarily through the bulk flow of aqueous humor, the rate of aqueous humor flow can be calculated using the Jones-Maurice equation or other established algorithms.

Perfusion of Human Anterior Segment Culture

Objective: To directly measure the outflow facility of the trabecular meshwork in an ex vivo setting, eliminating the influence of uveoscleral outflow.

Methodology:

  • Human donor eyes, with no history of glaucoma, are obtained from an eye bank.

  • The anterior segment of the eye is dissected, typically including the cornea, scleral rim, and the intact trabecular meshwork.

  • The dissected anterior segment is mounted in a specialized perfusion chamber.

  • A perfusion medium, mimicking the composition of aqueous humor, is infused into the anterior chamber at a constant physiological rate (e.g., 2.5 µL/min) using a syringe pump.

  • The intraocular pressure within the chamber is continuously monitored with a pressure transducer.

  • The outflow facility (C) is calculated using the Goldmann equation: C = (Flow Rate) / (IOP - Episcleral Venous Pressure). In this ex vivo system, the episcleral venous pressure is typically considered to be zero.

  • Test compounds, such as this compound or other drugs, can be added to the perfusion medium to assess their direct effects on trabecular meshwork outflow facility.

Mandatory Visualization

Signaling Pathways of this compound

The dual mechanism of action of this compound is a key feature of its IOP-lowering effect. Upon topical administration, it is metabolized into two active moieties: latanoprost acid and butanediol mononitrate, which subsequently releases nitric oxide (NO).

G cluster_uveoscleral Uveoscleral Outflow Pathway cluster_trabecular Trabecular Outflow Pathway LB1 This compound LA Latanoprost Acid LB1->LA Esterases FP_receptor FP Receptor (Ciliary Muscle) LA->FP_receptor PKC Protein Kinase C (PKC) FP_receptor->PKC MMPs ↑ MMPs (MMP-2, MMP-9) PKC->MMPs ECM_remodeling Extracellular Matrix Remodeling MMPs->ECM_remodeling Uveoscleral_outflow ↑ Uveoscleral Outflow ECM_remodeling->Uveoscleral_outflow LB2 This compound BMN Butanediol Mononitrate LB2->BMN Esterases NO Nitric Oxide (NO) BMN->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP ↑ cGMP sGC->cGMP TM_relaxation Trabecular Meshwork & Schlemm's Canal Cell Relaxation cGMP->TM_relaxation Trabecular_outflow ↑ Trabecular Outflow TM_relaxation->Trabecular_outflow

Caption: Signaling pathways of this compound enhancing aqueous humor outflow.

Experimental Workflow for Aqueous Humor Outflow Measurement

The following diagram illustrates a typical workflow for assessing the effect of a test compound on aqueous humor outflow using the ex vivo human anterior segment perfusion model.

G start Start: Obtain Human Donor Eyes dissection Anterior Segment Dissection start->dissection mounting Mount in Perfusion Chamber dissection->mounting stabilization Stabilize Baseline IOP with Perfusion Medium mounting->stabilization treatment Introduce Test Compound (e.g., this compound) into Perfusion Medium stabilization->treatment monitoring Continuously Monitor IOP with Pressure Transducer treatment->monitoring data_analysis Calculate Outflow Facility (C = Flow Rate / IOP) monitoring->data_analysis comparison Compare Outflow Facility Before and After Treatment data_analysis->comparison end End: Determine Effect on Outflow comparison->end

Caption: Experimental workflow for assessing aqueous humor outflow facility.

References

A Head-to-Head Comparison: Latanoprostene Bunod and Rho Kinase Inhibitors in Glaucoma Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Latanoprostene bunod and Rho kinase (ROCK) inhibitors, two key classes of intraocular pressure (IOP)-lowering agents. This analysis is based on available data from preclinical research models, with a focus on their mechanisms of action, efficacy, and the experimental methodologies used to evaluate them.

This compound, a nitric oxide (NO)-donating prostaglandin analog, and Rho kinase (ROCK) inhibitors represent significant advancements in glaucoma therapy. Both drug classes effectively lower IOP by targeting the conventional aqueous humor outflow pathway in the trabecular meshwork, albeit through distinct molecular mechanisms. Understanding their comparative performance in research models is crucial for ongoing drug discovery and development efforts in ophthalmology.

Mechanism of Action: A Tale of Two Pathways

This compound exhibits a dual mechanism of action. Following topical administration, it is metabolized into latanoprost acid and a nitric oxide-donating moiety, butanediol mononitrate.[1][2] Latanoprost acid, a prostaglandin F2α analog, primarily enhances uveoscleral outflow.[2][3] The nitric oxide component, on the other hand, targets the conventional outflow pathway. NO activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) levels.[3] This cGMP increase ultimately leads to the relaxation of the trabecular meshwork and Schlemm's canal cells, facilitating aqueous humor outflow. Interestingly, this NO-mediated pathway also involves the inhibition of the RhoA/Rho kinase pathway.

Rho kinase inhibitors, such as netarsudil and ripasudil, directly target the Rho kinase enzyme. The Rho/ROCK signaling pathway is a key regulator of cell shape and contractility. In the trabecular meshwork, activation of this pathway leads to increased actin stress fiber formation and cell contraction, which in turn increases outflow resistance. By directly inhibiting ROCK, these drugs promote the disassembly of actin stress fibers, leading to the relaxation of trabecular meshwork cells and an increase in conventional aqueous humor outflow. Some ROCK inhibitors may also have additional effects, such as reducing episcleral venous pressure and potentially offering neuroprotection to retinal ganglion cells.

Comparative Efficacy in Preclinical Models

Direct head-to-head preclinical studies comparing this compound and ROCK inhibitors are limited. However, data from individual studies in various research models provide insights into their relative performance.

In Vitro Models: Human Trabecular Meshwork (HTM) Cells

In vitro studies using primary human trabecular meshwork (HTM) cells are instrumental in dissecting the cellular and molecular mechanisms of these drugs.

CompoundModelKey FindingQuantitative DataReference
This compound Primary HTM CellsDose-dependent increase in cGMP levels.EC50: 1.5 ± 1.3 µM
Primary HTM CellsReduction in endothelin-1-induced myosin light chain-2 (MLC-2) phosphorylation.Significantly greater reduction than latanoprost.
Primary HTM CellsReduction in actin stress fibers and vinculin localization at focal adhesions.Dramatic reduction compared to no effect with latanoprost.
Netarsudil Normal and Glaucomatous HTM CellsDisassembly of actin stress fibers.GTM cells showed a delayed response (>120 min) compared to NTM cells.
HTM Cell-encapsulated ECM HydrogelReversal of TGFβ2-induced contraction.EC50: 35.9 nM
Primary Porcine TM CellsDisruption of actin stress fibers.IC50: 79 nM
Transformed Human TM CellsDisruption of focal adhesions.IC50: 16 nM
In Vivo Models: Animal Studies

Animal models of glaucoma and ocular hypertension are crucial for evaluating the IOP-lowering efficacy and safety of new therapeutic agents.

CompoundAnimal ModelKey FindingQuantitative DataReference
This compound Rabbits and MonkeysSustained IOP reduction.-
Netarsudil Rabbits and MonkeysLarge and sustained IOP reductions (20-25%).-
Ripasudil Experimental Mouse GlaucomaReduced retinal ganglion cell (RGC) axon loss.6.6 ± 13.3% loss with Ripasudil vs. 36.3 ± 30.9% with vehicle.
Netarsudil TNF-induced Optic Nerve Degeneration (Rat)Dose-related protection against axon loss.-

Signaling Pathways

The distinct mechanisms of action of this compound and Rho kinase inhibitors are best visualized through their respective signaling pathways.

LatanoprosteneBunod_Pathway LBN This compound Metabolism Metabolism (Corneal Esterases) LBN->Metabolism LA Latanoprost Acid Metabolism->LA BDMN Butanediol Mononitrate Metabolism->BDMN NO Nitric Oxide (NO) BDMN->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to PKG Protein Kinase G (PKG) cGMP->PKG Activates RhoA RhoA PKG->RhoA Inhibits Relaxation Cytoskeletal Relaxation (Increased Outflow) PKG->Relaxation Leads to

Caption: this compound Signaling Pathway.

ROCK_Inhibitor_Pathway ROCKi Rho Kinase Inhibitor (e.g., Netarsudil) ROCK Rho Kinase (ROCK) ROCKi->ROCK Inhibits Relaxation Cytoskeletal Relaxation (Increased Outflow) ROCKi->Relaxation Leads to RhoA_GTP Active RhoA-GTP RhoA_GTP->ROCK Activates MLCP_inactive Inactive Myosin Light Chain Phosphatase ROCK->MLCP_inactive Inhibits MLCP MLC_P Phosphorylated Myosin Light Chain ROCK->MLC_P Phosphorylates MLC Actin Actin Stress Fibers (Contraction) MLC_P->Actin

References

Investigating Synergistic Effects of Latanoprostene Bunod with Other Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic potential of latanoprostene bunod with other classes of intraocular pressure (IOP)-lowering compounds. The information presented is intended to support further research and development in glaucoma therapy.

Introduction to this compound

This compound is a novel, dual-action prostaglandin analog approved for the reduction of IOP in patients with open-angle glaucoma or ocular hypertension.[1][2] Upon topical administration, it is rapidly metabolized into two active moieties: latanoprost acid and butanediol mononitrate.[3][4] This dual mechanism of action targets both the uveoscleral and trabecular meshwork outflow pathways, the two primary routes for aqueous humor drainage.[3]

  • Latanoprost Acid: A prostaglandin F2α analog that primarily increases aqueous humor outflow through the uveoscleral pathway.

  • Butanediol Mononitrate: A nitric oxide (NO)-donating moiety that enhances outflow through the trabecular meshwork and Schlemm's canal.

The unique dual mechanism of this compound makes it a promising candidate for combination therapy to achieve greater IOP reduction than monotherapy. This guide explores the synergistic potential of this compound with three major classes of IOP-lowering drugs: Rho kinase inhibitors, beta-blockers, and carbonic anhydrase inhibitors.

Synergistic Potential with Rho Kinase Inhibitors

Mechanism of Action of Rho Kinase Inhibitors:

Rho kinase (ROCK) inhibitors, such as netarsudil, represent a newer class of glaucoma medication. They primarily target the trabecular meshwork, increasing aqueous humor outflow by relaxing the trabecular meshwork cells and Schlemm's canal. This is achieved by inhibiting the Rho kinase enzyme, which plays a crucial role in regulating cellular contraction and stiffness.

Hypothesized Synergistic Mechanism:

A synergistic effect between this compound and Rho kinase inhibitors is plausible due to their complementary actions on the conventional outflow pathway. The nitric oxide released from this compound and the direct inhibition of Rho kinase by drugs like netarsudil both lead to the relaxation of the trabecular meshwork, potentially through convergent signaling pathways. Research suggests a crosstalk between the NO and Rho/Rho kinase pathways in trabecular meshwork cells.

Clinical and Preclinical Data:

Clinical studies have explored the adjunctive use of netarsudil with prostaglandin analogs. While direct preclinical studies on the synergistic mechanism with this compound are limited, the available clinical data suggests an additive effect in IOP reduction.

Table 1: Clinical Data on the Combination of this compound or Prostaglandin Analogs with Rho Kinase Inhibitors

Study DesignDrug CombinationKey Findings
Retrospective cohort studyThis compound as adjunct to various therapiesMean IOP reduction of 2.9 ± 3.7 mmHg (13.6 ± 16.3%).
Retrospective cohort studyNetarsudil as adjunct to various therapiesMean IOP reduction of 3.9 ± 4.6 mmHg (17.5 ± 6.0%).

Synergistic Potential with Beta-Blockers

Mechanism of Action of Beta-Blockers:

Beta-adrenergic antagonists, or beta-blockers like timolol, have been a cornerstone of glaucoma therapy for decades. Their primary mechanism of action is to reduce the production of aqueous humor by the ciliary body.

Hypothesized Synergistic Mechanism:

The combination of this compound and a beta-blocker offers a comprehensive approach to IOP reduction by targeting both aqueous humor inflow and outflow. This compound enhances outflow through both the uveoscleral and trabecular meshwork pathways, while a beta-blocker suppresses the production of aqueous humor. This dual approach is expected to result in a significant additive effect on IOP lowering.

Clinical and Preclinical Data:

Numerous clinical trials have demonstrated the superior IOP-lowering efficacy of this compound compared to timolol monotherapy. Pooled analysis of phase 3 studies showed that this compound provided a statistically significant greater reduction in IOP compared to timolol. The additive effect of latanoprost, a key component of this compound, with beta-blockers is well-established.

Table 2: Clinical Data on the Combination of this compound or Latanoprost with Beta-Blockers

Study DesignDrug CombinationKey Findings
Pooled analysis of Phase 3 studies (APOLLO and LUNAR)This compound 0.024% vs. Timolol 0.5%This compound demonstrated significantly greater IOP lowering than timolol over 3 months.
Review of clinical studiesLatanoprost in combination with timololLatanoprost produces a clinically significant additive ocular hypotensive effect when used with timolol.
Randomized, double-masked studyFixed-combination latanoprost-timolol vs. monotherapyThe fixed combination was statistically superior to timolol at all 9 time points and to latanoprost at 7 of 9 time points.

Synergistic Potential with Carbonic Anhydrase Inhibitors

Mechanism of Action of Carbonic Anhydrase Inhibitors:

Topical carbonic anhydrase inhibitors (CAIs), such as dorzolamide, lower IOP by decreasing the production of aqueous humor. They inhibit the enzyme carbonic anhydrase in the ciliary epithelium, which is involved in the secretion of bicarbonate and subsequently, aqueous humor.

Hypothesized Synergistic Mechanism:

Similar to beta-blockers, the combination of this compound with a carbonic anhydrase inhibitor targets both aqueous humor outflow and inflow. The latanoprost acid and NO components of this compound enhance outflow, while the CAI reduces production, leading to a potentially powerful synergistic or additive effect on IOP reduction.

Clinical and Preclinical Data:

Clinical studies have consistently shown that the combination of latanoprost with a carbonic anhydrase inhibitor results in a greater IOP reduction than either agent alone.

Table 3: Clinical Data on the Combination of Latanoprost with Carbonic Anhydrase Inhibitors

Study DesignDrug CombinationKey Findings
Randomized controlled trialLatanoprost + DorzolamideThe combination of latanoprost and dorzolamide successfully reduced IOP with additive effects. When dorzolamide was added to latanoprost, there was an additional 15% IOP reduction. When latanoprost was added to dorzolamide, there was an additional 24.1% IOP reduction.
Retrospective case seriesLatanoprost + DorzolamideAdding dorzolamide to latanoprost lowered IOP by an additional 3.9 mmHg (19.7%).
Prospective studyLatanoprost added to Timolol + DorzolamideLatanoprost had an additive effect, reducing IOP by an average of 3.1 mmHg (16%).

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of synergistic effects. Below is a general outline for a preclinical study in rabbits to investigate the synergistic IOP-lowering effects of this compound in combination with another compound.

Experimental Model:

  • Animal Model: New Zealand White rabbits are a commonly used model for glaucoma research. Ocular hypertension can be induced experimentally.

  • Intraocular Pressure Measurement: IOP should be measured using a calibrated rebound tonometer (e.g., TonoVet) at consistent time points throughout the study. Anesthesia should be used with caution as it can affect IOP.

General Study Design:

  • Baseline IOP Measurement: Establish baseline IOP for all animals over several days to account for diurnal variations.

  • Treatment Groups:

    • Group 1: Vehicle control

    • Group 2: this compound monotherapy

    • Group 3: Investigational compound monotherapy

    • Group 4: this compound in combination with the investigational compound

  • Drug Administration: Administer topical eye drops at specified concentrations and frequencies.

  • IOP Monitoring: Measure IOP at regular intervals post-administration (e.g., 1, 2, 4, 8, 12, and 24 hours) to determine the time course of action and the peak effect.

  • Data Analysis: Compare the mean IOP reduction from baseline among the different treatment groups. A synergistic effect is indicated if the IOP reduction in the combination therapy group is significantly greater than the sum of the reductions in the monotherapy groups.

Signaling Pathways and Experimental Workflows

Signaling Pathways:

The following diagrams illustrate the known and hypothesized signaling pathways involved in the action of this compound and its potential synergistic partners.

This compound Signaling Pathway cluster_LBN This compound cluster_Metabolites Active Metabolites cluster_Uveoscleral Uveoscleral Outflow cluster_Trabecular Trabecular Outflow LBN This compound LA Latanoprost Acid LBN->LA BM Butanediol Mononitrate LBN->BM FP_Receptor FP Receptor (Ciliary Muscle) LA->FP_Receptor NO Nitric Oxide (NO) BM->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC MMPs Matrix Metalloproteinases (MMPs) FP_Receptor->MMPs ECM_Remodeling_U Extracellular Matrix Remodeling MMPs->ECM_Remodeling_U Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling_U->Uveoscleral_Outflow cGMP Increased cGMP sGC->cGMP PKG Protein Kinase G (PKG) cGMP->PKG TM_Relaxation Trabecular Meshwork Relaxation PKG->TM_Relaxation Trabecular_Outflow Increased Trabecular Outflow TM_Relaxation->Trabecular_Outflow Synergistic Mechanism with Rho Kinase Inhibitor cluster_LBN This compound cluster_ROCKi Rho Kinase Inhibitor cluster_Pathway Convergent Signaling in Trabecular Meshwork LBN This compound NO Nitric Oxide (NO) LBN->NO sGC sGC NO->sGC ROCKi Rho Kinase Inhibitor (e.g., Netarsudil) ROCK Rho Kinase (ROCK) ROCKi->ROCK RhoA RhoA RhoA->ROCK MLC_P Myosin Light Chain Phosphorylation ROCK->MLC_P Actin_Stress_Fibers Actin Stress Fibers MLC_P->Actin_Stress_Fibers TM_Stiffness Increased TM Cell Stiffness & Contraction Actin_Stress_Fibers->TM_Stiffness Increased_Outflow Increased Trabecular Outflow cGMP cGMP sGC->cGMP PKG PKG cGMP->PKG TM_Relaxation Trabecular Meshwork Relaxation PKG->TM_Relaxation TM_Relaxation->Increased_Outflow Experimental Workflow cluster_Prep Preparation cluster_Experiment Experiment cluster_Analysis Data Analysis Animal_Model Select Animal Model (e.g., NZW Rabbits) Induce_OHT Induce Ocular Hypertension (Optional) Animal_Model->Induce_OHT Baseline_IOP Establish Baseline IOP Induce_OHT->Baseline_IOP Treatment_Groups Randomize into Treatment Groups Baseline_IOP->Treatment_Groups Drug_Admin Topical Drug Administration Treatment_Groups->Drug_Admin IOP_Monitoring Monitor IOP at Multiple Time Points Drug_Admin->IOP_Monitoring Data_Collection Collect and Tabulate IOP Data IOP_Monitoring->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Synergy_Assessment Assess for Synergistic Effects Statistical_Analysis->Synergy_Assessment Conclusion Conclusion Synergy_Assessment->Conclusion

References

A Comparative Analysis of the Safety Profiles of Latanoprostene Bunod and Latanoprost in the Management of Glaucoma and Ocular Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the safety profiles of two prominent medications for elevated intraocular pressure (IOP): latanoprostene bunod and latanoprost. The information presented is supported by data from key clinical trials to assist researchers and drug development professionals in their understanding of these therapies.

Executive Summary

This compound, a nitric oxide (NO)-donating prostaglandin F2α analog, and latanoprost, a prostaglandin F2α analog, are both effective in lowering IOP in patients with open-angle glaucoma and ocular hypertension. While both medications are generally well-tolerated, their distinct mechanisms of action contribute to differences in their safety and efficacy profiles. This compound offers a dual mechanism of action, enhancing aqueous humor outflow through both the uveoscleral and trabecular meshwork pathways.[1][2][3][4][5] Latanoprost primarily increases uveoscleral outflow. Clinical trial data, primarily from the VOYAGER, APOLLO, and LUNAR studies, provide a basis for comparing their safety profiles.

Data Presentation: Comparative Safety and Tolerability

The following table summarizes the incidence of common ocular adverse events reported in key clinical trials comparing this compound and latanoprost.

Adverse EventThis compound 0.024%Latanoprost 0.005%Study
Conjunctival Hyperemia 6%8.5%VOYAGER
5.9% (pooled data)-APOLLO & LUNAR (extension)
Eye Irritation 4%-Vyzulta Prescribing Information
4.6% (pooled data)-APOLLO & LUNAR (extension)
Eye Pain 3%-Vyzulta Prescribing Information
3.5% (pooled data)-APOLLO & LUNAR (extension)
Instillation Site Pain 12.0%6.1%VOYAGER
2%-Vyzulta Prescribing Information
Ocular Hyperemia 2.4%8.5%VOYAGER

Note: Data is compiled from various sources and study designs, which may account for variations in reported incidences.

Experimental Protocols: The VOYAGER Study

The VOYAGER study was a pivotal Phase II, randomized, investigator-masked, parallel-group, dose-ranging study designed to assess the efficacy and safety of this compound compared with latanoprost 0.005%.

Objective: To determine the optimal concentration of this compound for IOP reduction and to compare its safety and efficacy with latanoprost 0.005% in subjects with open-angle glaucoma or ocular hypertension.

Methodology:

  • Participants: The study enrolled 413 subjects with a diagnosis of open-angle glaucoma or ocular hypertension.

  • Randomization and Treatment: Subjects were randomized to receive one of four concentrations of this compound ophthalmic solution (0.006%, 0.012%, 0.024%, or 0.040%) or latanoprost ophthalmic solution 0.005%.

  • Administration: One drop of the assigned study medication was self-administered to the affected eye(s) once daily in the evening for 28 days.

  • Primary Efficacy Endpoint: The primary measure of efficacy was the reduction in mean diurnal IOP at day 28.

  • Safety Assessments: Safety and tolerability were monitored throughout the study and included the recording of all adverse events.

The following diagram illustrates the general workflow of the VOYAGER clinical trial.

G cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms (28 Days) cluster_followup Follow-up & Assessment screening Patient Screening (Open-Angle Glaucoma or Ocular Hypertension) enrollment Enrollment of 413 Subjects screening->enrollment randomization Randomization (Investigator-Masked, Parallel-Group) enrollment->randomization lbn_006 This compound 0.006% randomization->lbn_006 lbn_012 This compound 0.012% randomization->lbn_012 lbn_024 This compound 0.024% randomization->lbn_024 lbn_040 This compound 0.040% randomization->lbn_040 latanoprost Latanoprost 0.005% randomization->latanoprost follow_up Study Visits for Efficacy and Safety Monitoring lbn_006->follow_up lbn_012->follow_up lbn_024->follow_up lbn_040->follow_up latanoprost->follow_up primary_endpoint Primary Endpoint: Mean Diurnal IOP Reduction at Day 28 follow_up->primary_endpoint G cluster_lbn This compound Metabolism cluster_metabolites Active Metabolites cluster_pathways Signaling Pathways cluster_effects Physiological Effects lbn This compound la Latanoprost Acid lbn->la Metabolism bdmn Butanediol Mononitrate lbn->bdmn Metabolism uveoscleral Uveoscleral Pathway la->uveoscleral Acts on tm Trabecular Meshwork Pathway bdmn->tm Releases NO, Acts on outflow1 Increased Aqueous Outflow uveoscleral->outflow1 outflow2 Increased Aqueous Outflow tm->outflow2 iop_reduction IOP Reduction outflow1->iop_reduction outflow2->iop_reduction G cluster_latanoprost Latanoprost Metabolism cluster_active Active Form cluster_receptor Receptor Binding cluster_cellular Cellular Response cluster_effect Physiological Effect latanoprost Latanoprost (Prodrug) la Latanoprost Acid latanoprost->la Hydrolysis fp_receptor Prostaglandin F Receptor (FP) in Ciliary Muscle la->fp_receptor Binds to ecm_remodeling Extracellular Matrix Remodeling fp_receptor->ecm_remodeling outflow Increased Uveoscleral Outflow ecm_remodeling->outflow iop_reduction IOP Reduction outflow->iop_reduction

References

Validating the Neuroprotective Potential of Latanoprostene Bunod's Nitric Oxide Component: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Latanoprostene bunod, a dual-action prostaglandin analog, has emerged as a significant advancement in the management of glaucoma. Beyond its established intraocular pressure (IOP)-lowering effects, attributed to both its latanoprost acid and nitric oxide (NO)-donating moieties, a growing body of evidence suggests a potential neuroprotective role for its NO component. This guide provides a comprehensive comparison of the neuroprotective effects of this compound's NO component with other relevant neuroprotective agents, supported by experimental data and detailed methodologies.

Comparative Analysis of Neuroprotective Effects

The neuroprotective potential of this compound is primarily linked to the vasodilatory and cell-signaling properties of its nitric oxide (NO) component. This section compares key neuroprotective parameters of this compound with its prostaglandin analog counterpart, latanoprost, and other neuroprotective agents used in glaucoma research, such as brimonidine and memantine.

Table 1: Quantitative Comparison of Neuroprotective Outcomes
AgentExperimental ModelKey Neuroprotective EndpointResult
This compound 0.024% Healthy Human SubjectsOptic Nerve Head Blood Volume (ONHvol)>2-fold increase from baseline at all time points (P < 0.001)[1]
Healthy Human SubjectsOptic Nerve Head Oxygen Saturation (ONHSaO2)Significant 4% increase compared to latanoprost 0.005% (P < 0.001)[1]
Latanoprost Rat Model (NMDA-induced injury)Retinal Ganglion Cell (RGC) SurvivalSignificant increase in surviving RGCs at doses >30 pmol compared to vehicle[2][3]
Rat Model (Optic Nerve Axotomy)Retinal Ganglion Cell (RGC) SurvivalSignificant increase in surviving RGCs at doses >0.3 pmol compared to vehicle[2]
Rat Model (Episcleral Vein Cauterization)Retinal Ganglion Cell (RGC) Survival94.7% RGC survival after 12 weeks
Brimonidine Rat Model (Episcleral Vein Cauterization)Retinal Ganglion Cell (RGC) Survival103.7% RGC survival after 12 weeks (total protection)
Human (Low-Pressure Glaucoma)Visual Field PreservationDemonstrated preservation of visual fields compared to timolol with similar IOP effects
Memantine Rat Model (Chronic Ocular Hypertension)Retinal Ganglion Cell (RGC) SurvivalReduced RGC loss to 12% (from 37% in controls) when applied immediately after injury
Rat Model (Chronic Low-Dose Glutamate)Retinal Ganglion Cell (RGC) SurvivalPartially protective against glutamate-induced RGC toxicity

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in this guide.

Protocol 1: Assessment of Optic Nerve Head Blood Flow and Oxygenation

Objective: To measure changes in optic nerve head capillary blood volume (ONHvol) and oxygen saturation (ONHSaO2) following topical administration of this compound.

Method: Multichannel Spectroscopic Reflectometry

  • Subject Recruitment: A cohort of healthy participants is recruited for a prospective, double-blind, crossover study.

  • Baseline Measurement: Baseline ONHvol and ONHSaO2 are measured over a 2-hour period using a multichannel spectroscopic reflectometer.

  • Treatment Administration: Participants are randomized to receive either this compound 0.024% or a comparator (e.g., latanoprost 0.005%) once daily for a specified period (e.g., 7 days).

  • Post-Treatment Measurement: ONHvol and ONHSaO2 are remeasured following the treatment regimen.

  • Washout and Crossover: After a washout period (e.g., 30 days), participants are crossed over to the alternate treatment, and measurements are repeated.

  • Data Analysis: Changes from baseline in ONHvol and ONHSaO2 are calculated and compared between treatment groups using appropriate statistical tests (e.g., Friedman test with Conover post-hoc analysis).

Protocol 2: NMDA-Induced Retinal Ganglion Cell (RGC) Death Model

Objective: To induce excitotoxic RGC death to evaluate the neuroprotective effects of a test compound.

Method: Intravitreal Injection of N-Methyl-D-aspartate (NMDA)

  • Animal Model: Adult rats (e.g., Sprague-Dawley) are used for this in vivo model.

  • Anesthesia: Animals are anesthetized using an appropriate method (e.g., intraperitoneal injection of ketamine and xylazine).

  • Intravitreal Injection: A sterile solution of NMDA (e.g., 20 nmol in a 5 µL volume) is injected into the vitreous cavity of one eye using a microsyringe. The contralateral eye may receive a vehicle injection as a control.

  • Test Compound Administration: The neuroprotective agent being tested (e.g., latanoprost) is administered, often intravitreally, at various doses either before or after the NMDA injection.

  • Endpoint Analysis: After a set period (e.g., 7 days), the retinas are harvested for analysis. RGC survival is quantified using methods such as retrograde labeling with Fluorogold or by counting cells in the ganglion cell layer of retinal flat mounts.

Protocol 3: Retrograde Labeling of Retinal Ganglion Cells with Fluorogold

Objective: To specifically label and quantify surviving RGCs.

Method: Stereotactic Injection of Fluorogold into the Superior Colliculus

  • Animal Preparation: Rats are anesthetized and placed in a stereotaxic apparatus.

  • Surgical Exposure: The skull is exposed, and a small craniotomy is performed over the superior colliculi.

  • Fluorogold Injection: A solution of Fluorogold (e.g., 5% in saline) is injected bilaterally into the superior colliculi, the primary target for RGC axons.

  • Retrograde Transport: The dye is taken up by the RGC axon terminals and transported back to the cell bodies in the retina over a period of several days (e.g., 4-7 days).

  • Induction of Injury: An experimental injury (e.g., NMDA injection, optic nerve crush) is induced after the retrograde transport period.

  • Retinal Analysis: Following the experimental period, the eyes are enucleated, and the retinas are dissected and prepared as flat mounts.

  • Quantification: The number of Fluorogold-labeled RGCs is counted using a fluorescence microscope to determine the extent of cell survival.

Visualizing the Mechanisms

To better understand the cellular and molecular processes involved, the following diagrams illustrate the key signaling pathway and experimental workflows.

NO_Signaling_Pathway cluster_LBN This compound Metabolism cluster_RGC Retinal Ganglion Cell LBN This compound Metabolism Esterases LBN->Metabolism LA Latanoprost Acid Metabolism->LA BDMN Butanediol Mononitrate Metabolism->BDMN NO Nitric Oxide (NO) BDMN->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation & Increased Blood Flow PKG->Vasodilation Neuroprotection Neuroprotection & Cell Survival PKG->Neuroprotection

Caption: Nitric Oxide Signaling Pathway in Neuroprotection.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_injury_model Injury Induction cluster_treatment Treatment cluster_analysis Endpoint Analysis Animal Rodent Model (e.g., Rat) Anesthesia Anesthesia Animal->Anesthesia NMDA_injection Intravitreal NMDA Injection Anesthesia->NMDA_injection Injury Model ONC Optic Nerve Crush Anesthesia->ONC Injury Model LBN_admin This compound Administration NMDA_injection->LBN_admin Treatment Group Comparator_admin Comparator Drug Administration NMDA_injection->Comparator_admin Treatment Group ONC->LBN_admin Treatment Group ONC->Comparator_admin Treatment Group FG_labeling Retrograde Labeling (Fluorogold) LBN_admin->FG_labeling Comparator_admin->FG_labeling Retina_harvest Retina Harvesting & Flat Mounting FG_labeling->Retina_harvest RGC_count RGC Quantification Retina_harvest->RGC_count

Caption: Workflow for In Vivo Neuroprotection Studies.

References

Safety Operating Guide

Proper Disposal of Latanoprostene Bunod: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Latanoprostene Bunod, a prostaglandin analog used in ophthalmic solutions, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols for pharmaceutical waste management is imperative to prevent environmental contamination and ensure compliance with regulatory standards. This guide provides a procedural, step-by-step framework for the safe handling and disposal of this compound in a laboratory setting.

Key Disposal Considerations

The disposal of this compound, as with any pharmaceutical waste, must be approached with a clear understanding of regulatory requirements and safety protocols. The following table summarizes the critical aspects to consider throughout the disposal process.

ConsiderationKey Requirements and Recommendations
Regulatory Compliance All disposal activities must adhere to local, state, and federal regulations governing pharmaceutical and chemical waste.[1][2][3][4] This includes regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1]
Waste Classification This compound waste should be treated as hazardous pharmaceutical waste. It must be segregated from non-hazardous waste streams.
Environmental Protection Every effort should be made to prevent the release of this compound into the environment. Do not dispose of this compound down the drain or in regular trash.
Personal Protective Equipment (PPE) All personnel handling this compound waste must wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
Spill Management In the event of a spill, contain the material using an inert absorbent. The collected waste and cleaning materials should be disposed of as hazardous waste.
Containerization Use designated, leak-proof, and clearly labeled hazardous waste containers for collecting this compound waste. Containers should be kept sealed when not in use.
Professional Disposal Engage a licensed environmental waste management contractor for the final disposal of this compound waste.

Experimental Protocol: Laboratory-Scale Disposal of this compound

The following protocol outlines the recommended steps for the collection and disposal of this compound waste generated during research and development activities.

Materials:

  • Designated, leak-proof, and clearly labeled hazardous waste container (black containers are often used for hazardous pharmaceutical waste)

  • Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or face shield

    • Lab coat

  • Inert absorbent material (e.g., vermiculite, sand) for spill management

  • Waste disposal bags for contaminated solid waste

  • Hazardous waste labels

Procedure:

  • Waste Segregation:

    • At the point of generation, immediately segregate all waste contaminated with this compound. This includes, but is not limited to:

      • Unused or expired solutions

      • Contaminated personal protective equipment (gloves, etc.)

      • Pipette tips, vials, and other disposable labware

      • Spill cleanup materials

  • Waste Collection:

    • Aqueous Waste: Collect all aqueous solutions containing this compound in a designated, sealed, and properly labeled hazardous waste container.

    • Solid Waste: Place all contaminated solid materials (e.g., pipette tips, gloves, absorbent paper) into a designated hazardous waste bag. Once full, securely seal the bag and place it in the designated solid hazardous waste container.

  • Container Labeling and Storage:

    • Affix a hazardous waste label to the container before adding any waste.

    • The label must clearly state "Hazardous Waste" and identify the contents, including "this compound".

    • Store the sealed waste container in a designated, secure area away from general laboratory traffic while awaiting pickup.

  • Spill Management:

    • In case of a spill, immediately alert personnel in the area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material.

    • Collect the absorbent material and any contaminated debris and place it in the designated solid hazardous waste container.

    • Clean the spill area thoroughly with an appropriate solvent or detergent and water. Dispose of all cleaning materials as hazardous waste.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by a licensed environmental waste management contractor.

    • Ensure all required documentation for waste transfer is completed and signed. The most common method for treating hazardous pharmaceutical waste is incineration by a licensed facility.

Visualizing the Disposal Workflow

The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.

Figure 1: this compound Disposal Workflow.

PharmaceuticalWasteClassification start Pharmaceutical Waste Generated is_hazardous Is the waste considered hazardous under RCRA? start->is_hazardous hazardous_waste Manage as Hazardous Waste (e.g., Black Container) is_hazardous->hazardous_waste Yes non_hazardous_waste Manage as Non-Hazardous Pharmaceutical Waste (e.g., Blue Container) is_hazardous->non_hazardous_waste No is_controlled Is it a DEA controlled substance? dea_procedures Follow DEA requirements for disposal is_controlled->dea_procedures Yes final_disposal Dispose via licensed waste management vendor is_controlled->final_disposal No hazardous_waste->is_controlled non_hazardous_waste->final_disposal dea_procedures->final_disposal

Figure 2: Pharmaceutical Waste Classification Decision Tree.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.